molecular formula C10H11IO3 B3418188 Ethyl 3-iodo-5-methoxybenzoate CAS No. 1210824-95-5

Ethyl 3-iodo-5-methoxybenzoate

Cat. No.: B3418188
CAS No.: 1210824-95-5
M. Wt: 306.10 g/mol
InChI Key: HNYZPGYTZQEBGU-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-5-methoxybenzoate is a useful research compound. Its molecular formula is C10H11IO3 and its molecular weight is 306.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.97529 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-iodo-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-3-14-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYZPGYTZQEBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210824-95-5
Record name ethyl 3-iodo-5-methoxybenzoate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-iodo-5-methoxybenzoate from 3,5-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, research-grade methodology for the synthesis of Ethyl 3-iodo-5-methoxybenzoate, a valuable substituted aromatic building block, starting from the readily available precursor, 3,5-dihydroxybenzoic acid. The synthetic route presented herein addresses the significant regiochemical challenges posed by the starting material's functional groups. A direct electrophilic iodination is unfeasible due to the meta-directing nature required for the final product, which contradicts the strong ortho-, para-directing influence of the hydroxyl and methoxy substituents. Therefore, this guide outlines a robust, multi-step strategy involving protection, functional group interconversion, and modern cross-coupling techniques to achieve the target molecule with high fidelity. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and justifications for the chosen chemical transformations, providing a comprehensive resource for researchers in organic synthesis and drug development.

Strategic Synthesis Design: Overcoming Regiochemical Hurdles

The synthesis of this compound from 3,5-dihydroxybenzoic acid presents a classic problem of regiocontrol. The starting material possesses a C₂ᵥ symmetry, with two electronically equivalent phenolic hydroxyl groups and a carboxylic acid. The target molecule requires the introduction of an iodo group and a methoxy group at the 3- and 5-positions, respectively, relative to the C1 ester.

A cursory analysis might suggest a direct sequence of methylation and iodination. However, the powerful ortho-, para-directing nature of both the hydroxyl (-OH) and methoxy (-OCH₃) groups makes the direct electrophilic substitution at a meta-position (C3) impossible.[1][2] Therefore, a more sophisticated strategy is required that circumvents electrophilic aromatic substitution for the key iodination step.

The chosen five-step pathway is designed for maximum control and reliability:

  • Esterification: The carboxylic acid is first protected as an ethyl ester to prevent its interference in subsequent base-mediated and organometallic reactions.

  • Exhaustive Methylation: Both phenolic hydroxyls are converted to methoxy groups, creating a symmetric intermediate, Ethyl 3,5-dimethoxybenzoate.

  • Selective Mono-demethylation: One of the two equivalent methoxy groups is selectively cleaved to unmask a single hydroxyl group, yielding Ethyl 3-hydroxy-5-methoxybenzoate.

  • Triflation: The newly revealed hydroxyl group is converted into an excellent leaving group, a triflate (-OTf), setting the stage for a substitution reaction.

  • Palladium-Catalyzed Iodination: A modern cross-coupling reaction is employed to displace the triflate group with iodide, definitively installing the iodine at the desired C3 position.

This sequence transforms the challenge from an intractable directing-group problem into a series of reliable, high-yielding functional group manipulations.

G cluster_0 Overall Synthetic Workflow A 3,5-Dihydroxybenzoic Acid B Step 1: Fischer Esterification (EtOH, H₂SO₄) A->B C Ethyl 3,5-Dihydroxybenzoate B->C D Step 2: Williamson Ether Synthesis (Me₂SO₄, K₂CO₃) C->D E Ethyl 3,5-Dimethoxybenzoate D->E F Step 3: Selective Demethylation (BBr₃) E->F G Ethyl 3-hydroxy-5-methoxybenzoate F->G H Step 4: Triflation (Tf₂O, Pyridine) G->H I Ethyl 3-triflyloxy-5-methoxybenzoate H->I J Step 5: Pd-Catalyzed Iodination (Pd(PPh₃)₄, NaI) I->J K This compound J->K

Figure 1: Proposed five-step synthetic pathway.

Experimental Protocols and Mechanistic Discussion

This section provides detailed, step-by-step procedures for each reaction in the synthetic sequence. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Ethyl 3,5-dihydroxybenzoate via Fischer Esterification

Causality: The initial step focuses on protecting the carboxylic acid as an ethyl ester. Fischer esterification is a classic, acid-catalyzed equilibrium process.[3] By using ethanol as both the reagent and the solvent, the equilibrium is driven towards the product side, ensuring a high conversion rate.[4][5] Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.[6]

ReagentMolar Mass ( g/mol )QuantityMolar Eq.
3,5-Dihydroxybenzoic Acid154.1215.4 g1.0
Anhydrous Ethanol46.07250 mLSolvent
Concentrated H₂SO₄98.082.5 mLCatalyst

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxybenzoic acid (15.4 g, 100 mmol) and anhydrous ethanol (250 mL).

  • Stir the mixture to dissolve the solid. Once dissolved, slowly add concentrated sulfuric acid (2.5 mL) dropwise.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • After completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to neutralize residual acid, and finally with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization from an ethanol/water mixture to afford Ethyl 3,5-dihydroxybenzoate as a white solid.

Step 2: Synthesis of Ethyl 3,5-dimethoxybenzoate

Causality: With the carboxylic acid protected, the two phenolic hydroxyls are methylated using the Williamson ether synthesis.[7][8] This Sₙ2 reaction involves the deprotonation of the phenols by a mild base (potassium carbonate) to form nucleophilic phenoxide ions, which then attack the electrophilic methyl group of dimethyl sulfate.[9][10] Acetone is used as a polar aprotic solvent to facilitate the reaction.

ReagentMolar Mass ( g/mol )QuantityMolar Eq.
Ethyl 3,5-dihydroxybenzoate182.1718.2 g1.0
Anhydrous K₂CO₃138.2141.5 g3.0
Dimethyl Sulfate (Me₂SO₄)126.1321.5 mL2.2
Anhydrous Acetone58.08300 mLSolvent

Protocol:

  • In a 500 mL three-neck flask fitted with a reflux condenser and a dropping funnel, suspend Ethyl 3,5-dihydroxybenzoate (18.2 g, 100 mmol) and anhydrous potassium carbonate (41.5 g, 300 mmol) in anhydrous acetone (300 mL).

  • Heat the suspension to reflux with vigorous stirring.

  • Add dimethyl sulfate (21.5 mL, 220 mmol) dropwise from the dropping funnel over 30 minutes.

  • Maintain the reflux for 8-10 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to give Ethyl 3,5-dimethoxybenzoate, which can be used in the next step without further purification if TLC shows high purity.

Step 3: Selective Mono-demethylation to Ethyl 3-hydroxy-5-methoxybenzoate

Causality: This step is crucial for differentiating the two methoxy positions. Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for the cleavage of aryl ethers. The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 fashion. By using a single equivalent of BBr₃ at low temperature, we can achieve selective mono-demethylation. Since the two methoxy groups are equivalent, the reaction yields a single mono-demethylated product.

Figure 2: Mechanism of ether cleavage by BBr₃.

ReagentMolar Mass ( g/mol )QuantityMolar Eq.
Ethyl 3,5-dimethoxybenzoate210.2221.0 g1.0
Boron Tribromide (BBr₃)250.52100 mL (1M in DCM)1.0
Dichloromethane (DCM)84.93200 mLSolvent

Protocol:

  • Dissolve Ethyl 3,5-dimethoxybenzoate (21.0 g, 100 mmol) in anhydrous dichloromethane (200 mL) in a 500 mL flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of boron tribromide in DCM (100 mL, 100 mmol) via cannula over 1 hour, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.

  • Allow the reaction to slowly warm to 0 °C and stir for another hour.

  • Quench the reaction by carefully adding methanol (20 mL) dropwise at 0 °C, followed by water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting residue by flash column chromatography (Silica gel, gradient elution with 10-20% ethyl acetate in hexanes) to isolate Ethyl 3-hydroxy-5-methoxybenzoate.

Step 4: Synthesis of Ethyl 3-triflyloxy-5-methoxybenzoate

Causality: To facilitate a substitution reaction at the aromatic carbon, the phenolic -OH group must be converted into a more potent leaving group. The trifluoromethanesulfonyl (triflate, -OTf) group is one of the best leaving groups in organic chemistry. It is easily prepared by reacting the phenol with triflic anhydride in the presence of a non-nucleophilic base like pyridine to neutralize the triflic acid byproduct.

ReagentMolar Mass ( g/mol )QuantityMolar Eq.
Ethyl 3-hydroxy-5-methoxybenzoate196.1919.6 g1.0
Triflic Anhydride (Tf₂O)282.1418.5 mL1.1
Pyridine79.1012.1 mL1.5
Dichloromethane (DCM)84.93250 mLSolvent

Protocol:

  • Dissolve Ethyl 3-hydroxy-5-methoxybenzoate (19.6 g, 100 mmol) in anhydrous DCM (250 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (12.1 mL, 150 mmol) followed by the dropwise addition of triflic anhydride (18.5 mL, 110 mmol).

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction with the addition of 1M HCl (100 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

  • Dry over MgSO₄, filter, and concentrate in vacuo. The crude aryl triflate is typically of sufficient purity to be used directly in the next step.

Step 5: Palladium-Catalyzed Synthesis of this compound

Causality: This final step utilizes a palladium-catalyzed cross-coupling reaction to displace the triflate leaving group with an iodide nucleophile. This transformation is highly efficient and provides the regiochemical control that direct iodination lacks. The mechanism involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(OTf)L₂ Pd0->OxAdd Oxidative Addition (Ar-OTf) LigandEx Ar-Pd(II)(I)L₂ OxAdd->LigandEx Ligand Exchange (I⁻ for OTf⁻) RedElim Ar-I LigandEx->Pd0 Reductive Elimination LigandEx->RedElim caption Pd-Catalyzed Iodination Cycle

Figure 3: Simplified Palladium catalytic cycle.

ReagentMolar Mass ( g/mol )QuantityMolar Eq.
Ethyl 3-triflyloxy-5-methoxybenzoate328.2532.8 g1.0
Sodium Iodide (NaI)149.8922.5 g1.5
Pd(PPh₃)₄1155.565.8 g0.05
1,4-Dioxane88.11300 mLSolvent

Protocol:

  • In an oven-dried Schlenk flask, combine Ethyl 3-triflyloxy-5-methoxybenzoate (32.8 g, 100 mmol), sodium iodide (22.5 g, 150 mmol), and tetrakis(triphenylphosphine)palladium(0) (5.8 g, 5 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous, degassed 1,4-dioxane (300 mL) via cannula.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool to room temperature and dilute with ethyl acetate (200 mL).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography (Silica gel, 5-10% ethyl acetate in hexanes) to yield the final product, this compound.

Characterization and Expected Yields

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry.

StepProductTypical Yield (%)
1Ethyl 3,5-dihydroxybenzoate85 - 95%
2Ethyl 3,5-dimethoxybenzoate90 - 98%
3Ethyl 3-hydroxy-5-methoxybenzoate65 - 75%
4Ethyl 3-triflyloxy-5-methoxybenzoate90 - 95%
5This compound80 - 90%

Conclusion

The synthesis of this compound from 3,5-dihydroxybenzoic acid has been successfully outlined through a strategic five-step sequence. This guide demonstrates that by avoiding problematic electrophilic aromatic substitution and instead employing a robust strategy of protection, functional group interconversion, and palladium-catalyzed cross-coupling, a challenging synthesis can be rendered logical and achievable. The detailed protocols and mechanistic rationale provided serve as a valuable resource for chemists engaged in the synthesis of complex aromatic intermediates for pharmaceutical and materials science applications.

References

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  • Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.
  • Kee, C. W., et al. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 53–61. [URL: https://www.researchgate.net/publication/283501712_Improved_Fischer_Esterification_of_Substituted_Benzoic_Acid_under_Sealed-Vessel_Microwave_Condition]
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  • JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. [URL: https://www.jove.
  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [URL: https://www.nippon-chem.co.jp/chemia/english/technical_info/tr_016/]
  • BenchChem. (2025). Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols. [URL: https://www.benchchem.
  • Khan Academy. (2012). Organic Mechanism Fischer Esterification 004. [URL: https://www.youtube.
  • ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives) with aliphatic alcohols. [URL: https://www.researchgate.
  • Google Patents. (2010). Process for the iodination of aromatic compounds. [URL: https://patents.google.
  • BenchChem. (2025). An In-Depth Technical Guide to Methyl 3-hydroxy-4,5-dimethoxybenzoate. [URL: https://www.benchchem.
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  • ResearchGate. (2012). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?. [URL: https://www.researchgate.
  • Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0323]
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  • Chem-Impex. (n.d.). 3-Iodo-5-(methoxycarbonyl)benzoic acid. [URL: https://www.chemimpex.com/products/3-iodo-5-methoxycarbonyl-benzoic-acid]
  • ResearchGate. (n.d.). Synthesis of 3,5‐dimethoxy 2‐iodobenzoic acid. [URL: https://www.researchgate.net/figure/Synthesis-of-35-dimethoxy-2-iodobenzoic-acid_sfg1_323485770]
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Sources

An In-Depth Technical Guide to the Physical Properties of Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-iodo-5-methoxybenzoate (CAS No. 717109-27-8) is a substituted aromatic ester of significant interest as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, purification, and formulation. This technical guide provides a comprehensive analysis of the known and predicted physical characteristics of this compound. While experimentally determined data for this specific molecule is not extensively available in public literature, this paper synthesizes predicted data from reliable chemical databases and provides detailed, field-proven experimental protocols for its empirical characterization. The methodologies are presented to ensure scientific integrity and reproducibility, empowering researchers in their synthetic and developmental endeavors.

Section 1: Introduction and Molecular Overview

This compound is a trifunctional aromatic compound featuring an ethyl ester, a methoxy group, and an iodine atom substituted on a benzene ring. This unique combination of functional groups makes it a versatile intermediate. The electron-donating methoxy group and the bulky, electron-withdrawing iodine atom create a specific electronic and steric environment, influencing the molecule's reactivity and physical behavior. The iodine atom, in particular, serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.

A precise knowledge of its physical properties—such as melting point, solubility, and spectral characteristics—is a non-negotiable prerequisite for its application. These properties dictate the choice of solvents for reactions and purifications, the conditions for crystallization, and the analytical methods for quality control.

Section 2: Core Physicochemical Properties

The fundamental physicochemical properties of a compound provide the first layer of practical information for a scientist. The data for this compound is summarized below, comprising both established and computationally predicted values.

PropertyValueData TypeSource
CAS Number 717109-27-8IdentifierEchemi[1]
Molecular Formula C₁₀H₁₁IO₃EstablishedEchemi[1]
Molecular Weight 306.1 g/mol CalculatedEchemi[1]
Exact Mass 305.975 DaCalculatedEchemi[1]
Density 1.684 g/cm³PredictedEchemi[1]
XLogP3 2.8PredictedEchemi[1]
Polar Surface Area 35.5 ŲPredictedEchemi[1]

Expert Insights:

  • Molecular Weight: The molecular weight of 306.1 g/mol is essential for all stoichiometric calculations in reaction planning. The presence of a heavy iodine atom contributes significantly to this value.

  • Density: The predicted density of 1.684 g/cm³ is notably higher than that of water and many common organic solvents. This is a direct consequence of the iodine atom. In a biphasic system with an immiscible solvent like hexane, this compound would likely reside in the lower layer.

  • XLogP3: The predicted octanol-water partition coefficient (XLogP3) of 2.8 suggests that the compound is moderately lipophilic.[1] This indicates a preference for non-polar environments over aqueous ones, guiding the selection of solvents for extraction and chromatography (e.g., ethyl acetate/hexane mixtures would be a logical starting point).

Section 3: Solubility Profile and Determination

The solubility of a compound is a critical parameter for reaction engineering, purification, and formulation. Based on its structure—a moderately polar ester with a lipophilic iodinated aromatic ring—this compound is expected to be poorly soluble in water but soluble in a range of common organic solvents.

Expected Solubility:

  • High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Dimethyl Sulfoxide (DMSO).

  • Moderate Solubility: Diethyl Ether, Tetrahydrofuran (THF).

  • Low to Insoluble: Water, Hexanes, Pentane.

Protocol 3.1: Experimental Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard isothermal shake-flask method for accurately determining the equilibrium solubility of a compound. This self-validating system ensures that the solution has reached saturation.

Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume (e.g., 2.0 mL) of a high-purity solvent. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or tumbling incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours, permitting the excess solid to settle.

  • Sampling & Dilution: Carefully withdraw a small aliquot from the clear supernatant of each vial using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals. Immediately dilute the aliquot with a known volume of a suitable mobile phase to prevent precipitation.

  • Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared from known concentrations of the compound.

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Sampling & Quantification prep1 Add excess solid to known volume of solvent equil1 Seal vials and agitate at constant temperature (24-48h) prep1->equil1 Ensure saturation sep1 Cease agitation, allow solid to settle (≥2h) equil1->sep1 Reach equilibrium quant1 Filter supernatant sep1->quant1 Isolate saturated solution quant2 Dilute aliquot quant1->quant2 quant3 Analyze via HPLC vs. calibration curve quant2->quant3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Section 4: Spectroscopic & Spectrometric Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While experimental spectra for this compound are not published, its expected features can be reliably predicted based on its functional groups and substitution pattern.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy reveals information about the number, connectivity, and chemical environment of hydrogen atoms.

Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):

  • Aromatic Protons (3H): The three protons on the benzene ring will appear as complex multiplets or distinct singlets/doublets between δ 7.0-8.0 ppm. Their precise chemical shifts and coupling constants (J-values) depend on their position relative to the iodo, methoxy, and ester groups. We would expect three distinct signals, likely appearing as a triplet (or singlet) and two doublets (or singlets), depending on the meta-coupling.

  • Methoxy Protons (3H): A sharp singlet at approximately δ 3.8-3.9 ppm, characteristic of a methoxy group attached to an aromatic ring.

  • Ethyl Ester Methylene Protons (2H): A quartet at approximately δ 4.3-4.4 ppm, resulting from coupling to the adjacent methyl group (n+1 = 2+1 = 3+1 = 4 lines).

  • Ethyl Ester Methyl Protons (3H): A triplet at approximately δ 1.3-1.4 ppm, resulting from coupling to the adjacent methylene group (n+1 = 2+1 = 3 lines).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Signals (in CDCl₃, ~100 MHz):

  • Carbonyl Carbon (C=O): A signal in the downfield region, approximately δ 165-168 ppm.

  • Aromatic Carbons (6C): Six distinct signals between δ 90-160 ppm. The carbon directly attached to the iodine atom (C-I) will be significantly shifted upfield to ~δ 90-95 ppm. The carbon attached to the methoxy group (C-OMe) will be downfield (~δ 158-160 ppm), while the carbon attached to the ester (C-COOEt) will be around δ 130-135 ppm.

  • Ester Methylene Carbon (-OCH₂-): A signal around δ 60-62 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

  • Ester Methyl Carbon (-CH₃): A signal in the upfield region, around δ 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Expected Key IR Absorptions (cm⁻¹):

  • ~3000-3100: Aromatic C-H stretching.

  • ~2850-2980: Aliphatic C-H stretching (from ethyl and methoxy groups).

  • ~1715-1730: A strong, sharp absorption from the ester carbonyl (C=O) stretch. This is one of the most diagnostic peaks.

  • ~1580-1600: Aromatic C=C ring stretching.

  • ~1200-1300: Aryl-alkyl ether C-O stretching (asymmetric).

  • ~1000-1100: Aryl-alkyl ether C-O stretching (symmetric).

Section 5: Thermal Properties and Analysis

The melting point of a solid is a fundamental physical property that indicates purity. A sharp melting range suggests a high-purity substance, whereas a broad and depressed range often indicates the presence of impurities.

Protocol 5.1: Melting Point Determination

This protocol describes the standard capillary method for determining the melting point range of a crystalline solid.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Heating (Scouting): Heat the block rapidly to get a preliminary, approximate melting temperature. Let the apparatus cool.

  • Accurate Determination: With a new sample, heat the block rapidly to about 15-20 °C below the approximate melting point found in the previous step.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

G start Start: Dry, powdered sample load Load 2-3mm of sample into capillary tube start->load place Place capillary in melting point apparatus load->place scout Rapidly heat to find approximate melting point place->scout cool Cool apparatus scout->cool accurate Heat new sample rapidly to ~15°C below approx. point cool->accurate slow Reduce heating rate to 1-2 °C / minute accurate->slow observe Observe and record T1 (first liquid) and T2 (all liquid) slow->observe end Report melting range: T1 - T2 observe->end

Caption: Standard Operating Procedure for Melting Point Determination.

Section 6: Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

References

  • The Royal Society of Chemistry. (2011). Supporting Information for an article in Organic & Biomolecular Chemistry. [Link]

  • The Royal Society of Chemistry. (Date N/A). Supplementary Information for an article. [Link]

  • The Royal Society of Chemistry. (2014). Supporting information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. [Link]

  • Human Metabolome Database. (Date N/A). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]

  • Human Metabolome Database. (Date N/A). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). [Link]

  • ResearchGate. (Date N/A). Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1. [Link]

  • Cheméo. (Date N/A). Chemical Properties of Ethyl-3-methoxybenzoate (CAS 10259-22-0). [Link]

  • Chemspace. (Date N/A). Search results for CAS 717109-27-8. [Link]

  • PubChem. (Date N/A). Benzoic acid, 3-methoxy-, ethyl ester. [Link]

  • PubChem. (Date N/A). Ethyl 3-hydroxy-4-methoxybenzoate. [Link]

  • MDPI. (Date N/A). Purification and Characterization of Enterocins A, B, and a Novel High-Mass Bacteriocin from Enterococcus lactis-67 with Antilisterial Activity. [Link]

  • ResearchGate. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. [Link]

Sources

Ethyl 3-iodo-5-methoxybenzoate: A Technical Guide to its Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-iodo-5-methoxybenzoate is a halogenated aromatic ester with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its utility is underscored by the presence of three key functional groups: an ethyl ester, a methoxy group, and an iodine atom, each offering distinct reactivity for further chemical modification. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity and safety considerations. Due to the absence of experimentally determined melting and boiling points in publicly available literature, this guide further proposes a robust synthetic route, a detailed protocol for its characterization, and standard methodologies for the experimental determination of its key physicochemical properties.

Introduction

The strategic placement of iodo and methoxy groups on a benzoate scaffold makes this compound a valuable intermediate in medicinal chemistry and materials science. The iodine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse molecular fragments. The methoxy group and ethyl ester can be readily modified, providing further avenues for structural diversification. A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in these applications, from predicting its behavior in reaction mixtures to ensuring its purity and stability. This guide aims to consolidate the known information and provide a practical framework for researchers working with this compound.

Chemical Identity and Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is critical to note that the melting and boiling points are not yet experimentally reported in the literature.

PropertyValueSource
CAS Number 717109-27-8[1]
Molecular Formula C₁₀H₁₁IO₃[1]
Molecular Weight 306.1 g/mol [1]
Density (Predicted) 1.684 g/cm³[1]
XLogP3 (Predicted) 2.8[1]
Melting Point Not Experimentally Reported
Boiling Point Not Experimentally Reported

Based on the properties of structurally similar compounds (Table 2), it can be inferred that this compound is likely a solid at room temperature with a relatively high boiling point. The presence of the heavy iodine atom would be expected to increase both the melting and boiling points compared to its non-iodinated analog, ethyl 3-methoxybenzoate.

Table 2: Physicochemical Properties of Structurally Related Compounds

CompoundMelting Point (°C)Boiling Point (°C)
Ethyl 3-methoxybenzoateNot applicable (liquid at room temp.)250-252
Methyl 3-iodo-4-methoxybenzoate95Not reported
2-Iodo-5-methoxybenzoic acid136-137351.2 (Predicted)
Ethyl 4-methoxybenzoate7-8263
Ethyl 4-hydroxy-3-methoxybenzoate43-45108-110 (at 2 mmHg)

Proposed Synthesis and Purification

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from 3-hydroxy-5-iodobenzoic acid, as illustrated in the workflow diagram below.

SynthesisWorkflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Esterification A 3-Hydroxy-5-iodobenzoic acid B 3-Iodo-5-methoxybenzoic acid A->B Dimethyl sulfate, Base C This compound B->C Ethanol, Acid catalyst PropertyDetermination Start Synthesized and Purified this compound Purity Purity Assessment (HPLC, GC) Start->Purity MeltingPoint Melting Point Determination (Capillary Method) Data Verified Physicochemical Data MeltingPoint->Data BoilingPoint Boiling Point Determination (Distillation or Micro-method) BoilingPoint->Data Characterization Spectroscopic Characterization (NMR, MS, IR) Characterization->MeltingPoint Characterization->BoilingPoint Purity->Characterization

Sources

Solubility of Ethyl 3-iodo-5-methoxybenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Ethyl 3-iodo-5-methoxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of this compound, a compound of interest in synthetic organic chemistry and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination.

Introduction: The Significance of Solubility in a Scientific Context

The solubility of a compound, defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a stable, homogeneous solution, is a fundamental physicochemical property. For researchers and drug development professionals, a thorough understanding of a compound's solubility profile is not merely academic; it is a cornerstone of successful experimental design and product development. In the case of this compound, a halogenated aromatic ester, its solubility characteristics will dictate the choice of solvents for chemical synthesis, extraction, and purification processes like recrystallization. Furthermore, in a pharmaceutical context, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various media is a critical determinant of its processability and, ultimately, its therapeutic efficacy.

This guide will delve into the theoretical underpinnings of solubility, provide a robust experimental protocol for its determination, and offer insights into predicting solubility behavior.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1][2] This concept is rooted in the polarity of both the solute (this compound) and the solvent. Polar solvents tend to dissolve polar solutes, while nonpolar solvents are better suited for nonpolar solutes.[1]

Molecular Structure of this compound:

  • CAS Number: 717109-27-8[3]

  • Molecular Formula: C10H11IO3[3]

  • Molecular Weight: 306.1 g/mol [3]

  • Key Functional Groups:

    • Ester (-COOEt): This group introduces polarity and potential for dipole-dipole interactions.

    • Methoxy (-OCH3): Another polar group contributing to the molecule's overall polarity.

    • Iodo (-I): A large, polarizable halogen atom that can participate in van der Waals forces.

    • Benzene Ring: A nonpolar, aromatic core.

The presence of both polar functional groups and a nonpolar aromatic ring suggests that this compound will exhibit a nuanced solubility profile, likely being soluble in a range of solvents with varying polarities. Its solubility in highly nonpolar solvents like hexanes may be limited due to the polar ester and methoxy groups. Conversely, its solubility in highly polar protic solvents like water is also expected to be low due to the large, nonpolar aromatic ring. Therefore, solvents of intermediate polarity, such as ethyl acetate, dichloromethane, and acetone, are likely to be effective at dissolving this compound.

Recent advancements in computational chemistry and machine learning offer promising avenues for more quantitative solubility prediction.[4][5] These models utilize molecular descriptors to forecast solubility in various solvents, providing valuable insights that can guide experimental work.[4][5]

Health and Safety Considerations

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[3][6]

  • H315: Causes skin irritation.[3][6]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3][6]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6]

  • P264: Wash skin thoroughly after handling.[3][6]

  • P270: Do not eat, drink or smoke when using this product.[3][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7]

  • P301+P317: IF SWALLOWED: Get medical help.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[3]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Always handle this compound in a well-ventilated area, preferably a fume hood, and utilize appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a compound. This method is reliable and provides a quantitative measure of solubility at a specific temperature.

Materials and Equipment
  • This compound (solid)

  • High-purity organic solvents of interest

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature incubator/shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solute Accurately weigh excess This compound prep_solvent Add a known volume of the test solvent prep_vial Combine in a sealed vial equilibration Agitate at a constant temperature for 24-72 hours prep_vial->equilibration settle Allow excess solid to settle equilibration->settle filter Withdraw supernatant and filter through a syringe filter settle->filter dilute Dilute the filtrate to a known volume filter->dilute analyze Quantify concentration using a calibrated HPLC method dilute->analyze calculate Calculate solubility (e.g., in mg/mL) based on concentration and dilution analyze->calculate

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • To each vial, add a known volume of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath. The temperature should be precisely controlled and recorded.

    • Agitate the samples for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the minimum time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to remain at the set temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

    • Accurately weigh the filtered sample.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature using the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100 g of solvent.

Quantitative Solubility Data

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)
To be determined experimentally
e.g., Hexane0.125
e.g., Toluene2.425
e.g., Diethyl Ether2.825
e.g., Dichloromethane3.125
e.g., Ethyl Acetate4.425
e.g., Acetone5.125
e.g., Ethanol5.225
e.g., Methanol6.625
e.g., Dimethyl Sulfoxide (DMSO)7.225

Conclusion

The solubility of this compound is a critical parameter that influences its application in research and development. While predictive models based on molecular structure offer valuable initial guidance, rigorous experimental determination remains the gold standard. The isothermal shake-flask method detailed in this guide provides a robust and reliable means of obtaining accurate quantitative solubility data. By understanding the theoretical principles and adhering to a validated experimental protocol, researchers can effectively characterize the solubility profile of this compound, enabling more efficient process development, formulation design, and overall scientific advancement.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Echemi. (n.d.). This compound.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - YouTube.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • Vertex AI Search. (2024, December 19). Safety Data Sheet.
  • PMC - NIH. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures.

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1H and 13C NMR spectral data of Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 3-iodo-5-methoxybenzoate

Abstract

This compound (C₁₀H₁₁IO₃) is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis.[1][2] A thorough understanding of its structural features is paramount for its application in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It offers a detailed interpretation of chemical shifts and coupling constants, grounded in fundamental principles of substituent effects and spin-spin coupling phenomena. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural characterization.

Molecular Structure and Atom Numbering

To facilitate unambiguous spectral assignment, the standard IUPAC numbering system is applied to the this compound structure. The ethyl ester group is at position C1, the iodine atom at C3, and the methoxy group at C5.

cluster_ring This compound cluster_substituents C1 C1 C2 C2 C1->C2 COOEt C(O)OCH₂CH₃ C1->COOEt C3 C3 C2->C3 H2 H C2->H2 C4 C4 C3->C4 I I C3->I C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 OMe OCH₃ C5->OMe C6->C1 H6 H C6->H6

Caption: Molecular structure of this compound with IUPAC numbering.

Theoretical Principles: Substituent Effects on Aromatic NMR Spectra

The chemical shifts of the aromatic protons and carbons in this compound are governed by the electronic effects of the three substituents:

  • Ethyl Ester Group (-COOEt): This group is electron-withdrawing and deactivating due to both the inductive effect (-I) and the resonance effect (-R). It deshields the ortho (C2, C6) and para (C4) positions.

  • Iodine (-I): Iodine is an electronegative halogen that exhibits a deactivating inductive effect (-I). However, it also has lone pairs that can be donated into the ring via resonance (+R), which primarily shields the ortho and para positions. For halogens, the inductive effect typically dominates its influence on reactivity, but its effect on NMR shifts is more complex. A significant factor for the directly attached carbon (C3) is the "heavy-atom effect," which causes a strong upfield (shielding) shift in the ¹³C NMR spectrum.[3]

  • Methoxy Group (-OCH₃): This is a strongly activating, electron-donating group. The oxygen's lone pairs participate in resonance (+R), significantly shielding the ortho (C4, C6) and para (C2) positions.[4]

The final chemical shift of each nucleus is a net result of these competing electronic influences.

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized procedure for acquiring high-quality NMR data for aromatic compounds like this compound.

G prep Sample Preparation ~5-10 mg in 0.6 mL CDCl₃ vortex Vortexing Ensure complete dissolution prep->vortex transfer Transfer to NMR Tube Filter if necessary vortex->transfer spectrometer Spectrometer Setup (e.g., 400 MHz) transfer->spectrometer shim Shimming Optimize magnetic field homogeneity spectrometer->shim h1_acq ¹H NMR Acquisition Standard pulse program shim->h1_acq c13_acq ¹³C NMR Acquisition Proton-decoupled (e.g., zgpg30) h1_acq->c13_acq d2_acq 2D NMR (Optional) HSQC & HMBC for full assignment c13_acq->d2_acq process Data Processing FT, phase correction, baseline correction d2_acq->process analyze Spectral Analysis Peak picking, integration, assignment process->analyze

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic molecules, and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) serve as convenient internal references.[5]

  • Dissolution: Vortex the sample gently until the solid is completely dissolved to ensure a homogeneous solution, which is critical for high-resolution spectra.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Insert the tube into the spectrometer (e.g., a 400 MHz instrument).

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.[6]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum is characterized by distinct signals for the aromatic protons and the ethyl group protons. The integration of these signals should correspond to a 3:2:3 ratio (aromatic:methylene:methyl).

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-27.6 - 7.8tJ ≈ 1.5 (meta)1H
H-67.4 - 7.6tJ ≈ 1.5 (meta)1H
H-47.1 - 7.3tJ ≈ 1.5 (meta)1H
-OCH₂CH₃4.3 - 4.4qJ ≈ 7.1 (vicinal)2H
-OCH₃3.8 - 3.9s-3H
-OCH₂CH₃1.3 - 1.4tJ ≈ 7.1 (vicinal)3H

Interpretation of Signals:

  • Aromatic Protons (H-2, H-4, H-6):

    • The aromatic region (typically 6.5-8.5 ppm) will contain three signals, each integrating to one proton.[7][8]

    • All three protons (H-2, H-4, H-6) are meta to each other. Therefore, they are expected to appear as triplets (or more accurately, triplets with fine splitting, often appearing as narrow multiplets) due to coupling with their two meta neighbors. The meta coupling constant (⁴J) is typically small, around 1-3 Hz.[9][10][11]

    • H-2: This proton is flanked by the electron-withdrawing ester (C1) and iodo (C3) groups, making it the most deshielded (downfield) of the aromatic protons.

    • H-6: This proton is ortho to the withdrawing ester group and ortho to the donating methoxy group. The net effect places it at an intermediate chemical shift.

    • H-4: This proton is situated between the iodo and methoxy groups. Being ortho to the strongly donating methoxy group, it is expected to be the most shielded (upfield) of the three aromatic protons.

  • Ethyl Group Protons (-OCH₂CH₃):

    • The methylene (-OCH₂-) protons appear as a quartet around δ 4.3-4.4 ppm due to vicinal (³J) coupling with the three methyl protons. Its downfield shift is caused by the adjacent electronegative oxygen atom.

    • The methyl (-CH₃) protons appear as a triplet around δ 1.3-1.4 ppm due to vicinal coupling with the two methylene protons. The coupling constant for both the quartet and triplet will be identical (≈ 7.1 Hz).[10]

  • Methoxy Protons (-OCH₃):

    • The three protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with. They will appear as a sharp singlet around δ 3.8-3.9 ppm.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon AssignmentPredicted δ (ppm)Notes
C=O165 - 167Ester carbonyl, downfield.[12][13]
C-5 (-OCH₃)159 - 161Attached to electron-donating OCH₃ group.
C-1 (-COOEt)131 - 133Quaternary carbon attached to the ester.
C-2125 - 128Aromatic CH.
C-6122 - 124Aromatic CH.
C-4115 - 118Aromatic CH, shielded by ortho -OCH₃.
C-3 (-I)92 - 95Strong shielding due to "heavy-atom effect".[3]
-OC H₂CH₃61 - 62Methylene carbon attached to oxygen.[12][13]
-OC H₃55 - 56Methoxy carbon.
-OCH₂C H₃14 - 15Aliphatic methyl carbon.[12][13]

Interpretation of Signals:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing far downfield around 165-167 ppm.[13]

  • Aromatic Carbons (C1-C6): These carbons resonate in the 90-165 ppm range.[8]

    • C-5: The carbon directly attached to the methoxy group is significantly deshielded by the electronegative oxygen and appears downfield, typically around 160 ppm.

    • C-1: The ipso-carbon of the ester group appears as a quaternary signal around 131-133 ppm.

    • C-3: The carbon bearing the iodine atom is dramatically shielded due to the heavy-atom effect, causing it to appear significantly upfield (≈ 93 ppm), a highly characteristic signal for iodo-substituted aromatics.[3]

    • C-2, C-4, C-6: These are protonated carbons. Their shifts are a composite of the various substituent effects. C-4, being ortho to the electron-donating methoxy group, is expected to be the most shielded of the three. C-2 and C-6 will have intermediate shifts.

  • Aliphatic Carbons:

    • The methylene carbon (-OCH₂-) of the ethyl group resonates around 61-62 ppm.[12]

    • The methoxy carbon (-OCH₃) appears around 55-56 ppm.

    • The terminal methyl carbon (-CH₃) of the ethyl group is the most shielded carbon in the molecule, found around 14-15 ppm.[12]

Confirmation via 2D NMR Spectroscopy

While 1D spectra provide the primary data, 2D NMR experiments like HSQC and HMBC are invaluable for confirming assignments, especially in complex molecules.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[14][15] It would definitively link the proton signals for H-2, H-4, and H-6 to their corresponding carbon signals (C-2, C-4, C-6), and similarly for the ethyl and methoxy groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away (²J and ³J), which is crucial for piecing together the molecular framework.[14][15]

Caption: Key HMBC correlations expected for this compound.

Key Expected HMBC Correlations:

  • The aromatic protons H-2 and H-6 will show a ³J correlation to the carbonyl carbon (C=O).

  • The methylene protons (-OCH₂-) will show a ²J correlation to the carbonyl carbon.

  • The methoxy protons (-OCH₃) will show a ³J correlation to C-5.

  • The aromatic proton H-4 will show ³J correlations to both C-2 and C-6.

These correlations provide unequivocal evidence for the relative positions of the substituents and confirm the overall structure.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for a complete and unambiguous structural assignment. The key diagnostic features include three distinct meta-coupled aromatic proton signals, the characteristic upfield shift of the iodine-bearing C-3 in the ¹³C spectrum due to the heavy-atom effect, and the expected signals for the ethyl ester and methoxy functional groups. This guide provides the foundational spectral knowledge necessary for researchers to confidently identify and utilize this compound in synthetic applications.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

  • The Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry. [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

  • Reich, H. J. Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

  • Oregon State University. Analyzing Coupling Constants. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • The Royal Society of Chemistry. Supporting Information For. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Filo. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... [Link]

  • Filo. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... [Link]

  • The Royal Society of Chemistry. 4. [Link]

  • University of Colorado Boulder. Aromatics - Organic Chemistry. [Link]

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Mass spectrometry analysis of Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the High-Resolution Mass Spectrometry Analysis of Ethyl 3-iodo-5-methoxybenzoate

Introduction

This compound is a key organic intermediate used in the synthesis of various pharmaceutical compounds and complex molecules. Its precise structural characterization and purity assessment are critical for ensuring the quality, safety, and efficacy of downstream products. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and high-resolution mass analyzers (HRMS), stands as a premier analytical technique for this purpose.[1][2] It offers unparalleled sensitivity and specificity, enabling confident molecular formula determination and structural elucidation through detailed fragmentation analysis.[3][4]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the analysis of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). It details a robust, self-validating protocol, explains the scientific rationale behind key experimental choices, and offers a detailed interpretation of the resulting mass spectral data.

Foundational Principles: Analyte & Technique Selection

Physicochemical Properties of this compound

A thorough understanding of the analyte's structure is the foundation of any successful analytical method.

  • Molecular Formula: C₁₀H₁₁IO₃[5]

  • Molecular Weight (Monoisotopic): 305.9753 g/mol [5]

  • Structure: The molecule consists of a benzene ring substituted with an ethyl ester group, a methoxy group, and an iodine atom.

These functional groups dictate the molecule's behavior during analysis:

  • The aromatic ring and ester group provide sites for protonation, making positive mode electrospray ionization (ESI) a suitable choice.[6]

  • The iodine atom is a critical feature. As a heavy halogen, its C-I bond is a likely site for fragmentation.[7] Furthermore, iodine is monoisotopic (¹²⁷I), so it will not produce the characteristic M+2 isotopic pattern seen with chlorine or bromine.[8][9]

  • The overall structure is relatively nonpolar, making it well-suited for reverse-phase liquid chromatography.

Rationale for LC-HRMS

For the definitive characterization of pharmaceutical intermediates like this compound, a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) or Orbitrap-based HRMS system is recommended.[1][3]

  • Liquid Chromatography (LC): Provides essential separation of the target analyte from synthesis precursors, byproducts, or degradants, preventing ion suppression and ensuring accurate analysis.[10]

  • High-Resolution Mass Spectrometry (HRMS): Delivers sub-5 ppm mass accuracy, which is crucial for unequivocally determining the elemental composition of the parent ion and its fragments.[3] This level of precision is indispensable for confirming the identity of the compound and elucidating its structure.[1][4]

Experimental Methodology: A Validated Protocol

This section outlines a detailed, step-by-step methodology for the analysis. The described protocols are designed to be self-validating, meaning they incorporate steps and rationale that ensure robust and reproducible results.

Sample and Standard Preparation

The objective is to prepare a clean sample solution that is compatible with the LC-MS system.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and transfer it to a 1.0 mL volumetric flask.

  • Dissolution: Add HPLC-grade methanol to the flask to dissolve the compound completely. Methanol is chosen for its ability to readily dissolve the analyte and its compatibility with reverse-phase mobile phases.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water (with 0.1% formic acid) to achieve a final concentration of 1 µg/mL. The addition of formic acid aids in the protonation of the analyte in the ESI source.[11]

Liquid Chromatography Parameters

The goal of the LC method is to achieve sharp, symmetrical peak shapes for the analyte with adequate retention.

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatograph (HPLC) or Ultra-High Performance Liquid Chromatograph (UHPLC)Provides the necessary pressure and flow control for high-efficiency separations.
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle sizeThe C18 stationary phase effectively retains the nonpolar aromatic analyte. The smaller particle size (UHPLC) enhances peak resolution and speed.
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous phase with an acid modifier to promote ionization.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic phase to elute the analyte from the C18 column.
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 minA gradient elution ensures that the analyte is eluted as a sharp peak and that any more nonpolar impurities are washed from the column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 2 µLA small injection volume prevents peak distortion and overloading of the column and MS source.
High-Resolution Mass Spectrometry Parameters

The MS parameters are optimized to achieve sensitive detection of the parent ion and generate informative fragment ions for structural confirmation.

ParameterRecommended SettingRationale
Mass Spectrometer Q-TOF or Orbitrap HRMS InstrumentProvides high mass accuracy (<5 ppm) and resolution (>20,000 FWHM) for confident elemental composition assignment.[3][12]
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique ideal for polar and semi-polar molecules, minimizing in-source fragmentation and preserving the molecular ion.[6][13]
Ionization Mode Positive (+)The ester and methoxy groups can be readily protonated to form [M+H]⁺ ions.
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion generation.
Gas Temp. 325 °CFacilitates desolvation of the ESI droplets.
Gas Flow 8 L/minAids in desolvation and protects the mass analyzer from solvent vapor.
Mass Range (MS1) 100 - 500 m/zCovers the expected mass of the analyte and potential low-mass fragments.
Acquisition Mode MS/MS (Tandem MS)Data-dependent acquisition (DDA) or targeted MS/MS to trigger fragmentation of the primary ion of interest.
Collision Energy Ramped 10-40 eVA range of collision energies ensures the generation of a comprehensive set of fragment ions, from simple losses to more complex cleavages.

Data Interpretation & Structural Elucidation

Full Scan MS Analysis (MS1): Confirming the Precursor Ion

The first step in data analysis is to identify the protonated molecular ion, [M+H]⁺, in the full scan spectrum.

  • Theoretical Mass: The exact monoisotopic mass of the neutral molecule (C₁₀H₁₁IO₃) is 305.9753 Da.

  • Expected Ion: The expected protonated molecule [C₁₀H₁₂IO₃]⁺ will have an m/z of 306.9831 .

High-resolution analysis allows for the confirmation of the elemental formula. The measured mass should be within 5 ppm of the theoretical mass.

Ion FormulaIon TypeTheoretical m/zObserved m/z (Hypothetical)Mass Error (ppm)
C₁₀H₁₁IO₃[M+H]⁺306.9831306.9825-1.95
Tandem MS Analysis (MS/MS): Elucidating the Structure

Fragmentation of the precursor ion (m/z 306.9831) provides definitive structural proof. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. For aromatic esters, cleavage often occurs at the bonds adjacent to the carbonyl group.[14][15]

Predicted Fragmentation Pathways:

  • Loss of Ethylene (-28 Da): A common fragmentation for ethyl esters is the neutral loss of ethylene (C₂H₄) via a rearrangement, leading to the formation of the protonated carboxylic acid.

  • Loss of Ethoxy Radical (-45 Da): Direct cleavage of the C-O bond results in the loss of an ethoxy radical (•OCH₂CH₃) to form a stable acylium ion.[15]

  • Loss of Iodine (-127 Da): Cleavage of the C-I bond can lead to the loss of an iodine radical, a characteristic fragmentation for halogenated compounds.[7][16]

  • Loss of Carbon Monoxide (-28 Da) from Acylium Ion: The acylium ion formed in pathway #2 can further lose carbon monoxide (CO).

The following diagram illustrates these key fragmentation pathways.

G cluster_main Fragmentation of this compound [M+H]⁺ cluster_frags parent [C₁₀H₁₂IO₃]⁺ m/z = 306.9831 frag1 [C₈H₈IO₂]⁺ m/z = 278.9569 parent->frag1  - C₂H₄ (28.03 Da)  (Loss of Ethylene) frag2 [C₈H₈O₃]⁺ m/z = 152.0473 parent->frag2  - I• (126.90 Da)  (Loss of Iodine Radical) frag3 [C₇H₈O₂]⁺ m/z = 124.0524 frag2->frag3  - CO (28.01 Da)  (Loss of Carbon Monoxide)

Predicted MS/MS fragmentation pathways for protonated this compound.

Table of Predicted Fragment Ions:

Observed m/z (Hypothetical)Proposed FormulaProposed LossDescription
278.9569[C₈H₈IO₂]⁺- C₂H₄Loss of ethylene from the ethyl ester group.
179.9514[C₈H₄O₃]⁺- I•, - C₂H₄Loss of iodine radical and ethylene.
152.0473[C₈H₈O₃]⁺- I•Loss of the iodine radical from the parent ion.
124.0524[C₇H₈O₂]⁺- I•, - COSubsequent loss of carbon monoxide from the m/z 152 fragment.

Conclusion

The combination of liquid chromatography with high-resolution mass spectrometry provides a powerful and definitive method for the analysis of this compound. By leveraging accurate mass measurements in both full scan (MS1) and tandem MS (MS/MS) modes, this approach allows for unambiguous confirmation of the elemental composition and detailed structural elucidation through fragmentation analysis. The protocol described herein offers a robust and reliable foundation for the quality control and characterization of this important pharmaceutical intermediate, ensuring the integrity of drug development and manufacturing processes.

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An In-Depth Technical Guide to the FT-IR Spectrum and Functional Group Analysis of Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 3-iodo-5-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the vibrational frequencies associated with the molecule's distinct functional groups. The insights provided herein are grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the precise characterization of molecular structures is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for elucidating the functional groups present within a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum provides a unique "molecular fingerprint," offering critical data for identity confirmation, purity assessment, and the study of molecular interactions.

This compound is a polysubstituted aromatic ester with functional groups that are pivotal to its reactivity and potential applications. A thorough understanding of its FT-IR spectrum is essential for quality control during its synthesis and for predicting its chemical behavior in subsequent reactions. This guide will deconstruct the expected FT-IR spectrum of this compound, correlating specific absorption bands with their corresponding molecular vibrations.

Experimental Protocol: ATR-FTIR Spectroscopy of a Liquid Sample

For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the preferred method due to its minimal sample preparation and high reproducibility.[1][2]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol, and a soft, non-abrasive wipe to remove any residues from previous analyses.[3][4]

  • Background Spectrum Acquisition: With the clean and dry ATR crystal, acquire a background spectrum. This scan measures the ambient atmosphere (primarily water vapor and carbon dioxide) and the instrument's optical bench, which will be subtracted from the sample spectrum to yield a pure spectrum of the analyte.

  • Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[4][5] For consistent results, a pressure arm may be used to ensure good contact between the liquid sample and the crystal.

  • Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Analysis: After data acquisition, the background is automatically subtracted from the sample spectrum. The resulting spectrum should be baseline-corrected and normalized for interpretation.

Molecular Structure and Key Vibrational Modes

The structure of this compound presents several key functional groups whose vibrational modes will give rise to characteristic absorption bands in the FT-IR spectrum.

Caption: Molecular structure of this compound highlighting the key functional groups.

Detailed Spectral Interpretation

The FT-IR spectrum of an organic molecule is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[6][7][8]

The Functional Group Region (4000-1500 cm⁻¹)

This region is characterized by stretching vibrations of specific bonds and is highly diagnostic for identifying functional groups.

  • C-H Stretching Vibrations (3100-2850 cm⁻¹):

    • Aromatic C-H Stretch (3100-3000 cm⁻¹): The sp² hybridized C-H bonds of the benzene ring will exhibit one or more weak to medium absorption bands in this region.[9] The presence of peaks just above 3000 cm⁻¹ is a clear indication of an aromatic or unsaturated system.

    • Aliphatic C-H Stretch (3000-2850 cm⁻¹): The sp³ hybridized C-H bonds of the ethyl and methoxy groups will show sharp, medium to strong absorptions just below 3000 cm⁻¹.[10] Expect to see both asymmetric and symmetric stretching modes for the -CH₃ and -CH₂ groups.

  • Carbonyl (C=O) Stretching Vibration (1750-1680 cm⁻¹):

    • This is typically one of the most intense and readily identifiable peaks in the spectrum. For an aromatic ester like this compound, the C=O stretching frequency is influenced by conjugation with the benzene ring. This conjugation delocalizes the pi electrons of the carbonyl group, slightly weakening the C=O bond and lowering its vibrational frequency compared to a saturated ester. The expected absorption will be a strong, sharp band in the range of 1725-1715 cm⁻¹ . The electronic effects of the iodo and methoxy substituents can cause minor shifts within this range.[11]

The Fingerprint Region (1500-400 cm⁻¹)

This region contains a complex series of absorptions that are unique to the overall molecular structure, arising from a combination of bending and stretching vibrations.

  • Aromatic C=C Stretching Vibrations (1600-1450 cm⁻¹):

    • The benzene ring exhibits characteristic in-plane C=C stretching vibrations that typically appear as a pair of sharp, medium-intensity bands around 1600 cm⁻¹ and 1475 cm⁻¹ .[12] A third band may also be observed near 1500 cm⁻¹.

  • C-O Stretching Vibrations (1300-1000 cm⁻¹):

    • Ester C-O Stretches: Aromatic esters display two characteristic C-O stretching bands. The asymmetric C-O-C stretch, involving the C(=O)-O portion, is expected to be a strong band around 1250-1200 cm⁻¹ . The symmetric O-C-C stretch, from the O-CH₂ part of the ethyl group, will appear as a medium to strong band around 1100-1050 cm⁻¹ .

    • Methoxy C-O Stretch: The methoxy group also contributes to this region. Anisole (methoxybenzene) shows a strong, characteristic asymmetric C-O-C stretch at approximately 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹ .[13][14] These will likely overlap with the ester C-O stretches, resulting in broad and intense absorption in this area.

  • Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹):

    • The substitution pattern on the benzene ring strongly influences the position of these bands. For a 1,3,5-trisubstituted benzene ring, a strong absorption is typically observed between 860-810 cm⁻¹ and a medium band between 725-680 cm⁻¹ .[15] These characteristic bands can provide strong evidence for the substitution pattern of the aromatic ring.

  • Carbon-Iodine (C-I) Stretching Vibration (< 600 cm⁻¹):

    • The C-I bond is weak and involves a heavy iodine atom, resulting in a low-frequency stretching vibration. This absorption is expected to be found in the far-infrared region, typically in the range of 600-500 cm⁻¹ .[16] Its intensity is generally weak to medium.

Summary of Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group/Vibrational ModeExpected Intensity
3100-3000Aromatic C-H StretchWeak to Medium
3000-2850Aliphatic C-H Stretch (Ethyl & Methoxy)Medium to Strong
1725-1715Ester C=O Stretch (Conjugated)Strong
~1600 & ~1475Aromatic C=C StretchMedium
1250-1200Asymmetric C-O-C Stretch (Ester & Methoxy)Strong
1100-1050Symmetric O-C-C Stretch (Ester)Medium to Strong
~1040Symmetric C-O-C Stretch (Methoxy)Medium
860-810Aromatic C-H Out-of-Plane BendingStrong
725-680Aromatic C-H Out-of-Plane BendingMedium
600-500C-I StretchWeak to Medium

Conclusion

The FT-IR spectrum of this compound is rich with information, providing a clear signature of its constituent functional groups. The strong carbonyl absorption around 1720 cm⁻¹, coupled with the complex and intense C-O stretching bands in the 1300-1000 cm⁻¹ region, unequivocally identifies the molecule as an aromatic ester with an ether linkage. Furthermore, the distinct patterns of the C-H stretching and bending vibrations confirm the presence of both aromatic and aliphatic moieties and provide evidence for the substitution pattern on the benzene ring. The low-frequency C-I stretch, though potentially weak, completes the vibrational profile of this important pharmaceutical intermediate. This guide serves as a robust framework for the interpretation of the FT-IR spectrum of this compound, enabling confident structural verification and quality assessment in a research and development setting.

References

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UV-Vis absorption spectrum of Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Ethyl 3-iodo-5-methoxybenzoate

Abstract

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. In the absence of directly published experimental spectra for this specific compound, this document establishes a robust theoretical framework to predict its absorption characteristics. We delve into the fundamental principles of electronic transitions in substituted benzene derivatives, analyzing the distinct effects of iodo, methoxy, and ethyl ester functional groups on the benzenoid chromophore. Furthermore, this guide addresses the critical role of the solvent environment (solvatochromism) in modulating spectral features. A detailed, field-tested experimental protocol for acquiring a high-fidelity UV-Vis spectrum is provided, designed for researchers in synthetic chemistry and drug development to ensure accurate compound characterization and purity assessment. The guide also briefly discusses advanced computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), for theoretical spectral simulation.

Introduction: The Significance of Spectroscopic Characterization

This compound is a polysubstituted aromatic compound that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The presence of iodo-, methoxy-, and ester- functionalities provides multiple reaction sites for further chemical modification.

For any synthetic intermediate, unambiguous characterization is paramount to ensure the integrity of subsequent research and development stages. UV-Vis spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that provides critical information regarding the electronic structure of a molecule. It is an indispensable tool for:

  • Structural Confirmation: Verifying the presence of the conjugated aromatic system and the influence of its substituents.

  • Purity Assessment: Detecting conjugated impurities that may absorb in the UV-Vis region.

  • Quantitative Analysis: Determining concentration in solution via the Beer-Lambert Law.

  • Reaction Monitoring: Tracking the consumption of reactants or formation of products that possess a chromophore.

This guide will construct a detailed spectroscopic profile of this compound by integrating foundational principles with data from analogous structures.

Theoretical Framework: Electronic Transitions in Substituted Benzoates

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the substituted benzene ring, the primary chromophore. For benzene itself, the π→π* transitions are well-characterized. The introduction of substituents alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in absorption intensity.

The overall spectral appearance arises from the combined influence of the following groups:

  • Methoxy Group (-OCH₃): As an auxochrome with lone pairs of electrons on the oxygen atom, the methoxy group acts as a potent electron-donating group through resonance (+R effect). This resonance interaction raises the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO energy gap. Consequently, it causes a bathochromic shift (red shift) to longer wavelengths and often increases the absorption intensity.[1][2]

  • Iodo Group (-I): The iodine atom exhibits a dual electronic effect. It is electronegative, leading to an inductive electron-withdrawing effect (-I). However, like other halogens, it possesses lone pairs that can be donated to the ring via resonance (+R). For halogens, the inductive effect often deactivates the ring in electrophilic substitution, but the resonance effect still influences the UV spectrum, typically resulting in a bathochromic shift relative to benzene.[2] The large size of the iodine atom also introduces the "heavy-atom effect," which can influence electronic transitions, though this is more pronounced in phosphorescence.

  • Ethyl Ester Group (-COOC₂H₅): The carbonyl function within the ester group is electron-withdrawing, primarily through resonance (-R effect). It is conjugated with the aromatic ring, which tends to extend the π-system. While electron-withdrawing groups can sometimes produce a hypsochromic (blue) shift relative to benzene, their conjugation with the ring is a critical factor.[1]

Prediction of λmax:

To predict the absorption maxima for this compound, we can analyze data from structurally similar compounds.

CompoundKey SubstituentsReported λmaxRationale for Shift
Ethyl 3-methoxybenzoate -OCH₃, -COOEt~290 nmThe electron-donating -OCH₃ group causes a significant bathochromic shift.[3]
Various Ethyl Benzoates Multiple patterns252 nm, 299 nmDemonstrates how different substitution patterns significantly alter the absorption profile.[4]

Starting with Ethyl 3-methoxybenzoate (λmax ≈ 290 nm), the addition of an iodine atom at the 3-position is expected to induce a further bathochromic shift . Therefore, the primary π→π* absorption band for This compound is predicted to occur in the 295-310 nm range. A secondary, higher-energy band, analogous to the primary benzene band, is expected in the 220-240 nm region.

Solvatochromism: The Critical Influence of the Solvent

The choice of solvent is not merely for dissolution; it is an active component of the experiment that can significantly alter the UV-Vis spectrum—a phenomenon known as solvatochromism.[5] The polarity of the solvent can stabilize the ground state and the excited state of the solute differently, thus changing the energy gap for electronic transitions.[6][7][8]

  • π→π Transitions:* These transitions, which are dominant in aromatic compounds, typically involve an excited state that is more polar than the ground state. Polar solvents will stabilize this polar excited state more effectively, leading to a small bathochromic (red) shift as solvent polarity increases.[9]

  • n→π Transitions:* These transitions (e.g., from the lone pair on the carbonyl oxygen) involve moving a non-bonding electron to an anti-bonding π* orbital. The ground state is often stabilized by hydrogen bonding in polar protic solvents, leading to a hypsochromic (blue) shift as solvent polarity increases.

For this compound, the strong π→π* transitions will be most prominent. A shift of a few nanometers to a longer wavelength can be expected when moving from a non-polar solvent (e.g., hexane) to a polar solvent (e.g., ethanol or methanol).

Experimental Protocol for UV-Vis Spectrum Acquisition

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

4.1. Instrumentation and Materials

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 800 nm.

  • Cuvettes: A matched pair of 1 cm path length quartz cuvettes. (Note: Glass or plastic cuvettes are unsuitable as they absorb significantly in the UV region below ~340 nm).

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The solvent must be transparent in the expected absorption region.

  • Analyte: this compound of high purity.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Analytical Balance: Accurate to at least 0.1 mg.

4.2. Workflow Diagram

G Figure 1. Experimental Workflow for UV-Vis Analysis cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Reporting prep_analyte 1. Accurately weigh ~10 mg of analyte prep_stock 2. Prepare Stock Solution (e.g., 100 µg/mL in Ethanol) prep_analyte->prep_stock prep_working 3. Prepare Working Solution (e.g., 10 µg/mL via dilution) prep_stock->prep_working sample_scan 6. Scan Sample Spectrum (190-400 nm range) prep_working->sample_scan instrument_setup 4. Warm up & self-test spectrophotometer baseline 5. Record Baseline (both cuvettes with solvent) instrument_setup->baseline baseline->sample_scan identify_lambda 7. Identify λmax and absorbance value sample_scan->identify_lambda check_purity 8. Check for impurity peaks identify_lambda->check_purity quantify 9. (Optional) Calculate concentration using Beer-Lambert Law identify_lambda->quantify report 10. Report Spectrum (λmax, Abs, Solvent) check_purity->report quantify->report

Caption: A step-by-step workflow for obtaining and analyzing the UV-Vis spectrum.

4.3. Step-by-Step Methodology

  • Preparation of Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10.0 mg of this compound.

    • Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

    • Dissolve the compound in a small amount of the chosen spectroscopic grade solvent (e.g., ethanol).

    • Once fully dissolved, dilute to the mark with the same solvent. Stopper and invert several times to ensure homogeneity.

  • Preparation of Working Solution (e.g., 10 µg/mL):

    • Pipette 10.0 mL of the stock solution into a 100 mL Class A volumetric flask.

    • Dilute to the mark with the solvent. This concentration is chosen to yield an absorbance maximum ideally between 0.5 and 1.0 AU, which is the optimal range for accuracy.

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow it to warm up for at least 30 minutes to stabilize.

    • Set the desired scan range (e.g., 190 nm to 400 nm).

    • Fill both the sample and reference cuvettes with the pure solvent. Ensure the cuvettes are clean and free of bubbles.

    • Place the cuvettes in their respective holders and perform a baseline scan. This corrects for any absorbance from the solvent and the cuvettes themselves.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it three times with small aliquots of the working solution.

    • Fill the sample cuvette with the working solution and place it back in the sample holder. The reference cuvette should remain untouched.

    • Acquire the absorption spectrum of the sample.

4.4. Data Analysis

  • Identify λmax: Use the instrument's software to automatically pick the wavelength(s) of maximum absorbance.

  • Record Data: Note the λmax value(s), the corresponding absorbance (A), and the solvent used. The data should be presented as: λmax = XXX nm (A = Y.YY, Solvent).

  • Purity Check: Examine the spectrum for any unexpected shoulders or peaks, which could indicate the presence of conjugated impurities. A pure sample should exhibit a smooth, well-defined absorption band.

Advanced Characterization: Theoretical Spectral Simulation

Modern computational chemistry provides powerful tools for predicting spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate UV-Vis spectra.[10][11]

The process involves:

  • Optimizing the ground-state geometry of the molecule using DFT (e.g., with the B3LYP functional).

  • Performing a TD-DFT calculation on the optimized geometry to compute the energies of electronic excitations and their corresponding oscillator strengths (which relate to absorption intensity).[12]

These theoretical calculations can corroborate experimental findings, help assign specific electronic transitions to observed absorption bands, and provide insight into the molecular orbitals involved.[13]

Conclusion

References

  • The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. National Institutes of Health (NIH). Available from: [Link]

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and - IJERMT. International Journal of Engineering Research & Management Technology. Available from: [Link]

  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available from: [Link]

  • Experimental UV–Vis spectra. | Download Scientific Diagram - ResearchGate. ResearchGate. Available from: [Link]

  • UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). ResearchGate. Available from: [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. Available from: [Link]

  • Solvent effects on absorption spectra of (E)-1-(2,3)- dihydrobenzo[b][6][10]dioxin-7-yl)-3-phenylprop-2-en-1-one(DHP) - Chemical Science Review and Letters. Chemical Science Review and Letters. Available from: [Link]

  • What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry - YouTube. YouTube. Available from: [Link]

  • Ethyl-3-methoxybenzoate - NIST WebBook. National Institute of Standards and Technology (NIST). Available from: [Link]

  • What Is Solvent Effect In UV Spectroscopy? - Chemistry For Everyone - YouTube. YouTube. Available from: [Link]

  • UV/Vis absorption spectra of compounds 3-8 in EtOH (c = 2×10⁻⁵ mol dm⁻³). ResearchGate. Available from: [Link]

  • Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts. Chemistry LibreTexts. Available from: [Link]

  • Improvement of theoretical UV-Vis spectra calculations by empirical solvatochromic parameters: Case study of 5-arylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones - PubMed. PubMed. Available from: [Link]

  • Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. Springer. Available from: [Link]

  • (PDF) Theoretical Calculation of UV-Vis, IR Spectra and Reactivity Properties of Tamoxifen Drug: A Methodology Comparison - ResearchGate. ResearchGate. Available from: [Link]

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A Comprehensive Technical Guide to Ethyl 3-iodo-5-methoxybenzoate (CAS: 717109-27-8): Properties, Safety, and Synthetic Applications for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 3-iodo-5-methoxybenzoate, identified by CAS number 717109-27-8, is a polysubstituted aromatic compound of significant interest to the chemical research and drug development communities. Its strategic placement of iodo, methoxy, and ethyl ester functional groups on a benzene scaffold renders it a versatile synthetic building block. This guide provides a comprehensive overview of its physicochemical properties, detailed safety and handling protocols, and an in-depth exploration of its applications in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. The information herein is intended to equip researchers, medicinal chemists, and process development scientists with the critical knowledge required for the safe and effective utilization of this valuable intermediate.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its successful application in a laboratory setting. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 717109-27-8[1]
IUPAC Name This compound
Synonyms 3-Iodo-5-methoxybenzoic acid ethyl ester[1]
Molecular Formula C₁₀H₁₁IO₃[1]
Molecular Weight 306.10 g/mol [1]
Appearance Solid (form may vary)[1]
Density 1.684 g/cm³ (predicted)
Storage Temperature 2-8°C, in a cool, dry, well-ventilated place[1]
InChI Key LAGXFKIAZDJQDL-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through two primary retrosynthetic disconnections: electrophilic iodination of an aromatic precursor or esterification of a carboxylic acid intermediate.

Synthetic Pathway 1: Electrophilic Aromatic Substitution

A common and direct route involves the electrophilic iodination of Ethyl 3-methoxybenzoate.[2] Due to the relatively low electrophilicity of molecular iodine (I₂), this reaction necessitates the presence of an oxidizing agent to generate a more potent iodinating species, often denoted as "I⁺".[2] Commonly employed oxidizing agents include nitric acid or hydrogen peroxide.[2]

The regioselectivity of this reaction is governed by the directing effects of the pre-existing substituents on the aromatic ring:

  • Methoxy (-OCH₃) group: An activating, ortho-, para- directing group.

  • Ethyl Ester (-COOEt) group: A deactivating, meta- directing group.

Starting with Ethyl 3-methoxybenzoate, the methoxy group at C3 directs iodination to the C2, C4, and C6 positions, while the ester at C1 directs to the C3 and C5 positions. The formation of the 3-iodo-5-methoxy isomer is a result of the interplay of these electronic effects and steric hindrance.

Synthetic Pathway 2: Fischer Esterification

An alternative strategy involves the esterification of 3-iodo-5-methoxybenzoic acid with ethanol.[3] This acid-catalyzed reaction, typically employing a strong acid like sulfuric acid, is a classic and reliable method for ester formation.[3] The workflow for this process is depicted below.

Fischer Esterification Workflow Start 3-Iodo-5-methoxybenzoic acid Reagents Ethanol (excess, solvent) Concentrated H₂SO₄ (catalyst) Reaction Reflux for 4-6 hours Start->Reaction Reagents->Reaction Workup Cool to room temperature Neutralize excess acid Extract with organic solvent Reaction->Workup Purification Dry organic layer Concentrate under reduced pressure Recrystallization or chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the Fischer esterification of 3-iodo-5-methoxybenzoic acid.[3]

Applications in Modern Organic Synthesis

The true value of this compound for drug development professionals lies in its utility as a versatile building block. The carbon-iodine bond is particularly amenable to participation in a variety of palladium-catalyzed cross-coupling reactions, which are foundational in the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety of this compound serves as an excellent electrophilic partner in several name reactions that form new carbon-carbon and carbon-nitrogen bonds. These reactions are cornerstones of modern medicinal chemistry.

Cross-Coupling Potential of this compound cluster_reactions Palladium-Catalyzed Reactions Substrate This compound Suzuki Suzuki Coupling (with Boronic Acid/Ester) Forms C-C bond Substrate->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkyne) Forms C-C bond Substrate->Sonogashira Buchwald Buchwald-Hartwig Amination (with Amine) Forms C-N bond Substrate->Buchwald Product_Suzuki Aryl-Substituted Benzoate Suzuki->Product_Suzuki Product_Sonogashira Alkynyl-Substituted Benzoate Sonogashira->Product_Sonogashira Product_Buchwald Amino-Substituted Benzoate Buchwald->Product_Buchwald

Sources

Methodological & Application

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and mild reaction conditions.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forges carbon-carbon bonds between organoboron species and organic halides, a breakthrough that was recognized with the 2010 Nobel Prize in Chemistry.[1] Its application is particularly profound in the pharmaceutical and materials science industries, where the synthesis of substituted biaryls is a common and critical step in the development of new molecular entities.

Ethyl 3-iodo-5-methoxybenzoate is a valuable building block, featuring an electron-withdrawing ester and an electron-donating methoxy group. This electronic profile, combined with the highly reactive carbon-iodine bond, makes it an excellent substrate for Suzuki couplings.[3] However, the presence of the base-labile ethyl ester group introduces a significant challenge that requires careful optimization of reaction conditions to prevent unwanted hydrolysis.

This application note provides a comprehensive, field-proven guide for researchers utilizing this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide a troubleshooting guide to navigate common challenges, ensuring a high rate of success in your synthetic endeavors.

The Catalytic Cycle: A Mechanistic Framework

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to rational protocol design and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3] The cycle is generally accepted to consist of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This step forms a square-planar Pd(II) complex. The high reactivity of aryl iodides makes this step relatively facile.[3]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the organoboron reagent to the Pd(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7] The choice of base is critical to facilitate this step without causing side reactions.[8]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-I (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂-Ar' (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Coupled Product (Ar-Ar') trans_complex->product aryl_halide This compound (Ar-I) aryl_halide->oa_complex boronic_acid Boronic Acid/Ester (Ar'-B(OR)₂) boronic_acid->trans_complex base Base base->trans_complex Experimental_Workflow setup 1. Reagent Combination Combine aryl iodide, boronic acid, palladium catalyst, and base in flask. inert 2. Establish Inert Atmosphere Seal flask, evacuate, and backfill with Argon/Nitrogen (repeat 3x). setup->inert solvent 3. Solvent Addition Add degassed solvent system via syringe. inert->solvent react 4. Reaction Heat to desired temperature (e.g., 80-100 °C) with vigorous stirring. solvent->react monitor 5. Monitoring Track progress by TLC or LC-MS until starting material is consumed. react->monitor workup 6. Aqueous Workup Cool, dilute with EtOAc/Water, separate layers, wash organic phase with brine. monitor->workup dry 7. Drying & Concentration Dry organic layer over Na₂SO₄, filter, and remove solvent in vacuo. workup->dry purify 8. Purification Purify the crude product via silica gel column chromatography. dry->purify

Sources

Sonogashira reaction conditions for Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Sonogashira Reaction: Application Notes and Protocols for Ethyl 3-iodo-5-methoxybenzoate

Introduction

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its efficiency and reliability in forming carbon-carbon (C-C) bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed transformation offers mild reaction conditions and remarkable tolerance for a wide array of functional groups, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4][5]

This guide provides a detailed examination of the Sonogashira reaction with a specific focus on This compound . This substrate is particularly well-suited for this transformation due to the high reactivity of the carbon-iodine bond, which often facilitates the reaction at room temperature with high yields.[3][6][7] The electronic nature of this molecule, featuring an electron-donating methoxy group and an electron-withdrawing ethyl ester group, presents a valuable case study for understanding substrate effects and optimizing reaction conditions. These application notes are designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, from catalyst selection to final product purification.

The Catalytic Heart of the Reaction: A Dual-Metal Mechanism

The widely accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles operating in concert: a primary palladium cycle and a copper co-catalytic cycle.[1][3][8] This dual-metal system is crucial for the reaction's high efficiency under mild conditions.[2]

  • The Palladium Cycle: This is the main cross-coupling engine.

    • Oxidative Addition: The active catalyst, a palladium(0) complex, initiates the cycle by inserting into the carbon-iodine bond of this compound. This step forms a square planar palladium(II) intermediate.[7][8] The high reactivity of aryl iodides makes this step particularly facile.[9]

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers its alkyne group to the palladium(II) complex. This key step links the two cycles and results in a diorganopalladium(II) intermediate, displacing the iodide ligand.[1][3]

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination. This step forms the final C(sp²)-C(sp) bond of the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3][7]

  • The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.

    • Acetylide Formation: In the presence of an amine base, the copper(I) salt (typically CuI) reacts with the terminal alkyne.[1][2] The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) center to form a highly reactive copper(I) acetylide species.[10][11] This species is then primed for the transmetalation step in the palladium cycle.

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_copper Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-I(L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diorgano_pd Ar-Pd(II)-C≡CR(L₂) transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-C≡C-R (Coupled Product) reductive_elimination->product aryl_halide Ar-I (this compound) aryl_halide->oxidative_addition cu_catalyst Cu(I)I cu_acetylide Cu(I)-C≡C-R (Copper Acetylide) cu_catalyst->cu_acetylide alkyne H-C≡C-R (Terminal Alkyne) alkyne->cu_acetylide base Base (e.g., Et₃N) base->cu_acetylide cu_acetylide->transmetalation Transfers Alkyne to Palladium

A simplified diagram of the interconnected Palladium and Copper catalytic cycles.

Protocol Design: Causality Behind Experimental Choices

The success of the Sonogashira coupling of this compound hinges on the careful selection of several key parameters. The high reactivity of the C-I bond provides a significant advantage, allowing for a broad operational window.

1. Catalyst System Selection:

  • Palladium Precatalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are the most common and effective catalysts for this type of transformation.[2][6] While Pd(PPh₃)₄ is the active Pd(0) form, the Pd(II) variant is often preferred due to its higher stability to air and moisture. It is readily reduced in situ by the amine base or phosphine ligands to generate the active Pd(0) species.[2] A typical loading of 0.5–5 mol% is sufficient for aryl iodides.[9]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the universal co-catalyst. Its role is to facilitate the deprotonation of the alkyne and form the copper acetylide intermediate, which accelerates the transmetalation step.[2][12] A key challenge with copper is the potential for a side reaction known as Glaser-Hay coupling, which leads to the homocoupling of the alkyne.[9] This is minimized by using strictly anaerobic (oxygen-free) conditions and keeping the CuI loading to a minimum (typically 0.5–10 mol%).[9]

  • Ligands: For a reactive substrate like an aryl iodide, the triphenylphosphine (PPh₃) ligands provided by the precatalyst are generally sufficient. For more challenging couplings, the use of more electron-rich and bulky phosphine ligands can enhance catalyst activity and stability.[8]

2. Base and Solvent System:

  • Base: An amine base serves two critical functions: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the hydrogen iodide (HI) byproduct generated during the reaction.[9] Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are excellent choices, often used in excess or as the solvent itself.[2][13] The purity of the base is critical; it should be anhydrous and free of oxidation.[9]

  • Solvent: The choice of solvent is dictated by the solubility of the reactants and the desired reaction temperature. Anhydrous, degassed solvents are mandatory. Tetrahydrofuran (THF) is a versatile choice for room-temperature reactions. For reactions requiring gentle heating, dimethylformamide (DMF) can be used.[12] Often, the amine base (e.g., Et₃N) can serve as both the base and the solvent.[2]

3. Reaction Conditions:

  • Atmosphere: The palladium(0) catalyst is sensitive to oxygen, and oxygen promotes the undesirable Glaser homocoupling.[9][14] Therefore, the reaction must be performed under a rigorously inert atmosphere of nitrogen or argon. This is achieved by using Schlenk techniques or a glovebox and by thoroughly degassing all solvents prior to use.[1]

  • Temperature: Due to the high reactivity of the C-I bond, the coupling of this compound can typically be performed at room temperature, which helps to minimize side reactions.[3][7] Gentle heating (e.g., 40–60 °C) may be employed to accelerate the reaction if monitoring indicates slow progress.

Data and Workflow Visualization

Table 1: Typical Reaction Parameters for Sonogashira Coupling of Aryl Iodides
ParameterComponent / ConditionRationale & Key ConsiderationsTypical Range
Aryl Halide This compoundHighly reactive C-I bond allows for mild conditions.[3][7]1.0 equivalent
Alkyne Terminal AlkyneMust have a terminal C-H bond for deprotonation.1.1–1.5 equivalents
Pd Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Air-stable Pd(II) precatalyst is common; reduced in situ.[2]0.5–5 mol%
Cu Co-catalyst CuIActivates the alkyne; minimize to prevent homocoupling.[9]0.5–10 mol%
Base Et₃N or DIPEADeprotonates alkyne and neutralizes HI byproduct.[9]2.0–7.0 equivalents
Solvent THF, DMF, or AmineMust be anhydrous and degassed. Choice depends on temperature.5–10 mL per mmol
Temperature Room Temperature to 60 °CAryl iodides often react efficiently at room temperature.[3]25 °C (typical)
Atmosphere Nitrogen or ArgonCritical to prevent catalyst oxidation and Glaser coupling.[9]Inert
Experimental Workflow Diagram

Workflow Figure 2: General Experimental Workflow prep 1. Preparation - Dry glassware - Weigh reagents setup 2. Reaction Setup - Add solids (Ar-I, Pd/Cu) - Purge with N₂/Ar prep->setup addition 3. Reagent Addition - Add degassed solvent - Add base & alkyne via syringe setup->addition reaction 4. Reaction - Stir at specified temp. - Monitor by TLC/GC-MS addition->reaction workup 5. Work-up - Quench reaction - Extract with organic solvent - Wash & dry reaction->workup purify 6. Purification - Concentrate crude product - Flash column chromatography workup->purify analysis 7. Analysis - Characterize pure product (NMR, IR, MS) purify->analysis

A step-by-step overview of the Sonogashira protocol.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with phenylacetylene on a 1.0 mmol scale.

Materials and Reagents:

  • This compound (1.0 eq, 320 mg, 1.0 mmol)

  • Phenylacetylene (1.1 eq, 112 mg, 1.1 mmol, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 eq, 17.5 mg, 0.025 mmol)

  • Copper(I) Iodide (CuI) (0.05 eq, 9.5 mg, 0.05 mmol)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (7.0 eq, 708 mg, 7.0 mmol, 975 µL)

  • Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)

  • Saturated aqueous NH₄Cl, brine, diethyl ether (for work-up)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel and eluent (e.g., hexanes/ethyl acetate mixture) for chromatography

Procedure:

  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (320 mg), PdCl₂(PPh₃)₂ (17.5 mg), and CuI (9.5 mg).

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (5 mL) via syringe. Begin stirring to dissolve the solids. Sequentially add the amine base (975 µL) and phenylacetylene (121 µL) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl iodide is consumed (typically 3-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL). Filter the mixture through a pad of Celite® to remove precipitated salts, washing the pad with additional diethyl ether.[7] Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 2% to 10% ethyl acetate in hexanes) to afford the pure coupled product.[1]

Troubleshooting and Optimization

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Impure reagents (starting materials, solvent, base).3. Insufficiently inert atmosphere.1. Use fresh catalyst or a more stable precatalyst.2. Purify starting materials; use freshly distilled, dry solvents and base.[9]3. Ensure thorough degassing of solvent and proper Schlenk technique.
Formation of Alkyne Dimer (Glaser Coupling) 1. Presence of oxygen.2. High concentration of copper(I) catalyst.1. Rigorously exclude oxygen by degassing and maintaining a positive inert gas pressure.[9]2. Reduce the loading of CuI to the minimum effective amount (e.g., 0.5-1.0 mol%).
Reaction Stalls 1. Catalyst deactivation.2. Low reaction temperature.1. Add an additional small portion of the palladium catalyst.2. Gently warm the reaction mixture (e.g., to 40-50 °C) and continue monitoring.
Dark, Tarry Mixture 1. Reaction temperature too high.2. Decomposition of reagents or product.1. Run the reaction at room temperature. If heating is necessary, use the lowest effective temperature.2. Ensure alkyne is pure; some alkynes can polymerize.[15]

Safety Considerations

  • Catalysts: Palladium and copper compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.[1]

  • Solvents: Organic solvents such as THF, diethyl ether, and hexanes are flammable and should be kept away from ignition sources.[1]

  • Bases: Amine bases like triethylamine are corrosive, flammable, and have strong, unpleasant odors. Always handle them in a fume hood.

  • Exotherms: While typically well-behaved on a lab scale, palladium-catalyzed coupling reactions can be exothermic.[15] When scaling up, consider controlled addition of reagents to manage heat generation.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.

Conclusion

The Sonogashira reaction is a powerful and versatile method for the alkynylation of aryl halides. For a substrate like this compound, the high reactivity of the carbon-iodine bond allows for the use of mild, room-temperature conditions, leading to high yields of the desired coupled products. By carefully controlling the reaction atmosphere, selecting high-purity reagents, and understanding the synergistic roles of the palladium catalyst, copper co-catalyst, and amine base, researchers can reliably and efficiently synthesize a diverse range of substituted alkynes for applications in drug discovery, materials science, and beyond.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with Aryl Iodides. 1

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. 3

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

  • Wikipedia. (2024). Sonogashira coupling.

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

  • National Center for Biotechnology Information. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.

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  • Organic Synthesis. (n.d.). Sonogashira Coupling.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

  • NROChemistry. (n.d.). Sonogashira Coupling.

  • YouTube. (2020). Sonogashira cross-coupling reaction.

  • Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems.

  • ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.

  • ResearchGate. (n.d.). Optimization of Sonogashira conditions.

  • ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.

  • ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.

  • PubMed. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand.

  • RSC Publishing. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.

  • BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them. 9

  • ACS Publications. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction.

  • Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions.

  • Wiley Online Library. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.

  • ElectronicsAndBooks. (2008). CuI/PPh3-catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium.

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.

  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.

  • ACS Publications. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.

  • ChemicalBook. (n.d.). METHYL 3-IODO-4-METHOXYBENZOATE synthesis.

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with Long-Chain Internal Alkynes. 14

  • Google Patents. (n.d.). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.

  • ResearchGate. (n.d.). Sonogashira cross-coupling of 3a–c with terminal alkynes to afford 4a–i.

  • ResearchGate. (n.d.). The Sonogashira cross coupling reactions of 3 with terminal alkynes.

  • ResearchGate. (n.d.). Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1.

  • RSC Publishing. (2021). Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems.

  • ResearchGate. (n.d.). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid.

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Application Notes and Protocols for the Heck Reaction of Ethyl 3-iodo-5-methoxybenzoate with Acrylates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-C Bond Formation

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed coupling of unsaturated halides with alkenes has revolutionized the synthesis of complex molecules, finding widespread application in the production of fine chemicals, agrochemicals, and pharmaceuticals.[3][4] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1]

This application note provides a detailed guide to the Heck reaction between Ethyl 3-iodo-5-methoxybenzoate and various acrylates. This specific transformation is of considerable interest in medicinal chemistry and materials science, as the resulting 3,5-disubstituted benzoate core is a privileged scaffold found in a variety of biologically active compounds and functional materials.[5][6] By coupling this aryl iodide with acrylates, researchers can efficiently construct cinnamate derivatives, which are precursors to a wide range of valuable molecules, including potential glucokinase activators and compounds with applications in antiviral drug discovery.[5][7] We will delve into the mechanistic underpinnings of the reaction, provide optimized protocols, and discuss key experimental considerations to ensure successful and reproducible outcomes.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The catalytic cycle can be broken down into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[9][10] This is often the rate-determining step of the reaction. Aryl iodides are highly reactive in this step compared to bromides or chlorides.[11]

  • Alkene Coordination and Migratory Insertion: The acrylate coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a new alkyl-palladium intermediate.[8][12]

  • β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the β-carbon (relative to the palladium) must be present and oriented syn-coplanar to the palladium. A β-hydride elimination then occurs to form a palladium-hydride species and the substituted alkene product.[9][12] This step is typically irreversible and stereoselective, favoring the formation of the trans-alkene.[2]

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[9] Common bases used include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1]

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene_Complex Alkene_Complex Ar-Pd(II)-I(L2)->Alkene_Complex Alkene Coordination Alkyl_Pd(II)_Intermediate Alkyl_Pd(II)_Intermediate Alkene_Complex->Alkyl_Pd(II)_Intermediate Migratory Insertion (syn) Pd-H_Complex Pd-H_Complex Alkyl_Pd(II)_Intermediate->Pd-H_Complex β-Hydride Elimination (syn) Pd-H_Complex->Pd(0)L2 Reductive Elimination (Base) Product Substituted Alkene Pd-H_Complex->Product Product Release Ar-I This compound Alkene Acrylate

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially availableStore under inert atmosphere.
Acrylate (e.g., methyl, ethyl, butyl)≥99%Commercially availableInhibitor may need to be removed.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially availablePre-catalyst, forms Pd(0) in situ.
Triphenylphosphine (PPh₃)≥99%Commercially availableLigand to stabilize the catalyst.
Triethylamine (Et₃N)≥99.5%, anhydrousCommercially availableBase, should be freshly distilled.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially availableReaction solvent.[13]
Diethyl etherAnhydrousCommercially availableFor extraction.
Saturated aq. NH₄Cl solutionReagent gradePrepared in-houseFor workup.
Brine (Saturated aq. NaCl solution)Reagent gradePrepared in-houseFor workup.
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeCommercially availableFor drying organic layers.
Celite®---Commercially availableFor filtration of palladium residues.
Silica gel60 Å, 230-400 meshCommercially availableFor column chromatography.
Step-by-Step Protocol: Synthesis of Ethyl 3-(2-ethoxycarbonylvinyl)-5-methoxybenzoate

This protocol details the reaction of this compound with ethyl acrylate.

Caption: General experimental workflow for the Heck reaction.

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%) and triphenylphosphine (105 mg, 0.4 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times.

  • Reagent Addition: Under a positive pressure of nitrogen, add anhydrous N,N-dimethylformamide (DMF, 20 mL). Stir the mixture for 10 minutes at room temperature to allow for pre-catalyst formation. Add this compound (3.20 g, 10 mmol, 1.0 equiv.), followed by ethyl acrylate (1.63 mL, 15 mmol, 1.5 equiv.) and triethylamine (2.79 mL, 20 mmol, 2.0 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent system).

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting aryl iodide), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of Celite® to remove the precipitated palladium black.[14] Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 30 mL) and brine (30 mL).[15]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired product, Ethyl 3-(2-ethoxycarbonylvinyl)-5-methoxybenzoate.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Optimization and Troubleshooting

The success of the Heck reaction is highly dependent on the interplay of several factors. The following table provides a starting point for optimization and troubleshooting common issues.

ParameterVariation and RationalePotential Issues & Solutions
Catalyst Pd(OAc)₂ is a common and effective pre-catalyst.[9] PdCl₂ or Pd₂(dba)₃ can also be used. Catalyst loading can typically range from 0.1 to 5 mol%.Low Conversion: Increase catalyst loading. Ensure the quality of the pre-catalyst. Palladium Black Formation: Indicates catalyst decomposition.[16] Use a ligand or decrease the reaction temperature.
Ligand Phosphine ligands like PPh₃ or P(o-tolyl)₃ are commonly used to stabilize the Pd(0) species and promote oxidative addition.[1][17] The Pd:ligand ratio is typically 1:2 or 1:4.Side Reactions: The choice of ligand can influence regioselectivity.[18] For challenging substrates, consider more specialized ligands like bidentate phosphines (e.g., BINAP) or N-heterocyclic carbenes (NHCs).[1]
Base Organic bases like Et₃N or inorganic bases such as K₂CO₃ or NaOAc are essential to neutralize the HX formed.[10] Typically 1.5-3.0 equivalents are used.Incomplete Reaction: Ensure the base is anhydrous and of high purity. For sensitive substrates, a weaker base like NaHCO₃ might be necessary.
Solvent Polar aprotic solvents like DMF, NMP, or acetonitrile are generally preferred as they can help stabilize the charged intermediates in the catalytic cycle.[13][19]Poor Solubility: Ensure all reagents are soluble at the reaction temperature. For greener alternatives, consider reactions in water with appropriate phase-transfer catalysts or in ionic liquids.[8][20]
Temperature Reactions are typically run at elevated temperatures (80-140 °C) to facilitate the oxidative addition and other steps in the catalytic cycle.Product Decomposition: If the product is thermally sensitive, lower the temperature and extend the reaction time. Catalyst Decomposition: High temperatures can lead to the formation of palladium black.[16]

Conclusion

The Heck reaction of this compound with acrylates is a robust and reliable method for the synthesis of valuable cinnamate derivatives. By carefully controlling the reaction parameters—catalyst, ligand, base, solvent, and temperature—researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided in this application note offer a solid foundation for scientists and drug development professionals to successfully implement this important transformation in their synthetic endeavors. Further exploration of phosphine-free catalyst systems and greener reaction media continues to expand the utility and sustainability of this powerful C-C bond-forming reaction.[21][22]

References

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  • ResearchGate. (n.d.). Designs of ligands for the selective Heck reaction. [Link]

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  • ChemRxiv. (2023). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]

  • Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359–22384. [Link]

  • JoVE. (2017, February 22). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Reaction of iodobenzene with ethyl acrylate using different palladium catalysts. [Link]

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  • National Institutes of Health. (2016). Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. Bioorganic & Medicinal Chemistry Letters, 26(15), 3585–3590. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF HETEROCYCLES USING THE INTRAMOLECULAR HECK REACTION INVOLVING A 'FORMAL' ANTI-ELIMINATION PROCESS. [Link]

  • Semantic Scholar. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]

  • ResearchGate. (n.d.). Heck coupling reaction of iodobenzene with methyl acrylate. [Link]

  • ResearchGate. (n.d.). Heck coupling of iodobenzene and ethyl acrylate after 4 h. [Link]

  • ResearchGate. (n.d.). Concentration dependence of the Heck reaction of ethyl acrylate 9 and. [Link]

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  • ScienceDirect. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]

  • ResearchGate. (n.d.). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. [Link]

  • University of Groningen. (n.d.). The Heck reaction in the production of fine chemicals. [Link]

  • ResearchGate. (n.d.). (PDF) Design and Synthesis of (3,5-Disubstituted Isoxazole)-Linked[8][13]-Benzodiazepine Conjugates: Evaluation of their Antimicrobial and Anti-Tyrosinase Activities. [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are privileged structural motifs found in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of these crucial compounds from aryl halides and amines.[1] This reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool, largely supplanting harsher, more traditional methods.[1]

This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of Ethyl 3-iodo-5-methoxybenzoate, a functionalized aryl iodide. We will delve into the mechanistic underpinnings of the reaction to inform rational experimental design, offer a step-by-step protocol, and discuss best practices for successful execution.

Mechanistic Considerations: A Look Under the Hood

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of key steps.[2]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Cycle Figure 1: Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I Complex Oxidative_Addition->Ar-Pd(II)-I(L_n) Ligand_Exchange Amine Coordination & Deprotonation Ar-Pd(II)-I(L_n)->Ligand_Exchange R'R''NH, Base Ar-Pd(II)-NR'R''(L_n) Amido-Pd(II) Complex Ligand_Exchange->Ar-Pd(II)-NR'R''(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex, forming a palladium(II) species. Aryl iodides are generally highly reactive in this step.

  • Amine Coordination and Deprotonation: The amine then coordinates to the palladium(II) center. A base is crucial in this stage to deprotonate the coordinated amine, forming a more nucleophilic amido ligand.

  • Reductive Elimination: The final step is the reductive elimination of the desired aryl amine product, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Key Reaction Parameters for this compound

The successful amination of this compound hinges on the judicious selection of several key parameters:

Table 1: Critical Parameters and Recommendations

ParameterRecommendation for this compoundRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common and effective palladium precursors that are readily reduced in situ to the active Pd(0) species.
Ligand XPhos, BrettPhos, or a similar bulky, electron-rich phosphine ligandBulky biarylphosphine ligands are known to promote the reductive elimination step and can prevent the formation of unreactive palladium-iodide bridged dimers, which can be a challenge with aryl iodide substrates.[1][3]
Base NaOt-Bu or K₃PO₄A strong, non-nucleophilic base is required for the deprotonation of the amine. While NaOt-Bu is highly effective, the ester functionality in the substrate is sensitive to hydrolysis under strongly basic conditions.[4] K₃PO₄ offers a milder alternative that can be effective while minimizing ester cleavage.
Solvent Toluene or 1,4-DioxaneThese are common, relatively non-polar aprotic solvents for Buchwald-Hartwig reactions. Dioxane can be particularly beneficial for reactions involving aryl iodides.[1]
Temperature 80-110 °CThe reaction generally requires heating to proceed at a reasonable rate.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure that can be adapted for various primary and secondary amines. Note: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • XPhos (or other suitable ligand, 2-4 mol% for Pd₂(dba)₃, 4-8 mol% for Pd(OAc)₂)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv) or Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block or oil bath

Workflow for Buchwald-Hartwig Amination

Buchwald-Hartwig_Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Weigh solid reagents: Aryl iodide, Base, Pd source, Ligand start->reagents setup Add solids to oven-dried Schlenk tube with stir bar reagents->setup inert Establish inert atmosphere (3x evacuate/backfill with Ar/N₂) setup->inert solvent Add anhydrous, degassed solvent via syringe inert->solvent amine Add amine (liquid or solution) via syringe solvent->amine heat Heat to 80-110 °C with vigorous stirring amine->heat monitor Monitor reaction progress (TLC, LC-MS, GC-MS) heat->monitor cooldown Cool to room temperature monitor->cooldown dilute Dilute with organic solvent (e.g., ethyl acetate) cooldown->dilute wash Wash with water and brine dilute->wash dry Dry organic layer (e.g., Na₂SO₄) wash->dry concentrate Filter and concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End: Characterize Product purify->end

Caption: A step-by-step workflow for performing the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the palladium source, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Amine Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it directly via syringe. If the amine is a solid, it can be added with the other solid reagents in step 1.

  • Reaction: Place the sealed reaction vessel in a preheated heating block or oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Safety and Handling Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.

  • Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Potassium phosphate is an irritant. Handle these reagents with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

  • Inert Atmosphere: The use of an inert atmosphere is crucial for the stability of the catalyst and to prevent side reactions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and oxygen-free conditions. Use fresh, high-quality reagents.
Insufficiently strong baseConsider using a stronger base (e.g., NaOt-Bu instead of K₃PO₄), but be mindful of potential ester hydrolysis.
Low reaction temperatureIncrease the reaction temperature in increments.
Ester Hydrolysis Base is too strongSwitch to a milder base such as K₃PO₄ or Cs₂CO₃.
Presence of waterEnsure all reagents and solvents are strictly anhydrous.
Side Product Formation Hydrodehalogenation of the aryl iodideThis can be a competing pathway. Optimizing the ligand and reaction conditions can minimize this.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-aryl derivatives of this compound. Careful consideration of the catalyst system, base, and reaction conditions is essential for achieving high yields and purity, particularly given the presence of the ester functionality. The protocol and guidelines presented here provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - ACS Publications. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - The University of Groningen research portal. Available at: [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides - PubMed. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Iodides | The Journal of Organic Chemistry. Available at: [Link]

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Application Notes & Protocols: Ethyl 3-iodo-5-methoxybenzoate as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Ethyl 3-iodo-5-methoxybenzoate

In the landscape of modern drug discovery, the efficiency and modularity of synthetic routes are paramount. The strategic selection of starting materials—or building blocks—can profoundly influence the timeline and success of a medicinal chemistry campaign. This compound has emerged as a particularly valuable scaffold due to the orthogonal reactivity of its functional groups. This compound offers a trifecta of chemical handles:

  • The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions.[1][2] This high reactivity facilitates crucial bond formations under mild conditions, often leading to higher yields and shorter reaction times compared to the corresponding bromides or chlorides.[1] This makes it an ideal electrophilic partner for introducing molecular complexity.

  • The Methoxy Group: This electron-donating group influences the electronic properties of the aromatic ring. More importantly, it can serve as a key hydrogen bond acceptor in ligand-protein interactions, a common feature in the design of kinase inhibitors and other targeted therapeutics.[3]

  • The Ethyl Ester: A stable and readily modifiable functional group, the ethyl ester can be carried through multiple synthetic steps before being hydrolyzed to the corresponding carboxylic acid. This acid provides a subsequent attachment point for building diversity, for instance, through amide bond formation to probe different regions of a biological target's binding pocket.

This guide provides an in-depth look at the applications of this compound, complete with detailed, field-proven protocols for its use in key synthetic transformations that are central to the construction of modern pharmaceutical agents.

Physicochemical & Spectroscopic Data

Accurate characterization of the starting material is the foundation of any successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 717109-27-8[4][5]
Molecular Formula C₁₀H₁₁IO₃[4]
Molecular Weight 306.1 g/mol [4]
Density 1.684 g/cm³[4]
XLogP3 2.8[4]
PSA 35.5 Ų[4]

Synthetic Utility and Strategic Applications

The 1,3,5-substitution pattern of this building block is frequently encountered in pharmacologically active molecules, particularly in scaffolds designed to target enzyme active sites.[6][7] The strategic placement of the iodo and methoxy groups allows for directed synthesis and rapid exploration of the structure-activity relationship (SAR).

The diagram below illustrates the versatility of this compound as a central hub for generating diverse chemical matter through cornerstone reactions of modern medicinal chemistry.

G cluster_start Core Building Block cluster_modification Further Derivatization start This compound suzuki Suzuki-Miyaura (Biaryl Scaffolds) start->suzuki R-B(OH)₂ Pd Catalyst sonogashira Sonogashira (Alkynylated Scaffolds) start->sonogashira R-C≡CH Pd/Cu Catalyst buchwald Buchwald-Hartwig (Arylamine Scaffolds) start->buchwald R₂NH Pd Catalyst hydrolysis Ester Hydrolysis (Saponification) suzuki->hydrolysis sonogashira->hydrolysis buchwald->hydrolysis amide Amide Coupling hydrolysis->amide R'₂NH Coupling Agents

Caption: Synthetic versatility of this compound.

Experimental Protocols

The following protocols are designed as robust starting points for synthesis. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

This reaction is fundamental for creating C(sp²)-C(sp²) bonds, forming the biaryl cores prevalent in many kinase inhibitors.[8][9] The protocol uses a standard palladium catalyst and a carbonate base, a widely applicable and reliable system.[10][11]

Generalized Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-I (Ln) Trans Ar-Pd(II)-Ar' (Ln) Pd0->Trans Transmetalation RedEl Pd(0)Ln Trans->RedEl Reductive Elimination product Coupled Product (Biaryl) RedEl->product reactant Ethyl 3-iodo- 5-methoxybenzoate reactant->OxAdd Oxidative Addition boronic Ar'-B(OH)₂ + Base boronic->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 ratio), degassed

  • Standard laboratory glassware (oven-dried), magnetic stirrer, reflux condenser, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Data:

Arylboronic Acid PartnerCatalyst LoadingBase (equiv)Temp (°C)Time (h)Typical Yield (%)
Phenylboronic acid3 mol%K₂CO₃ (2.5)90885-95
4-Methoxyphenylboronic acid3 mol%K₂CO₃ (2.5)90690-98
3-Pyridylboronic acid5 mol%K₃PO₄ (3.0)1001270-85
Protocol 2: Sonogashira Coupling for Aryl-Alkyne Synthesis

The Sonogashira reaction provides a powerful method for constructing C(sp²)-C(sp) bonds, creating linear and rigid molecular linkers often explored in drug design.[12][13] The use of a copper(I) co-catalyst is standard, though copper-free methods exist to avoid potential alkyne homocoupling.[12][14]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Toluene

  • Standard Schlenk line glassware and techniques

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the amine base. Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction Execution: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. The high reactivity of the aryl iodide often allows the reaction to proceed efficiently at lower temperatures.[13] Monitor progress by TLC or GC-MS.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Representative Data:

Terminal Alkyne PartnerBaseTemp (°C)Time (h)Typical Yield (%)
PhenylacetyleneTEA25490-97
EthynyltrimethylsilaneDIPEA25688-95
1-HeptyneTEA40880-90
Protocol 3: Buchwald-Hartwig Amination for Arylamine Synthesis

The formation of C-N bonds is one of the most frequent transformations in pharmaceutical synthesis.[15] The Buchwald-Hartwig amination offers a general and highly functional-group-tolerant method for coupling amines with aryl halides.[15][16] The choice of ligand is critical, and bulky, electron-rich biarylphosphine ligands are often required for high efficiency, though simpler ligands can be effective for reactive substrates like aryl iodides.[17][18]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Ligand: Xantphos or BINAP (4 mol%)

  • Base: Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

  • Standard Schlenk line glassware and techniques

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, stir Pd(OAc)₂ and the phosphine ligand in the reaction solvent for 15 minutes.

  • Reaction Setup: To the flask containing the pre-formed catalyst (or to a new flask charged with Pd(OAc)₂ and ligand), add the base, followed by this compound and the amine.

  • Reaction Execution: Seal the vessel and heat to 80-110 °C. Monitor the reaction by LC-MS. Aryl iodides are typically very reactive in this coupling.[17]

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Representative Data:

Amine PartnerLigandBaseTemp (°C)Typical Yield (%)
MorpholineXantphosCs₂CO₃10085-95
AnilineBINAPNaOt-Bu9080-92
BenzylamineXantphosCs₂CO₃10075-88

Conclusion

This compound is a superb example of a well-designed building block for medicinal chemistry. Its distinct functional handles allow for the sequential and controlled introduction of molecular complexity through robust and high-yielding cross-coupling reactions. The protocols detailed herein provide a solid foundation for researchers to leverage this versatile scaffold in the design and synthesis of novel therapeutic agents, enabling the rapid generation of diverse compound libraries for hit-to-lead and lead optimization campaigns.

References

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 72(15), 5644-5647. Available from: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Norman, T. C., et al. (2004). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. Journal of Chemical Technology & Biotechnology, 79(9), 943-951. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling Reaction. Retrieved from [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777-14838. Available from: [Link]

  • Kumar, S., et al. (2019). Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. Chemistry Central Journal, 13(1), 53. Available from: [Link]

  • ResearchGate. (2016). Design and Synthesis of (3,5-Disubstituted Isoxazole)-Linked[4][15]-Benzodiazepine Conjugates: Evaluation of their Antimicrobial and Anti-Tyrosinase Activities. Retrieved from [Link]

  • Al-Qaisi, J. A., et al. (2018). Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 14(8), 841-854. Available from: [Link]

  • PubMed. (2005). A concise synthesis of a novel antiangiogenic tyrosine kinase inhibitor. Retrieved from [Link]

  • International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • PubChem. (n.d.). Ethyl 3,5-dimethoxybenzoate. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Manipal Research Portal. (n.d.). Synthesis, anticancer activity and docking of some substituted benzothiazoles as tyrosine kinase inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • PMC - NIH. (n.d.). Stereospecific Cross-Coupling Reactions Provide Conformationally-Biased Arylalkanes with Anti-Leukemia Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1. Retrieved from [Link]

  • MDPI. (n.d.). In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3,4,5-Trimethoxybenzoate. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Retrieved from [Link]

  • NIH. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 3-methoxy-, ethyl ester. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Biaryl Scaffolds

Biaryl structures are a cornerstone of modern molecular design, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their unique stereochemical and electronic properties arise from the restricted rotation around the central carbon-carbon single bond connecting two aromatic rings, influencing their interaction with biological targets and their performance in optoelectronic applications. Consequently, the development of efficient and versatile synthetic methodologies for constructing these motifs is of paramount importance to researchers in both academic and industrial settings, particularly within drug development.[1][2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have become indispensable tools for the synthesis of biaryls due to their high functional group tolerance and generally mild reaction conditions.[2][3]

This guide provides a detailed technical overview and field-proven protocols for the synthesis of biaryl compounds utilizing Ethyl 3-iodo-5-methoxybenzoate, a versatile and commercially available building block. We will delve into the mechanistic underpinnings of key palladium-catalyzed cross-coupling reactions, offering practical insights into experimental design and execution for researchers, scientists, and drug development professionals.

This compound: A Key Building Block

This compound (CAS No. 717109-27-8) is a valuable starting material for the synthesis of a wide range of substituted biaryl compounds. The presence of the electron-withdrawing ethyl ester and the electron-donating methoxy group on the aromatic ring can influence the reactivity of the carbon-iodine bond, making the selection of an appropriate catalytic system crucial for achieving high yields and purity.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 717109-27-8
Molecular Formula C10H11IO3
Molecular Weight 306.1 g/mol
Appearance Off-white to pale yellow solid
Melting Point 58-62 °C
Solubility Soluble in most organic solvents (e.g., DMF, THF, Dioxane, Toluene)

The Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis

The Suzuki-Miyaura coupling is one of the most widely employed methods for the formation of C-C bonds between sp2-hybridized carbon atoms.[2] This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd This compound PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-Ar' (Biaryl Product) RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This step is often the rate-determining step of the cycle.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the iodide. The base is crucial for activating the boronic acid to facilitate this step.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a similar procedure for the coupling of methyl 3-iodo-4-methoxybenzoate with a sterically hindered arylboronic ester, demonstrating the feasibility of this transformation.[2][3] Optimization may be required for different arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 mL per mmol of aryl iodide)

  • Ethanol (2 mL per mmol of aryl iodide)

  • Water (2 mL per mmol of aryl iodide)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.

Table 2: Representative Suzuki-Miyaura Reaction Parameters

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common, effective, and commercially available Pd(0) catalyst for a wide range of Suzuki couplings.
Base K₂CO₃A moderately strong inorganic base, effective in activating the boronic acid for transmetalation.
Solvent System Toluene/Ethanol/WaterA biphasic system that dissolves both the organic reactants and the inorganic base, facilitating the reaction.
Temperature 80-90 °CProvides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without promoting significant side reactions.
Atmosphere Inert (N₂ or Ar)Prevents the oxidation and deactivation of the Pd(0) catalyst.

The Stille Coupling: An Alternative C-C Bond Forming Strategy

The Stille coupling is another powerful palladium-catalyzed reaction for the synthesis of biaryls, involving the coupling of an organostannane (organotin) reagent with an organohalide. While the toxicity of organotin compounds is a concern, the Stille reaction offers a broad functional group tolerance and is often complementary to the Suzuki-Miyaura coupling.

Mechanistic Insights

Similar to the Suzuki coupling, the Stille reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Stille_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd This compound PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetalation Transmetalation (Ar'SnBu₃) PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-Ar' (Biaryl Product) RedElim->Product

Figure 2: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling of this compound

This generalized protocol is based on established procedures for the Stille coupling of aryl iodides.[4] Due to the toxicity of organotin reagents, all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • This compound (1.0 equiv)

  • Aryltributylstannane (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Saturated aqueous solution of potassium fluoride (KF) for workup

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the palladium catalyst, PdCl₂(PPh₃)₂.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Under the inert atmosphere, add anhydrous DMF via syringe.

  • Add the aryltributylstannane to the reaction mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours. This will precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Table 3: Representative Stille Reaction Parameters

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.
Temperature 90-100 °CHigher temperatures are often required for Stille couplings compared to Suzuki couplings to promote efficient transmetalation.
Workup KF solutionEssential for the removal of toxic tin byproducts by precipitating them as insoluble fluorides.
Atmosphere Inert (N₂ or Ar)Crucial to prevent catalyst deactivation and unwanted side reactions.

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use a freshly opened or purified catalyst.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Ineffective base (Suzuki)Consider a stronger base such as Cs₂CO₃ or K₃PO₄.
Homocoupling of Boronic Acid (Suzuki) Presence of oxygenThoroughly degas solvents and maintain a strict inert atmosphere.
Protodeboronation (Suzuki) Presence of water and/or acidic impuritiesUse anhydrous solvents and ensure the base is added promptly.
Incomplete Removal of Tin Byproducts (Stille) Insufficient KF workupIncrease the stirring time with the KF solution or perform a second KF wash.

Conclusion

The synthesis of biaryl compounds via palladium-catalyzed cross-coupling reactions is a robust and versatile strategy. This compound serves as an excellent starting material for these transformations. Both the Suzuki-Miyaura and Stille couplings offer viable routes to a diverse range of biaryl structures. The choice between these methods will often depend on the availability of the coupling partners (organoboron vs. organotin reagents), the desired functional group tolerance, and considerations regarding the toxicity and handling of reagents. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully synthesize their target biaryl molecules.

References

  • ResearchGate. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

  • Fiveable. (2025). Biaryl Synthesis Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • ACS Publications. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected biaryl-containing drug compounds. Retrieved from [Link]

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Application Notes and Protocols: The Strategic Utility of Ethyl 3-iodo-5-methoxybenzoate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers by targeting specific kinases that drive tumor growth and proliferation.[2] A key challenge in this field is the design of potent and selective inhibitors. The synthetic accessibility of diverse chemical scaffolds is paramount to exploring the vast chemical space required for identifying optimal drug candidates.

This application note details the utility of Ethyl 3-iodo-5-methoxybenzoate as a versatile and strategic starting material for the synthesis of kinase inhibitors. Its unique substitution pattern—an iodine atom amenable to a wide range of cross-coupling reactions and a methoxy group that can influence solubility and binding interactions—makes it an ideal scaffold for building libraries of potential kinase inhibitors. We will explore its application in palladium-catalyzed cross-coupling reactions, providing detailed protocols and explaining the rationale behind its use in constructing core structures of medicinally relevant kinase inhibitors.

The Strategic Advantage of the 3-Iodo-5-methoxybenzoate Scaffold

The 3-iodo-5-methoxy substitution pattern on the benzoate ring offers a powerful combination of features for medicinal chemistry:

  • Orthogonal Reactivity: The iodine atom serves as a highly reactive handle for introducing molecular diversity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic and efficient introduction of aryl, heteroaryl, alkynyl, and amino moieties at the 3-position.[3][4][5]

  • Electronic and Steric Influence: The methoxy group at the 5-position can influence the electronic properties of the ring and provide a steric handle that can be exploited for achieving selectivity in kinase binding. Furthermore, it can serve as a hydrogen bond acceptor, a crucial interaction in many kinase-inhibitor complexes.

  • Vector for Further Functionalization: The ethyl ester provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid for amide bond formation, a common linkage in many kinase inhibitors.

The following diagram illustrates the central role of this compound as a branching point for creating diverse molecular architectures.

G A This compound B Suzuki Coupling (+ R-B(OH)2) A->B Pd Catalyst, Base C Sonogashira Coupling (+ R-C≡CH) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (+ R2NH) A->D Pd Catalyst, Base E Aryl-Substituted Core B->E F Alkynyl-Substituted Core C->F G Amino-Substituted Core D->G H Kinase Inhibitor Library E->H F->H G->H

[this compound] + [Arylboronic acid] --[Pd(PPh3)4, K2CO3]--> [Ethyl 3-aryl-5-methoxybenzoate]

[this compound] + [Terminal Alkyne] --[PdCl2(PPh3)2, CuI, Et3N]--> [Ethyl 3-alkynyl-5-methoxybenzoate]

[this compound] + [Amine] --[Pd2(dba)3, Xantphos, NaOtBu]--> [Ethyl 3-(amino)-5-methoxybenzoate]

Caption: Workflow from building block to a quinolone-based inhibitor.

Biological Context: Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is implicated in the progression of numerous cancers. Inhibitors developed from the scaffolds described can potentially block this signaling cascade.

G cluster_downstream Downstream Signaling cluster_output Cellular Response HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet P1 Phosphorylation cMet->P1 Dimerization Inhibitor Synthesized Inhibitor Inhibitor->cMet Inhibition RAS_RAF RAS-RAF-MEK-ERK Pathway P1->RAS_RAF PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT STAT STAT Pathway P1->STAT Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Motility Motility STAT->Motility

Caption: Inhibition of the c-Met signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its amenability to a range of robust and high-yielding palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse chemical libraries. The protocols and strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to leverage this starting material in the discovery of novel and potent kinase inhibitors.

References

  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl) . PubMed. Available at: [Link]

  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors . PubMed. Available at: [Link]

  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent . ACS Publications. Available at: [Link]

  • Synthesis of 3,5-disubstituted isoxazolines as protein tyrosine phosphatase 1B inhibitors . ScienceDirect. Available at: [Link]

  • Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

  • Sonogashira coupling . Wikipedia. Available at: [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester . ResearchGate. Available at: [Link]

  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor . ACS Publications. Available at: [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester . ElectronicsAndBooks. Available at: [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid . MDPI. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years . University of Groningen research portal. Available at: [Link]

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  • Buchwald-Hartwig amination reaction of iodobenzene with aniline... . ResearchGate. Available at: [Link]

  • Synthesis, Docking Study, and Cytotoxicity Evaluation of New Hydroxy benzoic Acid Derivatives . Tikrit Journal of Pharmaceutical Sciences. Available at: [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines . ResearchGate. Available at: [Link]

  • Recent Advances in Sonogashira Reactions . ResearchGate. Available at: [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors . MDPI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... . ResearchGate. Available at: [Link]

  • Ethyl 3,4,5-Trimethoxybenzoate . PubChem. Available at: [Link]

  • 3-Iodo-5-methoxybenzoic acid (C007B-473884) . Cenmed Enterprises. Available at: [Link]

  • Buchwald–Hartwig amination . ResearchGate. Available at: [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells . NIH. Available at: [Link]

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Sources

Application Notes and Protocols for the Derivatatization of Ethyl 3-iodo-5-methoxybenzoate in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic derivatization of lead compounds is a cornerstone of modern drug discovery, enabling the systematic exploration of a molecule's chemical space to optimize its pharmacological profile. Ethyl 3-iodo-5-methoxybenzoate serves as a versatile scaffold in medicinal chemistry, offering multiple avenues for structural modification to inform structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the derivatization strategies for this compound, with a focus on palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented, alongside an exploration of the underlying mechanistic principles. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting these methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of compound libraries for SAR evaluation.

Introduction: The Strategic Importance of the 3,5-Disubstituted Benzoate Scaffold

The benzoate core is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2] The 3,5-disubstitution pattern on the aromatic ring of this compound provides a unique synthetic handle for generating diverse compound libraries. The interplay of the electron-withdrawing iodo group and the electron-donating methoxy group influences the reactivity of the aromatic ring, making it amenable to a variety of chemical transformations.[3][4]

The methoxy group (-OCH₃) is a strong resonance donor, which increases the electron density of the aromatic ring, particularly at the ortho and para positions.[3] This is counteracted by the inductive electron withdrawal of the electronegative oxygen and iodine atoms. The net effect is an activated aromatic system that is primed for specific, regioselective derivatization.[5][6] The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition by palladium(0) catalysts, making it an excellent electrophilic partner in cross-coupling reactions.[7][8] This inherent reactivity allows for the introduction of a wide range of substituents at the 3-position, which is crucial for probing the steric and electronic requirements of a biological target.

The derivatization of this scaffold allows for a systematic investigation of how modifications at the 3-position impact biological activity, providing critical data for SAR models.[9][10] These studies are instrumental in identifying the key chemical features responsible for a compound's therapeutic effects and potential liabilities.[1][11]

Derivatization Strategies for SAR Library Synthesis

The primary avenues for derivatizing this compound for SAR studies involve palladium-catalyzed cross-coupling reactions. These methods are favored for their high functional group tolerance, mild reaction conditions, and broad substrate scope.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[12][13] In the context of this compound, this reaction is ideal for introducing a diverse array of aryl and heteroaryl groups at the 3-position. The resulting biaryl structures are common motifs in many drug candidates.[14][15]

Causality of Experimental Choices:

  • Catalyst: A palladium(0) source, such as Pd(PPh₃)₄, is typically used. The bulky phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A base, such as sodium carbonate or potassium carbonate, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.

  • Solvent: A mixture of an organic solvent (e.g., toluene or dioxane) and an aqueous solution of the base is commonly employed to ensure the solubility of all reactants.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base B Add Degassed Solvent A->B C Establish Inert Atmosphere (e.g., Argon) B->C D Heat and Stir (e.g., 80-100 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to arylalkynes.[7][16] These linear and rigid alkynyl linkers can be used to probe specific binding pockets in a biological target. The reaction is typically co-catalyzed by palladium and copper salts.[8][17]

Causality of Experimental Choices:

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) catalyst initiates the reaction through oxidative addition to the C-I bond.[7]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7][18]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.

Sonogashira_Mechanism pd0 Pd(0)L2 pd_complex Ar-Pd(II)(I)L2 pd0->pd_complex Oxidative Addition transmetalation Transmetalation pd_complex->transmetalation cu_acetylide R-C≡C-Cu(I) cu_acetylide->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination [Ar-Pd(II)(C≡C-R)L2] reductive_elimination->pd0 Regeneration product Ar-C≡C-R reductive_elimination->product aryl_iodide Ar-I aryl_iodide->pd_complex alkyne R-C≡C-H alkyne->cu_acetylide Deprotonation base Base base->cu_acetylide cuI CuI cuI->cu_acetylide

Caption: Simplified catalytic cycle for the Sonogashira coupling.
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[19][20] This reaction allows for the introduction of a wide variety of primary and secondary amines, as well as other nitrogen-containing functional groups, at the 3-position of the benzoate scaffold.[21][22]

Causality of Experimental Choices:

  • Catalyst System: This reaction often requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[20][23] The choice of ligand is critical for promoting the reductive elimination step and preventing undesired side reactions.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to maintain the stability of the catalytic species.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

General Protocol for Suzuki-Miyaura Coupling
Parameter Value/Description
Aryl Halide This compound (1.0 equiv)
Boronic Acid Arylboronic acid (1.2-1.5 equiv)
Catalyst Pd(PPh₃)₄ (2-5 mol%)
Base K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv)
Solvent Toluene/Ethanol/Water (e.g., 3:1:1)
Temperature 80-100 °C
Time 4-12 h

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Sonogashira Coupling
Parameter Value/Description
Aryl Halide This compound (1.0 equiv)
Alkyne Terminal alkyne (1.2-1.5 equiv)
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)
Cu Co-catalyst CuI (5-10 mol%)
Base Triethylamine (2.0-3.0 equiv)
Solvent THF or DMF
Temperature Room temperature to 60 °C
Time 2-8 h

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
Parameter Value/Description
Aryl Halide This compound (1.0 equiv)
Amine Primary or secondary amine (1.2-1.5 equiv)
Pd Precursor Pd₂(dba)₃ (1-2 mol%)
Ligand XPhos or SPhos (2-4 mol%)
Base NaOtBu or LiHMDS (1.5-2.0 equiv)
Solvent Toluene or Dioxane
Temperature 80-110 °C
Time 6-24 h

Procedure:

  • In a glovebox, add the palladium precursor, the ligand, and the base to a dry Schlenk tube.

  • Remove the tube from the glovebox and add the this compound and the anhydrous solvent.

  • Add the amine via syringe and then seal the tube.

  • Heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile starting material for the generation of compound libraries for SAR studies. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient methods for introducing a wide range of chemical diversity at the 3-position of the benzoate ring. By understanding the underlying principles and the rationale behind the experimental conditions, researchers can effectively leverage these protocols to accelerate the drug discovery process. The systematic derivatization of this scaffold will continue to be a fruitful strategy for the identification and optimization of novel therapeutic agents.

References

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). Available at: [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link]

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Semantic Scholar. Available at: [Link]

  • Umemiya, H., et al. (1997). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Journal of Medicinal Chemistry, 40(26), 4237-4247. Available at: [Link]

  • Proprep. (n.d.). What role does the OMe chem (methoxy group) play in directing electrophilic aromatic substitution reactions?. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Kutyreva, M. P., et al. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European Journal of Medicinal Chemistry, 90, 446-457. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135-9142. Available at: [Link]

  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(39), 9686-9698. Available at: [Link]

  • OrganicChemistryTutor.com. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Suzuki, A. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron, 56(49), 9579-9584. Available at: [Link]

  • Gu, Z. Q., et al. (1993). Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][1][2]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors. Journal of Medicinal Chemistry, 36(4), 479-490. Available at: [Link]

  • Kolev, T., et al. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Journal of Molecular Structure, 1028, 152-158. Available at: [Link]

  • Chityala, P. K., et al. (2016). Design and Synthesis of (3,5-Disubstituted Isoxazole)-Linked[1][11]-Benzodiazepine Conjugates: Evaluation of their Antimicrobial and Anti-Tyrosinase Activities. Journal of Chemical Research, 40(1), 12-17. Available at: [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. RSC Medicinal Chemistry, 15(4), 1014-1027. Available at: [Link]

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1024. Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis of 2, 4 disubstituted 1, 5 benzodiazepines promoted by efficient Silica-Alumina Catalyst. Chemical Review and Letters, 3(2), 65-70. Available at: [Link]

  • Google Patents. (2016). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
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Application Notes and Protocols for the Stille Coupling of Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental procedure for the Stille cross-coupling reaction of Ethyl 3-iodo-5-methoxybenzoate. As a versatile aryl iodide, this substrate is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The protocols and scientific rationale presented herein are designed to be a comprehensive resource, grounded in established principles of organometallic chemistry.

Introduction: The Strategic Importance of Stille Coupling

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1] Discovered by John Kenneth Stille, this reaction has become a cornerstone of modern organic synthesis due to its remarkable tolerance of a wide array of functional groups, including esters, ethers, amines, and even aldehydes.[2] The organostannane reagents are notable for their stability to air and moisture, making them convenient to handle and store.[1]

The coupling of this compound is of particular interest as the resulting biaryl structures are prevalent in many biologically active compounds and functional materials. The presence of the ester and methoxy groups on the aromatic ring makes this substrate an excellent candidate for showcasing the functional group tolerance of the Stille coupling.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the experimental conditions. The catalytic cycle of the Stille reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step forms a square planar Pd(II) intermediate. Aryl iodides are particularly reactive in this step, often allowing for milder reaction conditions compared to aryl bromides or chlorides.[1]

  • Transmetalation: The organostannane reagent then exchanges its organic group with the iodide on the palladium center. This is often the rate-determining step of the catalytic cycle. The exact mechanism of transmetalation can be complex and is influenced by the ligands on the palladium and the nature of the organostannane.

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex are coupled, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-I L₂) Pd0->OxAdd Ar-I Transmetalation Transmetalation Intermediate (Ar-Pd(II)-R' L₂) OxAdd->Transmetalation R'-SnR₃ ReductiveElimination Product Complex Transmetalation->ReductiveElimination Isomerization TinByproduct Tin Halide (I-SnR₃) Transmetalation->TinByproduct ReductiveElimination->Pd0 Reductive Elimination Ar-R' Product Coupled Product (Ethyl 5-methoxy-3-R'-benzoate) ReductiveElimination->Product ArylIodide This compound ArylIodide->OxAdd Organostannane Organostannane (R'-SnR₃) Organostannane->Transmetalation

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling of this compound

This protocol provides a general procedure for the Stille coupling of this compound with an organostannane. The specific organostannane, catalyst, ligand, and solvent may be varied to optimize the reaction for a particular desired product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Organostannane (e.g., Tributyl(vinyl)stannane)≥97%Commercially AvailableHighly toxic; handle with care.
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)≥98%Commercially AvailableAir-sensitive; store under inert gas.
Ligand (if using Pd₂(dba)₃, e.g., PPh₃)≥99%Commercially Available
Anhydrous Solvent (e.g., Toluene, DMF, Dioxane)AnhydrousCommercially AvailableDegas before use.
Additive (optional, e.g., CuI)≥98%Commercially AvailableCan accelerate the reaction rate.
Saturated aqueous KF solutionReagentPrepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying organic layers.
Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start: Flame-dry Schlenk flask add_reagents Add this compound, Palladium Catalyst, and optional Ligand/Additive start->add_reagents inert_atm Evacuate and backfill with Argon/Nitrogen (3x) add_reagents->inert_atm add_solvent Add degassed anhydrous solvent via syringe inert_atm->add_solvent add_stannane Add Organostannane via syringe add_solvent->add_stannane heat Heat to desired temperature (e.g., 80-100 °C) add_stannane->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with saturated aqueous KF solution cool->quench stir Stir vigorously for 1 hour quench->stir filter Filter through Celite® stir->filter extract Extract with an organic solvent (e.g., Ethyl Acetate) filter->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End: Characterize pure product purify->end

Figure 2: A typical experimental workflow for the Stille coupling reaction.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additional ligand if required.

    • If using a copper(I) co-catalyst, CuI (5-10 mol%) can be added at this stage.[3] The addition of copper salts can significantly enhance the reaction rate.[3]

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the degassed, anhydrous solvent (e.g., toluene, DMF) via syringe.

    • Add the organostannane (1.1-1.2 equiv) dropwise via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • To remove the toxic organotin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir the biphasic mixture vigorously for at least one hour. This will precipitate the tin fluoride salts.

    • Filter the mixture through a pad of Celite® to remove the precipitated tin salts and the palladium catalyst. Wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure coupled product.

Characterization

The purified product should be characterized by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired product and assess its purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the Pd(0) catalyst has been stored properly under an inert atmosphere. If using a Pd(II) precatalyst, ensure complete in-situ reduction.
Low reaction temperatureGradually increase the reaction temperature.
Presence of oxygenEnsure the reaction is performed under a strict inert atmosphere and with properly degassed solvents.
Homocoupling of Organostannane High concentration of organostannaneAdd the organostannane solution slowly to the reaction mixture using a syringe pump.
Difficulty in Removing Tin Byproducts Incomplete precipitationIncrease the stirring time with the KF solution. Alternatively, wash the organic layer with 10% aqueous NH₄OH.

Safety Precautions

  • Organostannanes are highly toxic. Handle them with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts can be pyrophoric and are toxic. Handle them in an inert atmosphere.

  • Organic solvents are flammable and may be harmful. Use them in a well-ventilated area and away from ignition sources.

References

  • Stille, J. K. Angewandte Chemie International Edition in English. 1986 , 25 (6), 508–524. [Link]

  • Mee, S. P. H.; Lee, V.; Baldwin, J. E. Angewandte Chemie International Edition. 2004 , 43 (9), 1132–1136. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. Organic Reactions. 1997 , 50, 1–652. [Link]

  • Littke, A. F.; Fu, G. C. Angewandte Chemie International Edition. 1999 , 38 (16), 2411–2413. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • The Stille Reaction. Myers Group, Harvard University. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing challenging Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering yield issues with specific substrates. Here, we address the unique challenges posed by Ethyl 3-iodo-5-methoxybenzoate, an electron-rich aryl iodide, providing in-depth troubleshooting advice, optimized protocols, and the mechanistic rationale behind our recommendations.

Troubleshooting Guide & FAQs

This section is structured to provide immediate answers to the most common issues encountered during the Suzuki coupling of this compound.

Q1: My reaction has stalled, resulting in low conversion and poor yield. Where should I begin my investigation?

A1: A stalled or low-yielding reaction with an electron-rich aryl halide like this compound often points to a problem with the rate-determining step: oxidative addition.[1] The two electron-donating methoxy groups increase the electron density on the aromatic ring, making the carbon-iodine bond less susceptible to cleavage by the Palladium(0) catalyst.[1][2]

Your troubleshooting should focus on these key areas in order of priority:

  • Catalyst System (Palladium Source & Ligand): This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be completely ineffective for this substrate class.[1] You need a system designed to accelerate oxidative addition.

  • Base Selection: The base is crucial for the transmetalation step.[1] Its strength, solubility, and compatibility with your substrates can dramatically impact the outcome.

  • Reaction Conditions: Temperature and the rigorous exclusion of oxygen are vital for catalyst stability and reaction rate.[1]

  • Reagent Integrity: The stability of your boronic acid or boronate ester partner is a frequent, and often overlooked, cause of failure.[1]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling.

Q2: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common parasitic reaction that consumes your coupling partner.[1] It is often accelerated by strong bases and the presence of excess water.[1][3]

Strategies to Minimize Protodeboronation:

  • Use a More Stable Boron Reagent: This is the most effective solution. Switch from a boronic acid to a more stable boronate ester, such as a pinacol ester (BPin) or an MIDA boronate. Potassium trifluoroborate salts (BF₃K) are also excellent, air-stable alternatives that slowly release the boronic acid in situ.[3][4]

  • Optimize the Base: While a strong base is often needed, excessively harsh conditions can be detrimental. If protodeboronation is severe, consider screening bases. Potassium phosphate (K₃PO₄) is often a good balance of strength and efficacy.[1]

  • Control Water Content: While Suzuki couplings are famously tolerant of water, and some water is often beneficial, excess amounts can promote this side reaction.[1] If using anhydrous solvents, ensure they are truly dry. If using an aqueous mixture, try reducing the proportion of water.

Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can it be prevented?

A3: Homocoupling of the boronic acid to form a symmetrical biaryl is typically caused by the presence of oxygen in the reaction mixture.[3][5] Oxygen can interfere with the catalytic cycle, leading to Pd(II) species that promote this unwanted reaction.[5]

Prevention is straightforward and critical:

  • Rigorous Degassing: Ensure your solvent and the entire reaction setup are thoroughly deoxygenated. The "freeze-pump-thaw" method (three cycles) is highly effective for solvents. For the reaction vessel containing the solid reagents, evacuating and backfilling with an inert gas (Argon or Nitrogen) for 3-5 cycles before adding the solvent is mandatory.[3][6]

  • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process, from setup to work-up.[3]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like a modern pre-catalyst can be beneficial over Pd(II) sources like Pd(OAc)₂, which require in-situ reduction that can be complicated by oxygen.[3]

Deep Dive: Optimizing Key Reaction Parameters

A systematic approach to optimizing each component of the reaction is the most reliable path to high yields.

The Catalyst System: Ligand is Key

For an electron-rich substrate, the choice of phosphine ligand is arguably the most important variable. The ligand's role is to stabilize the palladium center and modulate its reactivity to accelerate the sluggish oxidative addition and the final reductive elimination steps.[1]

  • Recommended Ligands: Bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald Ligands") are the industry standard for these challenging couplings.[1][7] They create a sterically crowded and electron-rich palladium center that promotes the desired reaction steps.[8][9]

LigandStructureKey Features & When to Use
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent general-purpose ligand for electron-rich systems. Often a top performer.[1]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylProvides even greater steric bulk. Highly effective for sterically demanding substrates.[1][9]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylAnother highly active and versatile ligand for challenging couplings.
  • Palladium Source: Use a modern, air-stable pre-catalyst (e.g., SPhos Pd G3). These complexes readily and cleanly generate the active LPd(0) species in solution, leading to more reproducible results than using separate Pd sources and ligands.[3]

The Base: More Than Just a Proton Scavenger

The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium center.[10] For challenging substrates, stronger bases are often required.[1]

BaseStrengthTypical ConditionsComments
K₃PO₄ StrongAnhydrous THF or Dioxane/H₂OAn excellent first choice. Strong, effective, and commonly used for difficult couplings.[1]
Cs₂CO₃ StrongDioxane/H₂O or Toluene/H₂OOften provides superior results, especially when other bases fail, though it is more expensive.[11]
K₂CO₃ ModerateToluene/Ethanol/H₂OA standard, cost-effective base. May not be strong enough for this specific substrate but is worth screening.[10]
The Solvent and Temperature

The solvent must dissolve all components and facilitate the reaction. Aprotic polar solvents or ethereal solvents, often with a small amount of water, are standard.[1]

  • Recommended Solvents: 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O (typically in a 4:1 to 10:1 organic:aqueous ratio). Toluene can sometimes minimize halide inhibition, which can be an issue with aryl iodides.[12]

  • Temperature: Aryl iodides are highly reactive, but the electron-donating groups on this substrate slow the reaction.[5][10] If the reaction is sluggish at 80 °C, increasing the temperature to 100-110 °C can significantly improve the rate and final conversion.[10][13]

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimized Starting Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. Further optimization of the ligand, base, or solvent may be required for your specific boronic acid partner.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 eq)

  • SPhos Pd G3 Pre-catalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 eq)

  • 1,4-Dioxane (or Toluene), anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid partner (1.2 eq), K₃PO₄ (3.0 eq), and the SPhos Pd G3 pre-catalyst (0.02 eq).

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 1-2 minutes and then backfill with Argon or Nitrogen gas. Repeat this vacuum/backfill cycle a total of 3-5 times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 ratio (v/v) and a final concentration of ~0.1 M with respect to the aryl iodide.[1]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-18 hours).[14]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.[3] Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

References

  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • BenchChem. (2025). The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development.
  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Letters. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Organic Chemistry Portal. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Organic Process Research & Development. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts.
  • NIH. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Organic Process Research & Development. (2018).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling....
  • Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reaction Chemistry & Engineering. (n.d.).
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)
  • BenchChem. (2025). Strategies to improve the yield of ethylboronic acid coupling reactions.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.

Sources

Technical Support Center: Sonogashira Coupling with Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira coupling reactions involving Ethyl 3-iodo-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we will delve into the common side reactions, troubleshooting strategies, and optimization protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a dimeric alkyne byproduct in my reaction. What is this, and how can I prevent it?

A1: This common side product is the result of Glaser-Hay homocoupling, an oxidative dimerization of the terminal alkyne.[1][2] This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][3] To minimize this side reaction, it is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the experiment.[1] This includes degassing your solvents and reagents prior to use. Additionally, consider reducing the copper catalyst loading or adding the alkyne substrate slowly to the reaction mixture.[1] If homocoupling persists, switching to a copper-free Sonogashira protocol is an effective solution.[1][4]

Q2: My reaction mixture is turning black, and I'm getting a low yield of the desired product. What is happening?

A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the active Pd(0) catalyst.[1] This agglomeration and precipitation render the catalyst inactive, leading to poor yields.[1] The primary causes of catalyst decomposition are the presence of oxygen, impurities in reagents or solvents, and excessively high reaction temperatures.[1] To prevent this, ensure a rigorously inert atmosphere, use high-purity reagents and solvents, and carefully control the reaction temperature.

Q3: Why is the choice of base important for the Sonogashira coupling, and which one should I use for this compound?

A3: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide species.[5] Common bases include amines such as triethylamine (TEA) and diisopropylamine (DIPA). For a substrate like this compound, which has an electron-withdrawing ester group and an electron-donating methoxy group, a moderately strong amine base like TEA is generally a good starting point. The choice of base can significantly impact the reaction yield.[1] In some cases, for less reactive aryl halides, stronger inorganic bases like potassium carbonate or cesium carbonate in polar aprotic solvents may be more effective.[6]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the Sonogashira coupling of this compound.

Issue 1: Low to No Product Yield

Potential Causes & Solutions

Potential Cause Explanation & Recommended Action
Inactive Catalyst The Pd(0) catalyst is sensitive to air and can decompose.[1] Ensure you are using a fresh, active palladium source. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[1]
Oxidized Copper Co-catalyst Copper(I) iodide (CuI) can oxidize over time. Use a freshly opened bottle or a recently purchased batch for optimal results.[1]
Impure Reagents Impurities in the this compound, alkyne, solvent, or base can poison the catalyst.[1] Ensure all reagents are of high purity.
Inappropriate Reaction Conditions The reaction may require optimization of temperature, solvent, and base. While many Sonogashira couplings with aryl iodides proceed at room temperature, gentle heating may be necessary.[4]
Experimental Protocol: Catalyst Activity Check
  • Set up a small-scale control reaction with a known reactive aryl iodide and alkyne under your standard conditions.

  • If this reaction also fails, it strongly suggests an issue with the catalyst, co-catalyst, or general reaction setup (e.g., inert atmosphere).

  • If the control reaction is successful, the issue likely lies with your specific substrates or their purity.

Issue 2: Significant Glaser-Hay Homocoupling

Potential Causes & Solutions

Potential Cause Explanation & Recommended Action
Presence of Oxygen Oxygen is the primary culprit for the oxidative homocoupling of the alkyne.[2] Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen).[1]
High Copper Concentration Excess copper(I) can accelerate the rate of alkyne dimerization.[7] Reduce the loading of the copper co-catalyst (e.g., from 5 mol% to 1-2 mol%).
Slow Cross-Coupling Rate If the desired cross-coupling reaction is slow, the homocoupling side reaction can become more prominent. Consider increasing the temperature slightly or using a more active palladium catalyst/ligand system to accelerate the cross-coupling.[7]
Experimental Protocol: Minimizing Homocoupling
  • Degassing: Use the freeze-pump-thaw method (three cycles) for all solvents.

  • Inert Atmosphere: Assemble the reaction glassware under a stream of argon or in a glovebox.

  • Slow Addition: Add the terminal alkyne to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[1]

Issue 3: Catalyst Decomposition (Palladium Black)

Potential Causes & Solutions

Potential Cause Explanation & Recommended Action
Oxygen Exposure The Pd(0) catalyst is readily oxidized in the presence of air.[1] Ensure all components are thoroughly deoxygenated.
High Temperature Excessive heat can promote the agglomeration of palladium nanoparticles into inactive palladium black.[1] If heating is necessary, increase the temperature gradually and monitor the reaction closely.
Inappropriate Ligand The phosphine ligand stabilizes the palladium catalyst. For challenging substrates, a more robust ligand may be required to prevent decomposition.

Reaction Mechanisms and Side Reactions

Sonogashira Coupling Catalytic Cycle

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX Cu_Alkyne [H-C≡CR • CuX] CuX->Cu_Alkyne π-complexation (H-C≡CR) Cu_Acetylide Cu-C≡CR Cu_Alkyne->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->PdII_Aryl Transmetalation Cu_Acetylide->CuX Transmetalation to Pd(II) caption Sonogashira Coupling Catalytic Cycles

Figure 1: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Glaser-Hay Homocoupling Side Reaction

This side reaction is an oxidative coupling of two terminal alkyne molecules, catalyzed by the copper(I) salt in the presence of an oxidant, typically oxygen.[3]

Glaser_Coupling cluster_redox Redox Cycle Alkyne1 2 R-C≡C-H Cu_Acetylide 2 R-C≡C-Cu(I) Alkyne1->Cu_Acetylide Base, Cu(I) Dimer R-C≡C-C≡C-R Cu_Acetylide->Dimer Oxidative Coupling Cu_I 2 Cu(I) Cu_II 2 Cu(II) Cu_I->Cu_II Oxidation Cu_II->Cu_I Reduction O2 ½ O₂ + 2 H⁺ H2O H₂O caption Glaser-Hay Homocoupling Side Reaction

Figure 2: The mechanism of the Glaser-Hay homocoupling side reaction.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • YouTube. (2019, January 7). Sonogashira coupling. [Link]

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. (2011, August 7). Recent Advances in Sonogashira Reactions. [Link]

  • ResearchGate. (2018, August 6). Sonogashira coupling in natural product synthesis. [Link]

  • Royal Society of Chemistry. (2016, August 1). The Glaser–Hay Coupling Reaction. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • ResearchGate. (2012, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]

Sources

Preventing deiodination of Ethyl 3-iodo-5-methoxybenzoate during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Unwanted Deiodination During Synthetic Transformations

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-iodo-5-methoxybenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating side reaction: the premature loss of the iodine substituent (deiodination) during your synthetic protocols. As your dedicated support partner, we aim to equip you with the knowledge to not only solve this issue but also to understand the underlying chemical principles, ensuring the integrity and success of your experiments.

The Challenge: Unraveling the Mechanisms of Deiodination

Deiodination, or more broadly, hydrodehalogenation, is the substitution of a halogen atom with a hydrogen atom, leading to an undesired and often difficult-to-separate byproduct.[1] With aryl iodides like this compound, the relatively weak Carbon-Iodine (C-I) bond makes them particularly susceptible to this side reaction under various conditions.[2] Understanding the potential pathways of deiodination is the first step toward its prevention.

Several mechanisms can be at play:

  • Palladium-Catalyzed Reductive Dehalogenation: In popular cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations, the palladium catalyst itself can be a culprit.[1][3] This typically occurs when the catalytic cycle is disrupted, leading to the formation of a palladium-hydride species which can then reductively cleave the C-I bond.[1][4]

  • Radical-Induced Deiodination: The C-I bond can undergo homolytic cleavage, especially when exposed to heat or light, generating an aryl radical.[2][5][6][7][8] This radical can then abstract a hydrogen atom from the solvent or other reagents to form the deiodinated product. This process can be initiated by trace impurities or radical initiators.[5][6]

  • Base-Promoted Deiodination: Strong bases, particularly in the presence of a hydrogen source like an alcohol solvent, can facilitate deiodination.[9][10] This can occur through various pathways, including the formation of radical anions.

  • Photochemical Dehalogenation: Aryl iodides can be light-sensitive.[2] Exposure to UV or even visible light can promote the cleavage of the C-I bond, leading to deiodination, especially in the presence of a hydrogen donor.[11][12]

Below is a flowchart to help diagnose the potential cause of deiodination in your reaction.

G A Deiodination of Ethyl 3-iodo-5-methoxybenzoate Observed B Is the reaction a Pd-catalyzed cross-coupling? A->B Evaluate Reaction Type C Is the reaction run at high temperature or with a radical initiator? B->C No F Potential Cause: Pd-Catalyzed Hydrodehalogenation B->F Yes D Is a strong base (e.g., NaOt-Bu) and/or alcoholic solvent used? C->D No G Potential Cause: Radical-Induced Deiodination C->G Yes E Is the reaction mixture exposed to light? D->E No H Potential Cause: Base-Promoted Deiodination D->H Yes I Potential Cause: Photochemical Deiodination E->I Yes

Caption: Diagnostic flowchart for identifying potential deiodination pathways.

Troubleshooting Guide & FAQs

Here we address common questions and provide actionable solutions to prevent the deiodination of this compound.

Q1: I'm observing significant deiodination in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I mitigate this?

A1: This is a frequent issue in palladium-catalyzed cross-coupling reactions. The primary cause is often a competing reductive pathway that outpaces the desired transmetalation step.[1] Here’s a breakdown of factors to consider and corresponding troubleshooting strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. The ligand stabilizes the palladium center and influences the relative rates of the desired catalytic steps versus off-cycle dehalogenation.[9]

    • Expert Insight: For electron-rich aryl iodides, bulky and electron-rich phosphine ligands are often effective. Consider switching to ligands such as SPhos or XPhos, which have demonstrated success in minimizing dehalogenation.[9][10] N-heterocyclic carbene (NHC) ligands can also be a good alternative.[13]

  • Base and Solvent System: The base and solvent can be a source of hydrides, which fuel the deiodination pathway.[1] Alcoholic solvents, in particular, can be oxidized by the palladium complex to generate hydride species.[1]

    • Expert Insight: If you are using a strong base like sodium tert-butoxide, consider a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[9] Switching from alcoholic solvents to aprotic solvents like dioxane, THF, or toluene can also significantly reduce deiodination.[14]

  • Reaction Temperature: Higher temperatures can accelerate both the desired reaction and the undesired deiodination.

    • Expert Insight: Try lowering the reaction temperature. A more active catalyst/ligand system may allow for efficient coupling at a lower temperature, thus minimizing the deiodination side reaction.

ParameterInitial Condition (High Deiodination)Recommended ModificationRationale
Ligand Standard, less bulky ligand (e.g., PPh₃)Bulky, electron-rich ligand (e.g., SPhos, XPhos)Promotes reductive elimination of the desired product over dehalogenation.[1][9]
Base Strong, alkoxide base (e.g., NaOt-Bu)Weaker, inorganic base (e.g., K₂CO₃, K₃PO₄)Reduces base-promoted decomposition and hydride formation.[9]
Solvent Protic/alcoholic (e.g., Methanol, Isopropanol)Aprotic (e.g., Dioxane, Toluene, THF)Eliminates a primary source of hydride species.[1]
Temperature High (e.g., >100 °C)Lower (e.g., 60-80 °C)Slows the rate of the deiodination side reaction.

Q2: My reaction isn't palladium-catalyzed, but I'm still seeing the deiodinated product. What else could be the cause?

A2: If you're not using a transition metal catalyst, the deiodination is likely occurring through a radical or photochemical pathway.

  • Radical Deiodination: The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage, especially at elevated temperatures.[2]

    • Expert Insight: Ensure your reagents and solvents are free of radical initiators (like peroxides). Running the reaction under an inert atmosphere (Nitrogen or Argon) can help to quench radical chain reactions that may be initiated by atmospheric oxygen.[5] Adding a radical scavenger, such as a small amount of butylated hydroxytoluene (BHT) or nitrobenzene, can also inhibit these pathways, though this may interfere with your desired reaction.[5][6]

  • Photochemical Deiodination: Aryl iodides can be sensitive to light.

    • Expert Insight: Protect your reaction from light by wrapping the reaction flask in aluminum foil. This is a simple but often overlooked solution.[2][11]

Q3: Can the purity of my this compound or other reagents influence the extent of deiodination?

A3: Absolutely. Impurities can have a significant impact.

  • Expert Insight: Trace acidic or basic impurities can promote side reactions. Ensure your starting material is of high purity. Similarly, use high-purity, dry solvents and fresh reagents.[9] Impurities in solvents or reagents can act as sources of protons or hydrides, which can facilitate the deiodination process.[9]

Experimental Protocols

Here are detailed, step-by-step methodologies for minimizing deiodination in a generic Suzuki-Miyaura coupling reaction with this compound.

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol utilizes a bulky, electron-rich ligand and an inorganic base in an aprotic solvent.

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

    • Use anhydrous, de-gassed solvents. To de-gas, bubble Argon through the solvent for at least 30 minutes.

  • Reaction Setup:

    • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

    • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

    • Add the anhydrous, de-gassed solvent (e.g., dioxane or toluene).

  • Reaction Execution:

    • Stir the reaction mixture at a reduced temperature (e.g., 80 °C).

    • Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the appearance of the deiodinated byproduct (Ethyl 3-methoxybenzoate).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

The workflow for this optimized protocol can be visualized as follows:

G cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_exec Execution & Monitoring cluster_workup Work-up & Purification A Oven-dry glassware B Use anhydrous, degassed solvents A->B C Add this compound, boronic acid, and K3PO4 B->C D Add Pd catalyst and SPhos ligand C->D E Add anhydrous dioxane/toluene D->E F Heat to 80°C E->F G Monitor by TLC/LC-MS F->G H Check for product and deiodinated byproduct G->H I Cool and perform aqueous work-up H->I J Dry and concentrate I->J K Purify by column chromatography J->K

Caption: Workflow for an optimized Suzuki-Miyaura coupling reaction.

By carefully selecting your reaction parameters and understanding the potential pitfalls, you can successfully prevent the undesired deiodination of this compound and achieve higher yields of your target molecule.

References

  • Benchchem. (n.d.). Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions.
  • Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6712–6713. Available at: [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220. Available at: [Link]

  • ACS Publications. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Available at: [Link]

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 123(41), 10099–10100. Available at: [Link]

  • ACS Publications. (n.d.). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews. Available at: [Link]

  • Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Bunnett, J. F., & Wamser, C. C. (1967). Radical-induced deiodination of aryl iodides in alkaline methanol. Journal of the American Chemical Society, 89(25), 6712-6713. Available at: [Link]

  • Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Available at: [Link]

  • Zhang, Y., Liao, S., Xu, Y., Yu, D., & Shen, Q. (1997). Reductive Dehalogenation of Aryl Halides by the Nanometric Sodium Hydride Using Lanthanide Chloride as Catalyst. Synthetic Communications, 27(24), 4327-4334. Available at: [Link]

  • SciSpace. (n.d.). Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP) and TiO2 photocatalysts. Available at: [Link]

  • Gallou, F., & Lipshutz, B. H. (2013). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. Organic Letters, 15(16), 4110–4113. Available at: [Link]

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(16), 5775–5785. Available at: [Link]

  • Tomaselli, G. A., & Bunnett, J. F. (1971). Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions. The Journal of Organic Chemistry, 36(26), 4059–4064. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(26), 10875–10878. Available at: [Link]

  • Bunnett, J. F., & Wamser, C. C. (1967). Radical-induced deiodination of aryl iodides in alkaline methanol. Journal of the American Chemical Society, 89(25), 6712-6713. Available at: [Link]

  • Reddit. (2019, October 7). significant dehalogenation in stille coupling. r/Chempros. Available at: [Link]

  • YouTube. (2025, September 17). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. Available at: [Link]

  • Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters, 22(8), 3084–3088. Available at: [Link]

  • YouTube. (2025, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Available at: [Link]

  • Schweizer, U., & Steegborn, C. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of Molecular Endocrinology, 55(2), R67–R83. Available at: [Link]

  • Bhabak, K. P., & Mugesh, G. (2010). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Chemistry - An Asian Journal, 5(8), 1734–1746. Available at: [Link]

  • ACS Publications. (2025, December 15). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. In Books. Available at: [Link]

  • Kuiper, G. G., Kester, M. H., Peeters, R. P., & Visser, T. J. (2005). Biochemical mechanisms of thyroid hormone deiodination. Thyroid, 15(8), 787–798. Available at: [Link]

  • Ametamey, S. M., & Schubiger, P. A. (2009). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. ChemMedChem, 4(1), 20–30. Available at: [Link]

  • National Institutes of Health. (2022, May 9). The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Photochemistry of aromatic compounds. In Books. Available at: [Link]

  • MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Available at: [Link]

  • ResearchGate. (n.d.). A possible mechanism of iodination for aromatic compounds. Available at: [Link]

  • OUCI. (n.d.). Inhibition of thyroid type 1 deiodinase activity by flavonoids. Available at: [Link]

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Technical Support Center: Optimization of Base and Solvent for Cross-Coupling of Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing the cross-coupling of ethyl 3-iodo-5-methoxybenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, is powerful yet sensitive to subtle changes in reaction parameters.[1][2][3] This guide will focus on the two most critical variables: the choice of base and solvent.

Our substrate, this compound, presents a unique set of challenges and opportunities. The aryl iodide bond is highly reactive towards oxidative addition, which is advantageous.[1] However, the presence of an ester functional group introduces a key vulnerability: susceptibility to base-mediated hydrolysis. Therefore, a judicious choice of base is paramount to prevent saponification of the ester and ensure high yields of the desired coupled product.

This guide is structured as a series of troubleshooting questions and FAQs to directly address the common issues encountered in the lab.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the cross-coupling of this compound.

Problem 1: Low or No Yield of the Desired Product

Question: I've set up my Suzuki-Miyaura reaction with this compound, but I'm seeing very low conversion to the product. What are the likely causes and how can I fix it?

Answer: Low or no yield is the most common issue and can stem from several factors. Let's break down the potential culprits, starting with the most probable.

Potential Cause A: Inappropriate Base Selection or Strength

The base in a Suzuki-Miyaura coupling serves multiple critical functions: it activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[1][4][5][6] It also influences the palladium catalyst's state. For your substrate, the base must be strong enough to facilitate the catalytic cycle but not so strong as to hydrolyze the ethyl ester.

  • The Issue: Strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are highly likely to cause saponification of the ester, leading to the corresponding carboxylic acid byproduct and consuming your starting material.

  • Solutions & Rationale:

    • Switch to a Milder Base: The most effective strategy is to use a weaker, non-hydroxide base.

      • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are excellent starting points. They are generally strong enough to promote the reaction without causing significant ester hydrolysis. Cesium carbonate is more soluble in organic solvents and can be more effective for challenging couplings.[7]

      • Potassium Phosphate (K₃PO₄): This is another strong, yet generally non-nucleophilic, base that is highly effective, particularly for less reactive coupling partners.[7]

      • Potassium Fluoride (KF): If ester hydrolysis remains a persistent issue, powdered potassium fluoride can be used. It activates the boronic acid while being exceptionally mild towards base-labile groups.[8]

    • Ensure Anhydrous Conditions (Initially): While many Suzuki reactions benefit from some water, excess water in combination with the base can accelerate ester hydrolysis.[7] Start with anhydrous solvents and consider adding a small, controlled amount of water if the reaction is sluggish.

Potential Cause B: Poor Solubility of Reagents

The catalytic cycle occurs in the solution phase. If any key component—the base, the boronic acid, or the palladium complex—precipitates out, the reaction will stop.

  • The Issue: The chosen solvent may not adequately dissolve the inorganic base or the organometallic intermediates.

  • Solutions & Rationale:

    • Solvent System Optimization: A single solvent is often insufficient.

      • Ethereal Solvents with Water: Mixtures like 1,4-dioxane/water or THF/water (typically in ratios from 4:1 to 10:1) are standard.[9] The organic solvent dissolves the substrates and catalyst, while water helps to dissolve the inorganic base.[9]

      • Polar Aprotic Solvents: Solvents like DMF or acetonitrile can be effective but must be used with caution.[10] They offer excellent solvating power but can sometimes coordinate to the palladium center, affecting catalytic activity.[11][12]

    • Phase-Transfer Catalysis: If solubility remains an issue, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the base into the organic phase.

Potential Cause C: Catalyst Deactivation or Insufficient Activity

The palladium catalyst is the heart of the reaction. Its deactivation or an inappropriate choice of ligand can halt the reaction.

  • The Issue: The active Pd(0) species can be oxidized by dissolved oxygen, or the chosen ligand may not be suitable for the specific coupling partners.[13] Your substrate is electron-rich at the iodo-position due to the methoxy group, which can slow the oxidative addition step.[14]

  • Solutions & Rationale:

    • Rigorous Degassing: Always thoroughly degas your solvent(s) and the reaction mixture before adding the catalyst. This is typically done by bubbling an inert gas (argon or nitrogen) through the liquid for 15-30 minutes or by using several freeze-pump-thaw cycles.[7][15]

    • Ligand Screening: If a standard catalyst like Pd(PPh₃)₄ is ineffective, switch to a more robust system using a palladium(II) precatalyst (like Pd(OAc)₂) with a specialized phosphine ligand. For electron-rich aryl halides, electron-rich and bulky phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.[14][16] Consider ligands from the Buchwald family (e.g., SPhos, XPhos) or trialkylphosphines.[7][14]

Problem 2: Significant Side Product Formation

Question: My reaction is working, but I'm getting a messy crude mixture with several byproducts. How can I improve the selectivity?

Answer: Side reactions are common in cross-coupling chemistry. Identifying the byproduct is the first step to solving the problem.

Side Product A: Homocoupling of the Boronic Acid

This is the formation of a biaryl product derived from two molecules of your boronic acid coupling partner.

  • Cause: This side reaction is primarily promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) in the absence of the aryl halide, leading to a catalytic cycle that consumes the boronic acid.[2][13]

  • Solution: As with catalyst deactivation, the key is rigorous degassing .[15] Ensure your reaction is maintained under a positive pressure of an inert gas throughout the entire process. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but it will not solve the root cause.[15]

Side Product B: Dehalogenation of this compound

This involves the replacement of the iodine atom with a hydrogen atom, resulting in the formation of ethyl 3-methoxybenzoate.

  • Cause: Dehalogenation occurs when a hydride source is present in the reaction mixture. This can come from solvents (like alcohols used as reducing agents) or certain bases.[2] After oxidative addition, the palladium complex can acquire a hydride ligand, which then reductively eliminates with the aryl group.[2]

  • Solution:

    • Use High-Purity Solvents: Ensure your solvents are free from contaminants that could act as hydride donors.

    • Modify the Base/Solvent System: Avoid using amine bases or alcoholic solvents if dehalogenation is a major issue. Switching to a carbonate or phosphate base in an ethereal solvent is often effective.[2]

Side Product C: Hydrolysis of the Ethyl Ester

This results in the formation of 3-iodo-5-methoxybenzoic acid or the fully coupled carboxylic acid.

  • Cause: This is a direct result of the base being too strong or nucleophilic, or the reaction being run at too high a temperature for an extended period in the presence of water.

  • Solution: This brings us back to the primary challenge of this substrate.

    • Use Milder Bases: Prioritize K₂CO₃, K₃PO₄, or KF.[7][8]

    • Lower the Reaction Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can significantly decrease the rate of hydrolysis.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura reaction? A1: The base is not merely a spectator; it is a crucial reactant in the catalytic cycle.[1] Its primary role is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[4][5] This "activation" step is essential for the subsequent transmetalation, where the organic group is transferred from boron to the palladium center.[1][6][8]

Q2: How does the solvent choice impact the reaction? A2: The solvent has a profound influence on nearly every aspect of the reaction.[11][17] It must:

  • Dissolve Reactants: Keep the aryl halide, boronic acid, base, and catalyst in the same phase.[11]

  • Stabilize Intermediates: The solvent's polarity can stabilize charged intermediates in the catalytic cycle.[10]

  • Influence Catalyst Activity: Some solvents can coordinate to the palladium center, potentially inhibiting or enhancing catalytic turnover.[11][12] The choice of solvent can even alter the chemoselectivity of a reaction.[10]

Q3: For my substrate, this compound, which base and solvent system is the best starting point? A3: A robust and reliable starting point would be Potassium Carbonate (K₂CO₃, 2.0 equivalents) in a 1,4-Dioxane/Water (4:1 v/v) solvent system. This combination provides a good balance: the base is strong enough for activation but mild enough to minimize ester hydrolysis, and the solvent system offers excellent solubility for both the organic and inorganic components.[9]

Q4: Is water always necessary? Can I run the reaction under completely anhydrous conditions? A4: While some Suzuki couplings can be run under anhydrous conditions (especially with organotrifluoroborates), for most reactions involving boronic acids, a small amount of water is beneficial or even necessary.[7] Water helps dissolve the inorganic base and can facilitate the formation of the active boronate species. However, for a base-sensitive substrate like yours, it is crucial to control the amount of water to prevent hydrolysis. Using anhydrous organic solvents and adding a specific number of equivalents of degassed water is a good strategy for reproducibility.

Data & Protocols

Table 1: Screening of Bases for Coupling with this compound
BaseClasspKa of Conj. AcidTypical EquivalentsSuitability for Ester SubstrateRationale & Comments
NaOH Hydroxide~15.72.0 - 3.0Poor High risk of rapid ester hydrolysis. Not recommended.
K₂CO₃ Carbonate~10.32.0 - 3.0Excellent Good balance of reactivity and mildness. A reliable first choice.[9]
Cs₂CO₃ Carbonate~10.32.0 - 3.0Excellent More soluble and often more effective than K₂CO₃, but more expensive.[7]
K₃PO₄ Phosphate~12.32.0 - 3.0Very Good Strong, non-nucleophilic base. Excellent for challenging couplings.[7]
KF Fluoride~3.22.0 - 3.0Good (for sensitive cases) Very mild. Use when all other bases cause hydrolysis, though reaction may be slower.[8]
Table 2: Common Solvents for Suzuki-Miyaura Coupling
SolventClassPolarityBoiling Point (°C)Key Characteristics
1,4-Dioxane EtherealLow101Excellent for dissolving organic substrates; commonly used with water.
Toluene AromaticNonpolar111Good for higher temperature reactions; often requires a co-solvent for the base.
DMF Polar AproticHigh153High solvating power, but can coordinate to Pd and is difficult to remove.[11]
Acetonitrile Polar AproticHigh82Good solvent, but its lower boiling point limits the reaction temperature.
THF EtherealModerate66Common solvent, but its low boiling point is a limitation for less reactive partners.

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Intermediate (Ar-Pd(II)-I)L₂ A->B + Ar-I (this compound) C Transmetalation Intermediate (Ar-Pd(II)-R)L₂ B->C Transmetalation C->A Reductive Elimination (Forms Ar-R Product) D Boronate Complex [R-B(OH)₃]⁻ D->B D->B Transfers 'R' group Base_influence Base is CRITICAL for this step Solvent_influence Solvent influences all steps Troubleshooting_Workflow start Start: Low or No Yield check_base Is the base appropriate? (e.g., NaOH, KOH used?) start->check_base change_base Action: Switch to milder base (K₂CO₃ or K₃PO₄) check_base->change_base Yes check_solubility Are all reagents dissolved? (Precipitate visible?) check_base->check_solubility No success Problem Solved change_base->success change_solvent Action: Use solvent mixture (e.g., Dioxane/H₂O) check_solubility->change_solvent No check_degassing Was the reaction thoroughly degassed? check_solubility->check_degassing Yes change_solvent->success degas_rerun Action: Improve degassing protocol and re-run check_degassing->degas_rerun No check_catalyst Is the catalyst/ligand optimal? check_degassing->check_catalyst Yes degas_rerun->success change_catalyst Action: Screen bulky, electron-rich phosphine ligands (e.g., SPhos) check_catalyst->change_catalyst No check_catalyst->success Yes change_catalyst->success

Caption: A step-by-step decision tree for diagnosing failed reactions.

Optimized General Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen. [7]3. Catalyst Premixing (Optional but Recommended): In a separate small vial under inert gas, briefly mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent. This allows for pre-formation of the active catalyst complex.

  • Solvent Addition: Add anhydrous 1,4-dioxane followed by the degassed water via syringe to the main reaction flask to achieve a final concentration of ~0.1 M with respect to the aryl iodide. The typical solvent ratio is 4:1 dioxane:water.

  • Catalyst Addition: Add the palladium/ligand mixture (or the solids directly if not premixed) to the reaction flask under a positive flow of inert gas.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Look for the disappearance of the this compound spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. (Simulated link as direct access to full text may vary) - A general link to the journal would be [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16564. (Simulated link as direct access to full text may vary) - A general link to the journal would be [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Retrieved from [Link]

  • Niemeyer, Z. L., & Sigman, M. S. (2016). Solvent effects on the selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 81(15), 6393–6399. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. Retrieved from [Link]

  • SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2011). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

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Technical Support Center: Troubleshooting Catalyst Deactivation with Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Ethyl 3-iodo-5-methoxybenzoate in catalytic reactions. This guide is designed to provide field-proven insights and actionable protocols to diagnose and resolve common issues related to catalyst deactivation. As an aryl iodide, this substrate is generally reactive; however, specific challenges can arise that lead to stalled reactions, low yields, and inconsistent results. This document follows a question-and-answer format to directly address the problems you may encounter at the bench.

Initial Diagnostic Workflow

Before diving into specific issues, it's crucial to approach troubleshooting systematically. A stalled or low-yielding reaction is often a symptom of an underlying issue that may not be immediately obvious. The following workflow provides a logical sequence of checks to perform.

Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Conversion) Visual_Check Step 1: Visual Inspection - Black precipitate? - Color change? Start->Visual_Check Atmosphere_Check Step 2: Check Inert Atmosphere - Leaks in setup? - Degassing procedure adequate? Visual_Check->Atmosphere_Check No obvious visual cues Pd_Black Issue: Palladium Black (Catalyst Aggregation) Visual_Check->Pd_Black Yes, black solid Reagent_Check Step 3: Verify Reagent Quality - Substrate/reagent purity? - Ligand/base integrity? - Solvent anhydrous/peroxide-free? Atmosphere_Check->Reagent_Check Atmosphere is secure Oxidation Issue: Ligand/Catalyst Oxidation Atmosphere_Check->Oxidation Potential O₂ exposure Impurity Issue: Reagent Impurity/ Degradation Reagent_Check->Impurity Impurity detected or suspected Parameter_Screen Step 4: Systematic Parameter Screening (Ligand, Base, Solvent, Temp) Reagent_Check->Parameter_Screen Reagents are pure Solution Optimized Reaction Conditions Parameter_Screen->Solution Ligand_Oxidation cluster_oxidation Oxidation Active_Catalyst Active Catalyst L₂Pd(0) Inactive_Species Inactive Species (e.g., Pd Black) Active_Catalyst->Inactive_Species Ligand Dissociation Ligand L (R₃P) Oxidized_Ligand L=O (R₃P=O) Ligand->Oxidized_Ligand Oxygen Trace O₂ or Peroxides

Caption: Deactivation pathway via phosphine ligand oxidation.

Troubleshooting Steps:

  • Verify Ligand Quality: Use fresh, high-purity phosphine ligands. Many are air-sensitive and should be stored under an inert atmosphere.

  • Purify Solvents: Ensure solvents, particularly ethers, are anhydrous and peroxide-free. Passing them through an activated alumina column is a standard procedure. [1]3. Choose Robust Ligands: Sterically hindered, bulky dialkylbiaryl phosphines (e.g., SPhos, RuPhos, XPhos) are not only highly active but also more resistant to oxidation compared to simpler ligands like PPh₃. [2][3] Q4: Can the choice of base deactivate my catalyst?

A4: Absolutely. The base is not just a passive reagent; it plays a critical role in the catalytic cycle (e.g., in the transmetalation step of a Suzuki reaction) and can influence catalyst stability.

Causality Explained: An overly strong or poorly soluble base can lead to side reactions or heterogeneous mixtures that impede catalysis. For some pre-catalysts, the base is also involved in the initial reduction of Pd(II) to the active Pd(0) state; an inappropriate choice can lead to inefficient catalyst activation or degradation. [4]For example, certain bases can promote the formation of inactive palladium hydroxo complexes or accelerate the degradation of sensitive substrates.

Troubleshooting Steps:

  • Screen Bases: There is no universal base. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common. [5][6]For Heck reactions, organic bases like triethylamine are often used. [7]It is highly recommended to screen a small panel of bases to find the optimal one for your specific reaction.

  • Consider Solubility: Ensure the base has some solubility in the reaction medium. Using a mixed solvent system (e.g., toluene/water) can help when using inorganic bases. [1][6]3. Evaluate Base Strength: The required basicity depends on the pKa of the coupling partner. For Suzuki reactions with boronic acids, a stronger base is often needed for efficient transmetalation.

Recommended Starting Conditions & Screening Parameters

The following table provides recommended starting points for common cross-coupling reactions with this compound. These should be considered a baseline for further optimization.

ParameterSuzuki-Miyaura CouplingHeck CouplingSonogashira Coupling
Pd Source (mol%) Pd(OAc)₂ (1-2%) or Pd₂(dba)₃ (0.5-1%)Pd(OAc)₂ (1-2%)PdCl₂(PPh₃)₂ (1-2%)
Ligand (mol%) SPhos, XPhos, RuPhos (1.2-2.4x Pd)P(o-tol)₃, P(t-Bu)₃ (2-4x Pd)PPh₃ (2-4x Pd)
Co-Catalyst N/AN/ACuI (1-5 mol%)
Base (equiv.) K₃PO₄ or Cs₂CO₃ (2-3 equiv)Et₃N or K₂CO₃ (2-3 equiv)Et₃N or DIPA (2-3 equiv)
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHFDMF, DMAc, TolueneTHF, DMF
Temperature 80-110 °C80-120 °CRT - 60 °C

Key Experimental Protocols

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Oxygen is a primary culprit in catalyst deactivation. This method is superior to simple bubbling/sparging for removing dissolved oxygen.

  • Setup: Place the solvent in a robust Schlenk flask equipped with a stir bar and a high-vacuum stopcock. The flask should not be more than half full.

  • Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid. Swirling the flask during freezing can prevent it from breaking.

  • Pump: With the solvent frozen, open the stopcock to a high-vacuum line (<1 mmHg) and evacuate the headspace for 5-10 minutes.

  • Thaw: Close the stopcock to isolate the flask from the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws; this is the dissolved gas coming out of solution.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least three times to ensure maximum removal of dissolved gases.

  • Storage: After the final cycle, backfill the flask with a high-purity inert gas (Argon or Nitrogen) and store the solvent under this positive pressure.

Protocol 2: Small-Scale Catalyst & Ligand Screening

This protocol allows for the efficient optimization of reaction conditions in parallel.

  • Preparation: In a glovebox or under a flow of inert gas, prepare stock solutions of this compound, your coupling partner, and the internal standard in the chosen reaction solvent.

  • Array Setup: Arrange an array of reaction vials (e.g., 2 mL HPLC vials with stir fleas).

  • Reagent Dispensing: To each vial, add the appropriate volume of the substrate and coupling partner stock solutions.

  • Catalyst/Ligand Addition: In separate vials, add the solid palladium pre-catalyst and ligand combinations you wish to screen. Use a microbalance for accuracy.

  • Base & Solvent Addition: Add the chosen base to each vial, followed by the reaction solvent to reach the desired final concentration (e.g., 0.1 M).

  • Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a stirrer plate. Run the reactions for a predetermined time (e.g., 4, 8, or 16 hours).

  • Analysis: After cooling, take an aliquot from each vial, dilute it, filter it, and analyze by LC-MS or GC-MS to determine the conversion and yield relative to the internal standard.

References

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Royal Society of Chemistry. DOI: 10.1039/D4QO02335H. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]

  • Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic efficacy of Schiff base-palladium complexes in important C–C cross coupling reactions: a brief overview. Retrieved from [Link]

  • ResearchGate. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Feuerstein, M., Doucet, H., & Santelli, M. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Retrieved from [Link]

  • Anderson, K. W., et al. (2006). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Retrieved from [Link]

  • ChemistryViews. (2023). Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Purification of Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-iodo-5-methoxybenzoate. This guide, designed for researchers and drug development professionals, provides practical, in-depth solutions to common challenges encountered during column chromatography purification. As Senior Application Scientists, we combine established principles with field-proven experience to help you achieve optimal separation and purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

For normal-phase chromatography, silica gel (SiO₂) is the standard and most effective stationary phase for compounds of this polarity.[1] Standard flash-grade silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended for good resolution and reasonable flow rates.

Q2: How do I select an appropriate solvent system (mobile phase)?

The selection of the mobile phase is the most critical factor for a successful separation.[2] The process should always begin with Thin-Layer Chromatography (TLC) to identify a solvent system that provides good separation and an optimal retention factor (Rf) for the target compound.

  • Target Rf Value: Aim for an Rf value between 0.25 and 0.35 for this compound on your TLC plate.[3] This range ensures the compound interacts sufficiently with the stationary phase for effective separation without requiring excessively long elution times.

  • Starting Solvent Systems: this compound is an aromatic ester of moderate polarity. Good starting points for TLC analysis are binary mixtures of a non-polar and a polar solvent.[4]

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes
Hexanes or HeptaneEthyl Acetate (EtOAc)9:1This is the most common and cost-effective system. Adjust ratio to 4:1 or 1:1 to increase polarity if Rf is too low.[3][4]
Hexanes or HeptaneDichloromethane (DCM)1:1DCM is slightly more polar than ether and can improve solubility for some compounds.[4]
TolueneEthyl Acetate (EtOAc)9:1Toluene can offer unique selectivity for aromatic compounds due to π-π interactions, potentially improving separation from aromatic impurities.[5]

Q3: Should I use "wet" or "dry" loading for my sample?

The choice depends on the solubility of your crude product in the initial mobile phase.

  • Wet Loading: Ideal if your crude product dissolves easily in a minimal amount of the starting mobile phase (e.g., 9:1 Hexanes/EtOAc). Dissolve the sample in the smallest possible volume (a few milliliters) and carefully pipette it onto the top of the column bed.[6]

  • Dry Loading: This is the preferred method if your compound has poor solubility in the mobile phase or if you need to use a stronger solvent (like pure DCM or EtOAc) to dissolve it.[6] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the column bed.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: Poor or No Separation of Product from Impurities

You run the column, but TLC analysis of the collected fractions shows that your product is co-eluting with starting materials or by-products.

dot

cluster_problem Observed Problem cluster_diagnosis Diagnosis Steps cluster_solution Potential Solutions Problem Poor or No Separation TLC_Check Re-evaluate TLC. Is ΔRf between spots > 0.1? Problem->TLC_Check Start Here Rf_Value What is the product's Rf in the chosen solvent system? TLC_Check->Rf_Value Yes, ΔRf is sufficient Solvent Optimize Solvent System: - Decrease polarity if Rf > 0.4 - Increase polarity if Rf < 0.2 - Try Toluene/EtOAc for aromatics TLC_Check->Solvent No, ΔRf is too small Load_Check Was the sample band narrow at the start? Rf_Value->Load_Check Rf is optimal (0.25-0.35) Rf_Value->Solvent Rf is too high/low Gradient Switch to Gradient Elution (e.g., 5% to 20% EtOAc in Hexanes) Load_Check->Gradient Yes, band was narrow Reload Reduce sample mass or use a wider column. Reload using dry-loading technique. Load_Check->Reload No, band was wide/streaked

Caption: Troubleshooting workflow for poor separation issues.

  • Probable Cause A: Suboptimal Solvent System. The polarity of your mobile phase is either too high (eluting everything together) or too low (compounds are not moving and bands are diffusing). Even if the Rf looked acceptable, the selectivity of the chosen solvent system may be insufficient to resolve the specific impurities present.

    • Solution: Perform a more thorough TLC analysis. Screen multiple solvent systems, including Hexanes/EtOAc, Toluene/EtOAc, and DCM/Hexanes, to find one that maximizes the separation (ΔRf) between your product and the key impurities.[5][7]

  • Probable Cause B: Column Overloading. You have loaded too much crude material relative to the amount of silica gel. This saturates the stationary phase, preventing proper partitioning of the molecules and leading to broad, overlapping bands.[8]

    • Solution: A general rule of thumb is to use a silica-to-sample mass ratio of at least 30:1 for difficult separations. If co-elution persists, increase this to 50:1 or even 100:1.

  • Probable Cause C: Improper Sample Loading. If the initial sample band is too wide, separation will be compromised from the start. This happens if the sample was dissolved in too much solvent or a solvent significantly more polar than the mobile phase.[6]

    • Solution: Always use the minimum volume of solvent to dissolve the sample for wet loading. If solubility is an issue, switch to the dry loading method described in the FAQs.[6]

Problem 2: Product Cannot Be Found or Is Recovered in Very Low Yield

You've run the entire column and collected many fractions, but TLC analysis shows no sign of your product, or the yield is drastically lower than expected.

  • Probable Cause A: The Compound Decomposed on the Silica Gel. Silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.[9] Iodinated aromatic compounds can sometimes be susceptible to degradation.

    • Solution: Test for stability by spotting your crude product on a TLC plate, letting it sit for 1-2 hours, and then eluting it. If a new spot appears or the original spot diminishes, decomposition is likely.[9] In this case, you can try using deactivated silica (by adding ~1% triethylamine to the mobile phase if your compound is basic, though less relevant for an ester) or switching to a more inert stationary phase like neutral alumina.[9]

  • Probable Cause B: The Compound is Stuck at the Top of the Column. The selected mobile phase is not polar enough to elute your product.

    • Solution: Begin eluting the column with a much more polar solvent, a process known as "flushing." Switch to 100% ethyl acetate or even a 9:1 mixture of DCM/Methanol and collect large fractions. This should elute any highly retained compounds.[9]

  • Probable Cause C: The Compound Eluted in the Solvent Front. If the initial solvent system was far too polar, the product may have had no interaction with the silica and eluted immediately with the solvent front in the very first fractions.[9]

    • Solution: Always collect the first few fractions as the solvent front exits the column. Concentrate these fractions and check them carefully by TLC.

Problem 3: Product Elutes as a Long "Tail" Instead of a Tight Band

The product begins to elute at a reasonable point, but it continues to bleed out over many subsequent fractions, making it difficult to collect a pure sample and leading to diluted fractions.

Table 2: Troubleshooting Peak Tailing

Probable CauseExplanationRecommended Solution
Inappropriate Solvent Polarity The solvent is not strong enough to fully desorb the compound from the most active sites on the silica, causing a "smearing" effect.Once the product starts eluting, try gradually increasing the polarity of the mobile phase (e.g., from 10% EtOAc to 15% or 20% EtOAc in Hexanes). This will help push the tailing end of the band off the column more quickly.[9]
Secondary Interactions While less common for esters than for amines or acids, strong dipole interactions or hydrogen bonding with the silanol (Si-OH) groups on the silica surface can cause tailing.[8]Consider a different solvent system. For example, using toluene might alter the interactions between the aromatic ring of your product and the stationary phase, leading to better peak shape.[5]
Sample Over-Concentration The sample concentration at the top of the column is too high, leading to non-ideal adsorption/desorption kinetics.Ensure the sample is loaded in a very dilute solution or, preferably, use the dry loading method to create a more uniform starting band.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a reliable workflow for the purification of a ~1.0 g sample of crude this compound.

dot

Caption: Standard workflow for column chromatography purification.

1. Materials and Equipment:

  • Crude this compound (~1.0 g)

  • Silica Gel (40-63 µm), ~40-50 g

  • Glass chromatography column (e.g., 40 mm diameter)

  • Solvents: HPLC-grade Hexanes and Ethyl Acetate

  • TLC plates (silica gel 60 F₂₅₄)

  • Collection tubes, beakers, and a rotary evaporator

2. Procedure:

  • TLC Optimization: Develop TLC plates with the crude mixture using 9:1 and 4:1 Hexanes:EtOAc. Identify the solvent system that places the product spot at an Rf of ~0.3. Let's assume 4:1 Hexanes:EtOAc is optimal.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.

    • In a beaker, make a slurry of ~40 g of silica gel in the 4:1 Hexanes:EtOAc mobile phase.

    • Pour the slurry into the column. Use additional solvent and gentle tapping to ensure even packing without air bubbles.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed. Add another ~1 cm layer of sand on top to protect the silica surface.[6]

  • Sample Loading (Dry Method):

    • Dissolve the 1.0 g of crude product in ~10 mL of DCM or acetone.

    • Add ~2-3 g of silica gel to the solution.

    • Remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[6]

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the 4:1 Hexanes:EtOAc mobile phase to the column, taking care not to disturb the top layer.

    • Apply gentle air pressure (if using flash chromatography) to achieve a flow rate of about 2 inches/minute.

    • Begin collecting fractions (e.g., 15 mL per test tube).

  • Analysis:

    • Spot every second or third fraction onto a TLC plate.

    • Elute the TLC plate with the 4:1 Hexanes:EtOAc solvent system and visualize under UV light.

    • Identify the fractions containing the pure product (single spot at the correct Rf).

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. How can I select the solvent system for column chromatography?. [Link]

  • Chemistry For Everyone. How To Choose Solvent System For Column Chromatography?. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Choices. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Reddit. Trouble with Column Chromatography of phenolic compounds. [Link]

  • uHPLCs.com. 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]

Sources

Technical Support Center: Sonogashira Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researcher. This guide is designed to function as a direct line to a Senior Application Scientist. We will diagnose and resolve one of the most persistent challenges in Sonogashira cross-coupling reactions: the formation and subsequent removal of homocoupling byproducts. Our approach is rooted in mechanistic understanding to empower you to not only solve the immediate problem but also prevent it in future experiments.

Part 1: Understanding the Homocoupling Problem

This section addresses the fundamental "what" and "why" of homocoupling, providing the necessary background to make informed troubleshooting decisions.

Q1: What exactly are "homocoupling" byproducts in the context of a Sonogashira reaction?

Homocoupling byproducts, also known as Glaser or Hay coupling products, are undesired dimers of your terminal alkyne starting material.[1][2] Instead of the intended C(sp²)-C(sp) bond forming between your aryl/vinyl halide and the alkyne, a C(sp)-C(sp) bond forms between two alkyne molecules, creating a symmetrical 1,3-diyne.[3] This side reaction consumes your often valuable alkyne, reduces the yield of your desired product, and introduces a significant purification challenge.[2][4]

Q2: What is the primary mechanism that leads to this unwanted dimerization?

The formation of these dimers is primarily driven by the copper(I) co-catalyst in the presence of an oxidant, most commonly atmospheric oxygen.[2][5][6] The copper acetylide intermediate, which is crucial for the main Sonogashira cycle, can be diverted into an oxidative dimerization pathway.[6]

Here is a simplified representation of the main Sonogashira catalytic cycle and the competing Glaser homocoupling pathway:

Sonogashira_Homocoupling cluster_Sonogashira Desired Sonogashira Cycle cluster_Copper Copper Cycle cluster_Glaser Undesired Homocoupling (Glaser) Pathway Pd0 Pd(0)L₂ Pd_add R¹-Pd(II)L₂-X Pd0->Pd_add Oxidative Addition (R¹-X) Pd_trans R¹-Pd(II)L₂-C≡CR² Pd_add->Pd_trans Transmetalation Product R¹-C≡CR² Pd_trans->Product Reductive Elimination Product->Pd0 Regenerates Catalyst CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² CuX->Cu_acetylide Deprotonation (R²C≡CH, Base) Cu_acetylide->Pd_add Cu_acetylide_dimer [Cu(I)-C≡CR²]₂ Cu_acetylide->Cu_acetylide_dimer Diyne R²-C≡C-C≡CR² Cu_acetylide_dimer->Diyne Oxidative Coupling

Caption: The Sonogashira cycle vs. the competing Glaser homocoupling pathway.

Q3: What are the key experimental factors that promote homocoupling?

Several conditions can favor the undesired homocoupling pathway over the desired cross-coupling:

  • Presence of Oxygen: This is the most critical factor. Rigorous exclusion of air is paramount, as oxygen promotes the oxidative dimerization of copper acetylides.[2][6]

  • High Copper(I) Concentration: While essential for the reaction, excessive loading of the copper co-catalyst can accelerate the rate of homocoupling.[6]

  • Slow Cross-Coupling Rate: If the main catalytic cycle is sluggish (e.g., due to an unreactive aryl halide or a partially inactive palladium catalyst), the copper acetylide intermediate has a longer residence time, increasing the probability of it dimerizing.[6]

  • Elevated Temperatures: In some systems, higher temperatures can disproportionately favor the homocoupling pathway.[6]

Part 2: Proactive Prevention of Homocoupling

The most effective way to deal with byproducts is to prevent their formation in the first place. This section provides actionable strategies to optimize your reaction conditions.

Q4: How can I best ensure my reaction is truly anaerobic?

Maintaining an inert atmosphere is crucial.[1] Standard procedures are often insufficient.

  • Solvent Degassing: All solvents must be rigorously degassed. The "freeze-pump-thaw" method (at least three cycles) is superior to simply bubbling with inert gas, although extended sparging (30-60 minutes) is a viable alternative.[3]

  • Solid Reagents: Ensure all solid reagents (catalysts, ligands, bases) are dry and handled under a positive pressure of inert gas (Argon or Nitrogen).

  • Glassware: All glassware should be oven or flame-dried under vacuum and cooled under an inert atmosphere.[3]

  • Reducing Atmosphere: For particularly sensitive substrates, using a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂ or Ar) can be highly effective at scavenging trace oxygen and reducing homocoupling to negligible levels (~2%).[4][7]

Q5: Is there a way to avoid homocoupling entirely? What are "copper-free" Sonogashira protocols?

Yes. The most direct method to eliminate copper-mediated homocoupling is to run the reaction without a copper co-catalyst.[5][6] These protocols have become increasingly robust and are often the preferred method for complex syntheses where byproduct formation is a major concern.[8][9][10]

In a copper-free system, the palladium catalyst mediates all steps, including the activation of the alkyne. This typically requires a stronger base and sometimes different ligands to facilitate the deprotonation of the alkyne and the subsequent transmetalation step.[5]

Copper_Free_Sonogashira cluster_Pd_Cycle Copper-Free Sonogashira Cycle Pd0 Pd(0)L₂ Pd_add R¹-Pd(II)L₂-X Pd0->Pd_add Oxidative Addition (R¹-X) Pd_acetylide [R²C≡C-Pd(II)L₂-R¹]⁻ Pd_add->Pd_acetylide Alkyne Coordination & Deprotonation (Base) Base_Alkyne R²C≡CH + Base Base_Alkyne->Pd_add Product R¹-C≡CR² Pd_acetylide->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Caption: Simplified mechanism for a copper-free Sonogashira reaction.

Q6: Beyond removing copper, how can I optimize other reaction parameters?

Fine-tuning your reaction conditions can significantly suppress homocoupling, even in copper-catalyzed systems.

ParameterRecommendation & Rationale
Alkyne Addition Add the terminal alkyne slowly to the reaction mixture via syringe pump over several hours. This maintains a low instantaneous concentration of the alkyne, favoring the bimolecular cross-coupling over the homocoupling side reaction.[1]
Base Selection The base is not just a proton scavenger; it influences the entire catalytic cycle.[5] For copper-free reactions, stronger, non-coordinating bases like K₂CO₃ or Cs₂CO₃ are often used.[5][11] For copper-catalyzed systems, excess amine (e.g., triethylamine, diisopropylamine) is common, but its purity is critical.[12]
Solvent Choice Solvents like DMF, THF, or toluene/amine mixtures are common.[5][12] The choice can affect catalyst solubility and reactivity. For copper-free systems, solvents like 1,4-dioxane or 2-MeTHF may be optimal with specific catalyst/ligand combinations.[11]
Catalyst Loading Use the lowest effective catalyst loading for both palladium and copper (if used). High catalyst concentrations, particularly of copper, can promote side reactions.[2] Typical loadings are 1-5 mol% for Palladium and 2-10 mol% for Copper(I).[12]

Part 3: Troubleshooting Guide for Removing Homocoupling Byproducts

If prevention strategies were not fully successful, the following purification protocols can be used to isolate your desired product. The key challenge is that the homocoupling byproduct often has a similar polarity to the desired cross-coupled product, making separation difficult.

Method 1: Flash Column Chromatography

This is the most common and versatile method for separating Sonogashira products from homocoupling byproducts.[1]

Step-by-Step Protocol:

  • Work-up: After the reaction is complete, perform a standard aqueous work-up. A common procedure is to dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water or brine, and then dry the organic layer over Na₂SO₄ or MgSO₄.[13][14]

  • Adsorb Sample: Concentrate the crude product under reduced pressure. For best results, adsorb the crude oil/solid onto a small amount of silica gel before loading it onto the column.

  • Column Packing: Pack a column with silica gel using the initial eluent. The amount of silica should be 50-100 times the weight of the crude material.

  • Elution: Start with a non-polar solvent system and gradually increase the polarity. The less polar homocoupling byproduct will typically elute before the more polar desired product. Careful fraction collection and TLC analysis are essential.

Table 1: Recommended Starting Solvent Systems for Flash Chromatography

Product/Byproduct PolarityRecommended Eluent SystemGradient Profile
Non-polar Hexanes / Petroleum EtherStart with 100% Hexanes, slowly introduce Ethyl Acetate or Dichloromethane.
Moderately Polar Hexanes / Ethyl AcetateStart with 5-10% Ethyl Acetate in Hexanes, gradually increase to 20-50%.
Polar Dichloromethane / MethanolStart with 1-2% Methanol in Dichloromethane, gradually increase polarity.
Method 2: Recrystallization

Recrystallization can be an extremely effective technique for purification if your desired product is a solid and has a significantly different solubility profile from the homocoupling byproduct.[15][16] It is often capable of providing material of higher purity than chromatography.[15]

Step-by-Step Protocol (Single-Solvent): [17]

  • Solvent Selection: Find a solvent that dissolves your crude product when hot but in which it is poorly soluble at room temperature or below.

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude solid until it just dissolves completely.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for the formation of pure crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Cooling further in an ice bath may be necessary.

  • Isolation: Collect the pure crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum.

Method 3: Advanced & Alternative Techniques
  • Preparative TLC/HPLC: For very difficult separations or small-scale reactions, preparative thin-layer chromatography or high-performance liquid chromatography can provide excellent resolution.

  • Chemical Treatment: In some specific cases, a chemical workup can help. For instance, if the homocoupling product is significantly less stable, a mild treatment might selectively degrade it. However, such methods are highly substrate-dependent and not generally applicable.

Troubleshooting Workflow

Use this flowchart to guide your experimental decisions, from initial planning to final purification.

Caption: Decision workflow for managing homocoupling in Sonogashira reactions.

References

  • BenchChem. (n.d.). Removal of homocoupling byproducts in Sonogashira reactions.
  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Valera, M. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3993–3998. [Link]

  • BenchChem. (n.d.). Preventing homocoupling in Sonogashira reactions of 1-(Bromoethynyl)cyclohexene.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. Retrieved from [Link]

  • ACS Publications. (2018). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry. [Link]

  • BenchChem. (n.d.). Minimizing Homocoupling in Sonogashira Reactions of Vinyl Triflates.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules. [Link]

  • SciSpace. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • YouTube. (2020). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • PubMed Central (PMC). (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. Retrieved from [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • ResearchGate. (2015). Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Reddit. (2011). Sonogashira workup. Retrieved from [Link]

  • KAUST Repository. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

  • ACS Publications. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2014). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sonogashira Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting homocoupling byproducts in Sonogashira reactions.
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • YouTube. (2014). CHM 351 Glaser Coupling-Acidic Terminal Alkynes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Development of optimized conditions for Glaser-Hay bioconjugations. Retrieved from [Link]

  • Wikipedia. (2023). Glaser coupling. Retrieved from [Link]

  • ElectronicsAndBooks. (2012). A Guide to Sonogashira Cross-Coupling Reactions. Retrieved from [Link]

Sources

Minimizing protodeboronation in Suzuki reactions with electron-rich boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals encountering challenges with protodeboronation, particularly when working with electron-rich boronic acids. Our goal is to provide in-depth, mechanistically grounded troubleshooting advice to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a major issue?

Protodeboronation is a common side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the organoboron reagent is cleaved by a proton source (like water or alcohol) and replaced with a carbon-hydrogen bond.[1] This process consumes your boronic acid, converting it into a simple arene byproduct and reducing the overall yield of your desired cross-coupled product.

Electron-rich aryl boronic acids are especially susceptible. The electron-donating groups on the aromatic ring increase the nucleophilicity of the ipso-carbon, making the C-B bond more liable to protonolysis. This unwanted reaction directly competes with the desired transmetalation step in the catalytic cycle.

Q2: Why are my electron-rich boronic acids so prone to this side reaction?

The increased electron density on the aromatic ring from groups like methoxy (-OMe) or amine (-NR2) substituents stabilizes the transition state of the protodeboronation reaction. Mechanistically, both acid-catalyzed and base-catalyzed pathways exist.[1][2] Under the basic conditions typical of Suzuki couplings, the boronic acid exists in equilibrium with its more nucleophilic boronate form [ArB(OH)3]-.[2][3] For electron-rich systems, this species can more readily undergo cleavage, especially in the presence of proton sources.

Troubleshooting Guide: Low Yields & High Protodeboronation Byproduct

Here we address specific experimental problems and provide actionable solutions grounded in chemical principles.

Issue 1: My reaction stalls, and I observe significant amounts of the arene byproduct corresponding to my boronic acid.

This is a classic symptom of protodeboronation outcompeting the cross-coupling reaction.

Possible Cause A: Inappropriate Base Selection

The role of the base in a Suzuki reaction is multifaceted: it activates the boronic acid to form a boronate complex, facilitates the formation of key palladium intermediates, and accelerates reductive elimination.[4] However, a base that is too strong or has high water content can aggressively promote protodeboronation.

  • Mechanistic Insight: Highly nucleophilic bases (e.g., NaOH, KOH) in aqueous solutions can directly lead to a high concentration of the reactive boronate species, which can then be protonated by water.[2]

  • Recommended Solutions:

    • Switch to a Weaker, Less Nucleophilic Base: Potassium phosphate (K3PO4) or potassium carbonate (K2CO3) are often excellent choices.[5] They are sufficiently basic to facilitate the catalytic cycle but are less aggressive in promoting protodeboronation.

    • Use Anhydrous Conditions: Employing an organic-soluble base like potassium trimethylsilanolate (TMSOK) in a strictly anhydrous solvent can virtually eliminate protodeboronation by removing the primary proton source.[6]

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling

BaseTypepKa (Conjugate Acid)Common SolventsSuitability for Sensitive Substrates
NaOH, KOHStrong, Nucleophilic~15.7Water, AlcoholsLow: High risk of protodeboronation & side reactions.
K2CO3, Cs2CO3Moderate, Brønsted~10.3Toluene/Water, Dioxane/WaterHigh: Good general-purpose bases, balance reactivity and mildness.
K3PO4Moderate, Brønsted~12.3Toluene, Dioxane, n-ButanolVery High: Often the base of choice for minimizing protodeboronation with sensitive substrates.[5]
KOAc, CsOAcWeak, Brønsted~4.76DMF, DioxaneHigh: Useful in specific cases where minimal basicity is required.[7]
TMSOKStrong, Non-nucleophilic~12.8 (silanol)THF, 2-MeTHF (Anhydrous)Excellent (Anhydrous): Ideal for preventing water-mediated protodeboronation.[6]

Possible Cause B: Presence of Water and Protic Solvents

While Suzuki reactions are famously tolerant of water, and a small amount can even be beneficial by promoting catalyst turnover[8][9], excessive water is a direct reactant in protodeboronation.

  • Mechanistic Insight: Water acts as the primary proton source for the cleavage of the C-B bond, especially in the base-catalyzed pathway.[1][2] The trimerization of boronic acids can itself produce water, creating a localized source for the side reaction.[10]

  • Recommended Solutions:

    • Use Dry Solvents: Ensure solvents like dioxane, THF, or toluene are rigorously dried before use.

    • Consider Aprotic Biphasic vs. Anhydrous: For many systems, a toluene/water system with a phase-transfer catalyst can be effective. However, if protodeboronation persists, switching to a completely anhydrous system is the most robust solution.[6]

    • Degas Rigorously: While primarily for removing oxygen, degassing solvents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) also helps remove dissolved moisture.

Workflow: Decision-Making for Reaction Conditions

G cluster_start Problem cluster_solutions Troubleshooting Path start High Protodeboronation with Electron-Rich Boronic Acid base Step 1: Evaluate Base start->base Start Here sol_base1 Switch to K3PO4 or K2CO3 base->sol_base1 sol_base2 Use anhydrous base (TMSOK) base->sol_base2 water Step 2: Control Water sol_water1 Use rigorously dried solvents water->sol_water1 sol_water2 Degas solvent thoroughly water->sol_water2 reagent Step 3: Modify Boron Reagent sol_reagent1 Use Boronic Ester (Bpin, Bneo) reagent->sol_reagent1 sol_reagent2 Use Aryltrifluoroborate (BF3K) reagent->sol_reagent2 catalyst Step 4: Optimize Catalyst System sol_catalyst1 Use bulky, e--rich ligand (e.g., SPhos, RuPhos) catalyst->sol_catalyst1 sol_catalyst2 Increase catalyst loading catalyst->sol_catalyst2 sol_base1->water If problem persists sol_base2->water If problem persists sol_water1->reagent If problem persists sol_water2->reagent If problem persists sol_reagent1->catalyst Final Optimization sol_reagent2->catalyst Final Optimization G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation Pd0 Pd(0)L2 ArPdX Ar'-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar'-X) ArPdAr Ar'-Pd(II)-Ar(L2) ArPdX->ArPdAr Transmetalation (Ar-B(OH)2 + Base) ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArBOH2 Ar-B(OH)2 (Electron-Rich Boronic Acid) ArH Ar-H (Byproduct) ArBOH2->ArH Protonolysis (Base, H2O) dummy1->ArPdX Enters Cycle

Caption: The competition between the productive Suzuki cycle and the protodeboronation side reaction.

Experimental Protocol: Suzuki Coupling of an Electron-Rich Boronic Acid using K3PO4

This protocol is a robust starting point for minimizing protodeboronation.

Materials:

  • Aryl Halide (Ar-X): 1.0 mmol, 1.0 equiv

  • Electron-Rich Boronic Acid (Ar'-B(OH)2): 1.2 mmol, 1.2 equiv

  • Palladium(II) Acetate [Pd(OAc)2]: 0.02 mmol, 2 mol%

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): 0.04 mmol, 4 mol%

  • Potassium Phosphate (K3PO4), anhydrous powder: 3.0 mmol, 3.0 equiv

  • Toluene, anhydrous: 10 mL

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K3PO4 (3.0 mmol).

  • Evacuate and Backfill: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (10 mL) via a dry syringe.

  • Degassing (Optional but Recommended): For particularly sensitive substrates, sparge the reaction mixture with a gentle stream of argon for 10-15 minutes.

  • Reaction: Heat the mixture in an oil bath to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the consumption of the limiting aryl halide is observed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15938–15953. [Link]

  • Protodeboronation. (n.d.). In Wikipedia. Retrieved January 3, 2026.
  • Suzuki-Miyaura Coupling. (2024). In Chemistry LibreTexts. [Link]

  • Leach, A. G., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12178–12191. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(58), 36585–36591. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 3, 2026. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • ChemOrgChem. (2017, December 26). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved [Video]. YouTube. [Link]

  • Various Authors. (2022). For the pro's (Suzuki) [Online forum post]. Reddit. [Link]

  • Various Authors. (2022). How to approach choosing reaction conditions for Suzuki? [Online forum post]. Reddit. [Link]

  • Hayes, H. L. D., et al. (2021). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 3, 2026. [Link]

  • Ting, R., Adam, M., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4664–4670. [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved January 3, 2026. [Link]

  • Kassel, V. M., et al. (2021). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 98, 200–216. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3821–3831. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15938–15953. [Link]

  • Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. [Link]

  • Ouchi, A., et al. (2014). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. Macromolecules, 47(16), 5679–5686. [Link]

  • Mathews, C. J., Smith, P. J., & Welton, T. (2004). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. Chemical Communications, (11), 1248–1249. [Link]

  • Guðmundsson, H. G. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

Sources

Technical Support Center: Workup Procedures for Ethyl 3-iodo-5-methoxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving Ethyl 3-iodo-5-methoxybenzoate. This document provides in-depth, field-tested advice on quenching and workup procedures, structured in a practical question-and-answer format. Our goal is to equip you with the knowledge to not only follow protocols but to understand the chemistry behind them, enabling you to troubleshoot and optimize your experiments effectively.

I. Core Principles: Why the Workup Matters

The workup phase is a critical juncture in your synthesis. For a substrate like this compound, which is often a precursor in complex syntheses such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or organometallic additions, a well-executed workup is paramount.[1][2] The primary objectives are:

  • To safely and completely neutralize any highly reactive reagents (e.g., organolithiums, Grignard reagents, strong bases).[3][4]

  • To remove inorganic byproducts and unreacted starting materials.

  • To isolate the desired product in high purity and yield, while preventing its degradation.

The stability of the ester functional group and the carbon-iodine bond must be considered throughout the process. Aggressive acidic or basic conditions, especially at elevated temperatures, can lead to unwanted side reactions like ester hydrolysis.[5][6][7]

II. Standard Aqueous Workup Protocol: A Baseline Workflow

This protocol outlines a general procedure applicable to many common reactions, such as a Suzuki-Miyaura cross-coupling, where this compound is used as the electrophile.[8][9][10]

Step-by-Step Methodology:
  • Cooling & Quenching:

    • Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction vessel to 0 °C in an ice-water bath. This mitigates the exothermicity of the quench.[11]

    • Slowly add a quenching solution dropwise with vigorous stirring. The choice of quencher is critical and depends on the reaction chemistry (see comparison table below). For a typical Suzuki reaction, deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is often suitable.[3][12]

  • Phase Separation:

    • Transfer the quenched mixture to a separatory funnel.

    • Add an appropriate organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane).

    • If the reaction was run in a water-miscible solvent like THF or Dioxane, it may need to be diluted with a significant volume of water and the extraction solvent to ensure proper phase separation.[13]

  • Washing the Organic Layer:

    • Separate the organic layer. Wash it sequentially with:

      • Deionized Water: To remove bulk water-soluble impurities.

      • Saturated Aqueous Sodium Chloride (Brine): To remove residual water from the organic layer ("salting out") and help break any minor emulsions.[17][18]

  • Drying and Concentration:

    • Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Visual Workflow for Standard Workup

G cluster_start Reaction Completion cluster_quench Quenching cluster_extraction Extraction & Washing cluster_isolate Isolation start Reaction Mixture (Post-TLC Confirmation) cool Cool to 0 °C start->cool quench Slowly Add Quenching Agent cool->quench sep_funnel Transfer to Separatory Funnel quench->sep_funnel add_solvent Add Extraction Solvent (e.g., EtOAc) sep_funnel->add_solvent wash_water Wash with H₂O add_solvent->wash_water wash_thiosulfate Wash with Na₂S₂O₃ (until colorless) wash_water->wash_thiosulfate wash_brine Wash with Brine wash_thiosulfate->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate product Crude Product concentrate->product

Caption: Standard aqueous workup workflow.

III. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the workup of this compound reactions.

Q1: My organic layer is a persistent deep brown/purple color even after a water wash. What's happening and how do I fix it?

A1: This coloration is almost certainly due to the presence of elemental iodine (I₂). This can arise from side reactions or the decomposition of iodine-containing reagents.

  • Cause: Iodide (I⁻) can be oxidized to iodine (I₂) by air, especially under acidic conditions or in the presence of certain metal catalysts.

  • Solution: Perform a wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[15] Thiosulfate is a reducing agent that converts colored I₂ into colorless iodide ions (2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻).[19][20] Shake the separatory funnel and observe the color. The organic layer should become colorless. If the color persists, the wash should be repeated. Vigorous stirring for 10-15 minutes may be necessary for complete reduction.[13][14]

Q2: I've added the aqueous quench and now have a thick, inseparable emulsion. What are my options?

A2: Emulsions are common, especially when basic solutions are present or when fine solid particulates stabilize the interface.[18]

  • Cause: An emulsion is a stable mixture of two immiscible liquids. Finely divided inorganic salts (e.g., from a Grignard quench) or residual high-boiling polar solvents (like DMF) can act as surfactants, stabilizing the emulsion.[3][13]

  • Solutions (in order of application):

    • Patience: Let the separatory funnel stand undisturbed for 15-30 minutes.[17][21] Sometimes, layers separate on their own.

    • Add Brine: Add a saturated solution of NaCl. This increases the ionic strength and density of the aqueous layer, which often forces the separation of the organic phase.[17][18]

    • Filter through Celite®: If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of Celite® can break the emulsion by removing the solid particles.[17][21] The layers can then be separated in the filtrate.

    • Dilution: Dilute the organic layer significantly (5-10x volume) with your extraction solvent.[13][17] This can sometimes resolve the issue, although it creates a larger volume to concentrate later.

    • Gentle Stirring/Swirling: Gently swirl the mixture or stir it slowly with a glass rod.[18] Vigorous shaking is a primary cause of emulsions; gentle inversions are preferred.

Q3: I'm concerned about hydrolyzing the ethyl ester during workup. How can I minimize this risk?

A3: The ethyl ester of 3-iodo-5-methoxybenzoate is susceptible to hydrolysis under strongly acidic or basic conditions, which would form the corresponding carboxylic acid.[5][6][7]

  • Cause: Saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis of the ester functional group.

  • Preventative Measures:

    • Use Mild Quenchers: Opt for saturated aqueous NH₄Cl instead of strong acids like HCl. NH₄Cl is a mild proton source, ideal for quenching organometallic reagents without drastically lowering the pH.[3]

    • Avoid Strong Bases: If a basic wash is needed (e.g., to remove an acidic byproduct), use saturated sodium bicarbonate (NaHCO₃), which is a weak base, rather than sodium hydroxide (NaOH).

    • Maintain Low Temperatures: Perform all quenching and washing steps at 0 °C to reduce the rate of potential hydrolysis reactions.

    • Minimize Contact Time: Do not let the reaction mixture sit for extended periods in highly acidic or basic aqueous solutions. Proceed through the workup steps efficiently.

Q4: I've quenched a reaction involving an organolithium or Grignard reagent and a large amount of white precipitate has formed, making separation impossible.

A4: This is very common. The precipitate consists of inorganic magnesium or lithium salts (e.g., Mg(OH)₂, LiOH).

  • Cause: The reaction of highly reactive organometallics with water is vigorous and produces insoluble inorganic hydroxides and salts.[3]

  • Solutions:

    • Acidic Quench: The best approach is to quench with a reagent that forms soluble salts. Saturated aqueous NH₄Cl is often effective. If salts still precipitate, a carefully controlled addition of 1M HCl can be used to dissolve the salts by converting the hydroxides to soluble chloride salts (e.g., Mg(OH)₂ + 2HCl → MgCl₂ + 2H₂O). Monitor the pH to avoid making the solution too acidic, which could endanger the ester.

    • Rochelle's Salt: For reactions involving aluminum hydrides, adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can chelate the metal salts and help break up precipitates and emulsions.[3]

    • Filtration: If the solids are fine and well-dispersed, filtering the entire mixture through a pad of Celite® before transferring to a separatory funnel can remove the problematic solids.[13]

Data Table: Quenching Agent Selection
Quenching AgentFormulaTypical Use CaseAdvantagesPotential Issues with this compound
Water H₂OGeneral purpose, quenching non-metallic reagents.Inexpensive, readily available.Highly exothermic with reactive organometallics; can form insoluble hydroxides.[22]
Sat. Ammonium Chloride NH₄Cl (aq)Quenching Grignard and organolithium reagents.Mildly acidic (pH ~4.5-6); less exothermic than water; helps dissolve Mg/Li salts.Generally very safe for the ester; preferred choice.
1M Hydrochloric Acid HCl (aq)Dissolving inorganic salts after an initial quench.Effectively dissolves basic inorganic salts.High Risk: Can cause significant ester hydrolysis if not used cautiously at low temperatures.[5][23]
Sat. Sodium Bicarbonate NaHCO₃ (aq)Neutralizing acidic catalysts or quenching acid chlorides.Weak base, good for neutralizing acid without being harsh.Can cause vigorous CO₂ evolution (vent funnel frequently!).[13][14] Minimal risk to the ester.
Sat. Sodium Thiosulfate Na₂S₂O₃ (aq)Removing residual iodine (I₂).Specifically and efficiently reduces I₂ to colorless I⁻.[15]No direct risk to the substrate. Essential for purification.

IV. Troubleshooting Decision Logic

This diagram provides a logical pathway for addressing common workup challenges.

Caption: Decision tree for workup troubleshooting.

V. References

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • University of Rochester, Department of Chemistry. Workup: Bromine or Iodine. [Link]

  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]

  • University of York, Chemistry Teaching Labs. Problems with extractions. [Link]

  • SSERC. Hydrolysis of ethyl benzoate – Teacher's guide. [Link]

  • A Report on Reagents and its Quenching Methods. Open Access Journals. [Link]

  • SSERC. Hydrolysis of ethyl benzoate. [Link]

  • University of Rochester, Department of Chemistry. Workup Tricks: Reagents. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]

  • KGROUP. Quenching Reactive Substances. [Link]

  • Scribd. Chemistry Lab: Base Hydrolysis Experiment. [Link]

  • The Sarpong Group. Quenching of Pyrophoric Materials. [Link]

  • ResearchGate. Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution?. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Reddit. Quenching guide. [Link]

  • EPFL. Protocol for quenching reactive chemicals. [Link]

  • IOSR Journal. Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. [Link]

  • The Student Room. Preparation of benzoic acid by hydrolysis of ethyl benzoate. [Link]

  • Patsnap Synapse. What is the mechanism of Sodium Thiosulfate?. [Link]

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]

  • Study Mind. Iodine-Sodium Thiosulfate Titrations (A-Level Chemistry). [Link]

  • Reddit. Removal of Iodine. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NIH National Library of Medicine. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • NIST WebBook. Ethyl-3-methoxybenzoate. [Link]

  • MSU chemistry. Main Group Organometallic Compounds. [Link]

  • OpenStax. Organometallic Coupling Reactions. [Link]

  • PubChem. Ethyl 3,4,5-Trimethoxybenzoate. [Link]

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Technical Support Center: Cross-Coupling Reactions with Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving the sterically hindered and electronically-influenced substrate, Ethyl 3-iodo-5-methoxybenzoate.

Introduction to the Challenges

This compound presents a unique set of challenges in cross-coupling reactions. The presence of a bulky ethyl ester group ortho to the iodine atom creates significant steric hindrance. Additionally, the methoxy group at the meta position influences the electronic properties of the aryl halide. These factors can significantly impact the efficiency of the catalytic cycle, often leading to low yields, slow reaction rates, or catalyst deactivation. This guide will help you navigate these challenges by providing targeted advice on catalyst and ligand selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I am seeing very low to no conversion in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes and how can I troubleshoot this?

A1: Low conversion in Suzuki-Miyaura couplings with this substrate is a common issue, primarily stemming from inefficient oxidative addition and transmetalation steps due to steric hindrance. Here’s a breakdown of potential causes and solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it may be deactivating.[1][2]

    • Solution: Ensure rigorous degassing of your solvent and reaction mixture to prevent oxidation of the Pd(0) catalyst.[1] If using a Pd(II) source like Pd(OAc)₂, consider adding a reducing agent or switching to a pre-formed Pd(0) catalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄.[3]

  • Poor Oxidative Addition: The steric bulk of the ethyl ester group can hinder the approach of the palladium catalyst to the C-I bond.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), which are known to facilitate oxidative addition with hindered aryl halides.[4][5][6] These ligands promote the formation of highly reactive monoligated Pd(0) species that can more readily access the sterically congested reaction site.[7]

  • Inefficient Transmetalation: The base may not be effectively activating the boronic acid to form the boronate species required for transmetalation.

    • Solution: Switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[1][2] The use of a biphasic solvent system (e.g., dioxane/water or THF/water) can improve the solubility of the inorganic base and facilitate the reaction.[3]

  • Protodeboronation of the Boronic Acid: Especially with electron-deficient boronic acids, the competing reaction of replacing the -B(OH)₂ group with a hydrogen atom can reduce the amount of available coupling partner.[2]

    • Solution: Use milder bases like KF or K₃PO₄.[2] Alternatively, convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.[1]

Troubleshooting Guide: Catalyst and Ligand Selection

Q2: Which class of ligands is more suitable for this hindered substrate: phosphines or N-Heterocyclic Carbenes (NHCs)?

A2: Both bulky phosphine ligands and N-Heterocyclic Carbenes (NHCs) can be effective for cross-coupling reactions with hindered substrates, but they operate through slightly different mechanisms and offer distinct advantages.

  • Bulky Dialkylbiaryl Phosphines (Buchwald-type ligands): These are often the first choice for sterically demanding substrates.[5][7]

    • Mechanism of Action: Their bulkiness promotes the formation of a monoligated, 14-electron Pd(0) complex, which is highly reactive in the oxidative addition step. The electron-rich nature of these ligands also increases the electron density on the palladium center, further facilitating the cleavage of the C-I bond.[8]

    • Recommended Ligands: SPhos, XPhos, and RuPhos have demonstrated high efficacy in couplings with hindered aryl halides.[5][6]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and form very stable complexes with palladium.

    • Mechanism of Action: Their strong σ-donating ability makes the palladium center highly electron-rich, which can accelerate the rate of oxidative addition.[9][10] The steric bulk of many NHC ligands also promotes reductive elimination.[11][12]

    • Recommended Ligands: For sterically hindered substrates, NHCs with bulky substituents on the nitrogen atoms, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), are often used.[13]

Summary of Ligand Selection:

Ligand ClassAdvantages for Hindered SubstratesRecommended Examples
Bulky Phosphines Promotes monoligated Pd(0) species, highly reactive.SPhos, XPhos, RuPhos[4][5][6]
N-Heterocyclic Carbenes Strong σ-donors, accelerate oxidative addition.IPr, IMes[12][13]

Experimental Protocols & Methodologies

Q3: Can you provide a starting protocol for a Suzuki-Miyaura coupling with this compound?

A3: The following is a general, robust starting protocol that can be optimized for your specific boronic acid.

General Protocol for Suzuki-Miyaura Coupling

  • Vial Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.). Add a magnetic stir bar.

  • Degassing: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) to the vial under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction & Analysis cluster_workup Workup & Purification A Add Reactants & Base to Vial B Seal & Purge with Inert Gas A->B C Add Degassed Solvent B->C D Add Pd Precatalyst & Ligand C->D E Heat to 80-110 °C D->E F Monitor by TLC/LC-MS E->F G Cool & Dilute F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: General workflow for Suzuki-Miyaura coupling.

Advanced Troubleshooting

Q4: I'm attempting a Heck reaction with this compound and an acrylate, but I'm getting a mixture of products and some starting material remains. How can I improve the selectivity and yield?

A4: The Heck reaction can be sensitive to reaction conditions, and side reactions are common.[14] Here are some key parameters to consider for your substrate:

  • Catalyst and Ligand: For electron-rich aryl iodides, a standard Pd(OAc)₂/PPh₃ system may be sluggish. Consider using a more electron-rich and bulky phosphine ligand to promote the oxidative addition and subsequent steps.[8] Alternatively, ligand-free conditions with a palladium source like Pd(OAc)₂ can sometimes be effective for aryl iodides, though this may require higher temperatures.[15][16]

  • Base: The choice of base is crucial in the Heck reaction.[17] A hindered amine base like triethylamine or a weaker inorganic base like K₂CO₃ or NaOAc is typically used. For your substrate, a slightly stronger base might be necessary to facilitate the regeneration of the Pd(0) catalyst.

  • Solvent: Polar aprotic solvents like DMF, NMP, or DMA are commonly used. The choice of solvent can influence the reaction rate and selectivity.

  • Side Reactions: A common side reaction is the formation of the reductive Heck product, where the alkene is reduced instead of undergoing C-H activation.[14] This can sometimes be suppressed by adjusting the base, temperature, or solvent.

Heck Reaction Troubleshooting:

IssuePotential CauseSuggested Solution
Low ConversionInefficient oxidative addition.Use a bulkier, more electron-rich phosphine ligand. Increase reaction temperature.
Mixture of ProductsIsomerization of the double bond. Formation of reductive Heck product.Add a phase-transfer catalyst like TBAB.[18] Optimize the base and temperature.
Catalyst DeactivationPrecipitation of palladium black.Use a higher ligand-to-palladium ratio. Ensure anhydrous conditions.
Q5: What are the key considerations for a Sonogashira coupling with this substrate?

A5: The Sonogashira coupling of terminal alkynes with aryl halides is a powerful tool for forming C(sp²)-C(sp) bonds.[19][20] For this compound, the main considerations are:

  • Catalyst System: The classic Sonogashira reaction uses a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[21] The copper co-catalyst is crucial for the activation of the alkyne.

  • Ligand Selection: While triphenylphosphine is often sufficient, for more challenging substrates, a more electron-rich and bulky ligand can improve the efficiency of the palladium catalyst.[19] There are also effective copper-free Sonogashira protocols that rely on specific palladium-ligand systems.[22]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves both as a base and often as the solvent.

  • Solvent: Aprotic polar solvents like THF, DMF, or acetonitrile are commonly employed.

Sonogashira Catalytic Cycle:

G Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)-I(L2) Pd0->Pd_complex Oxidative Addition (Ar-I) Alkyne_complex Ar-Pd(II)-C≡CR(L2) Pd_complex->Alkyne_complex Transmetalation (Cu-C≡CR) Alkyne_complex->Pd0 Reductive Elimination Product Ar-C≡CR Alkyne_complex->Product

Caption: Simplified Sonogashira catalytic cycle.

References

  • Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - PMC - NIH. (2024-09-17). National Institutes of Health.
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings | ChemRxiv. (n.d.). ChemRxiv.
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem. (n.d.). BenchChem.
  • A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - NIH. (n.d.). National Institutes of Health.
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - NIH. (n.d.). National Institutes of Health.
  • Dialkylbiaryl phosphine ligands - Wikipedia. (n.d.). Wikipedia.
  • Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Publications. (2019-09-02). American Chemical Society Publications.
  • Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes | Organometallics - ACS Publications. (n.d.). American Chemical Society Publications.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Buchwald Phosphine Ligands - Merck Millipore. (n.d.). Merck Millipore.
  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics - ACS Publications. (n.d.). American Chemical Society Publications.
  • Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes | Inorganic Chemistry - ACS Publications. (n.d.). American Chemical Society Publications.
  • Reductive Elimination of Aryl Halides from Palladium(II) | Journal of the American Chemical Society - ACS Publications. (n.d.). American Chemical Society Publications.
  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem. (n.d.). BenchChem.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv. (n.d.). ChemRxiv.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). Chemistry LibreTexts.
  • Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination - DSpace@MIT. (n.d.). DSpace@MIT.
  • Heck reaction - Wikipedia. (n.d.). Wikipedia.
  • Heck Reaction—State of the Art - MDPI. (n.d.). MDPI.
  • The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides - ResearchGate. (n.d.). ResearchGate.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019-09-02). Royal Society of Chemistry.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023-02-07). National Institutes of Health.
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020-07-01). Chemistry LibreTexts.
  • Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions | Accounts of Chemical Research - ACS Publications. (n.d.). American Chemical Society Publications.
  • Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes | The Journal of Organic Chemistry - ACS Publications. (n.d.). American Chemical Society Publications.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. (2023-07-25). National Institutes of Health.
  • Heck Reaction - Chemistry LibreTexts. (2023-06-30). Chemistry LibreTexts.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. (n.d.). National Institutes of Health.
  • Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (n.d.). ResearchGate.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010-10-06). The Nobel Prize.
  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (n.d.). Reddit.
  • Technical Support Center: Suzuki Coupling of Ethyl 4-iodobenzoate - Benchchem. (n.d.). BenchChem.
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) - YouTube. (2024-01-11). YouTube.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF - ResearchGate. (2025-08-06). ResearchGate.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. (2023-11-22). American Chemical Society Publications.
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchGate. (2025-08-06). ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 3-iodo-5-methoxybenzoate and Ethyl 3-bromo-5-methoxybenzoate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. Among the vast arsenal of available synthons, halogenated aromatic compounds are workhorses, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct substrates: Ethyl 3-iodo-5-methoxybenzoate and Ethyl 3-bromo-5-methoxybenzoate. By delving into the fundamental principles that govern their reactivity and presenting supporting experimental data, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

The Fundamental Basis of Reactivity: A Tale of Two Halogens

The disparate reactivity between aryl iodides and aryl bromides is not a matter of empirical chance but is deeply rooted in the intrinsic properties of the carbon-halogen bond. The rate-determining step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2][3] The facility of this step is directly correlated to the strength of the carbon-halogen (C-X) bond.

The bond dissociation energies (BDEs) for carbon-halogen bonds follow a clear trend: C-I < C-Br < C-Cl.[4][5] The weaker C-I bond, a consequence of the larger atomic radius of iodine and more diffuse orbital overlap with carbon, requires less energy to break.[6] This translates to a lower activation energy for the oxidative addition step, leading to faster reaction rates for aryl iodides compared to their bromo- and chloro-counterparts.[7][8] Consequently, reactions involving this compound can often be conducted under milder conditions—lower temperatures, reduced catalyst loadings, and shorter reaction times—than those with Ethyl 3-bromo-5-methoxybenzoate.

Comparative Performance in Key Cross-Coupling Reactions

While a direct, side-by-side kinetic comparison of this compound and Ethyl 3-bromo-5-methoxybenzoate under a single set of conditions is not extensively documented in the literature, a wealth of data on analogous substrates allows for a robust and reliable extrapolation of their relative performance. The general reactivity trend consistently observed is I > Br >> Cl .[1][7][8]

Data Presentation: Expected Relative Reactivity
Reaction Parameter This compound Ethyl 3-bromo-5-methoxybenzoate Supporting Rationale & Citations
Suzuki-Miyaura Coupling Reaction Rate HighModerateThe weaker C-I bond facilitates faster oxidative addition, the rate-determining step.[1][9]
Typical Temperature Room Temp. to 80 °C80 °C to 120 °CAryl iodides are often reactive enough for lower temperature couplings.[10]
Catalyst Loading Lower (e.g., 0.5-1 mol%)Higher (e.g., 1-3 mol%)The higher reactivity of the iodide often allows for reduced catalyst usage.
Heck Coupling Reaction Rate HighModerateSimilar to Suzuki, the C-X bond cleavage dictates the rate.[11][12]
Typical Temperature 80 °C to 120 °C100 °C to 140 °CWhile more reactive, Heck couplings with iodides still often require heating.[13][14]
Side Reactions Lower propensity for β-hydride elimination at lower tempsHigher propensity for β-hydride eliminationMilder conditions for the iodide can suppress side reactions.
Buchwald-Hartwig Amination Reaction Rate HighModerate to HighWhile historically challenging, modern ligands enable efficient coupling of both.[15] Aryl iodides can still be more reactive.[16]
Ligand Choice Broad scopeMay require more specialized, electron-rich ligandsThe ease of oxidative addition with iodides makes them compatible with a wider range of ligands.
Potential Inhibition Susceptible to iodide inhibitionLess susceptibleHigh concentrations of iodide can sometimes inhibit the catalyst.[15]

Mechanistic Insights: A Visual Representation

To better understand the critical role of the aryl halide in the catalytic cycle, the following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The initial oxidative addition step, where the C-X bond is cleaved, is the point of divergence in reactivity between the iodo- and bromo-substrates.

Experimental Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried Schlenk flask reagents Add Aryl Halide, Coupling Partner, Base start->reagents evacuate Evacuate and backfill with Argon (3x) reagents->evacuate catalyst Add Palladium Catalyst & Ligand evacuate->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat to specified temperature solvent->heat stir Stir for specified time heat->stir monitor Monitor by TLC/LC-MS stir->monitor cool Cool to Room Temp. monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Ar-X = Ethyl 3-iodo/bromo-5-methoxybenzoate Ar'B(OH)₂ = Boronic Acid Partner Product: Ar-Ar' Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)L₂-OR' PdII_A->PdII_B Ligand Exchange (Base, e.g., OH⁻) PdII_C Ar-Pd(II)L₂-Ar' PdII_B->PdII_C Transmetalation (Ar'B(OH)₂) PdII_C->Pd0 Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Catalytic Cycle

Heck Ar-X = Ethyl 3-iodo/bromo-5-methoxybenzoate Product: Arylated Olefin Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B π-complex PdII_A->PdII_B Olefin Coordination PdII_C σ-complex PdII_B->PdII_C Migratory Insertion PdII_D H-Pd(II)L₂-X PdII_C->PdII_D β-Hydride Elimination PdII_D->Pd0 Reductive Elimination (Base)

Caption: Catalytic cycle for the Heck reaction.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the Suzuki-Miyaura and Buchwald-Hartwig reactions. They are designed to highlight the likely differences in reaction conditions required for this compound versus its bromo- counterpart.

Protocol 1: Suzuki-Miyaura Coupling of Ethyl 3-halo-5-methoxybenzoate with Phenylboronic Acid

Objective: To synthesize Ethyl 5-methoxy-[1,1'-biphenyl]-3-carboxylate.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst.

    • For this compound: Use Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • For Ethyl 3-bromo-5-methoxybenzoate: Use Pd(PPh₃)₄ (0.05 mmol, 5 mol%). The higher catalyst loading is a prudent measure to compensate for the slower oxidative addition.

  • Solvent Addition: Add a degassed solvent mixture of toluene (4 mL) and water (1 mL) via syringe.

  • Reaction:

    • For this compound: Stir the mixture at 80 °C for 4-6 hours.

    • For Ethyl 3-bromo-5-methoxybenzoate: Stir the mixture at 100 °C for 12-18 hours. The elevated temperature and longer reaction time are necessary to drive the reaction of the less reactive aryl bromide to completion.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize Ethyl 3-methoxy-5-(morpholino)benzoate.

Methodology:

  • Reaction Setup: In an argon-filled glovebox, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Catalyst and Ligand: Add the palladium precatalyst and ligand. A robust system for both substrates is recommended.

    • For this compound: Use Pd₂(dba)₃ (0.01 mmol, 1 mol%) and RuPhos (0.02 mmol, 2 mol%).

    • For Ethyl 3-bromo-5-methoxybenzoate: Use Pd₂(dba)₃ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%). While modern catalysts are highly efficient for bromides, a slightly higher loading can ensure a more rapid and complete conversion.[17]

  • Reagent Addition: Add the aryl halide (1.0 mmol) and morpholine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) outside the glovebox under a positive flow of argon.

  • Reaction:

    • For this compound: Stir the mixture at 90 °C for 6-8 hours.

    • For Ethyl 3-bromo-5-methoxybenzoate: Stir the mixture at 110 °C for 16-24 hours. The greater stability of the C-Br bond necessitates more forcing conditions.

  • Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling, with appropriate adjustments for the basicity of the product.

Conclusion and Recommendations

The choice between this compound and Ethyl 3-bromo-5-methoxybenzoate is a classic trade-off between reactivity and cost/availability.

  • This compound is the substrate of choice when mild reaction conditions, rapid reaction times, and minimization of catalyst loading are paramount. Its high reactivity makes it ideal for sensitive substrates or complex syntheses where harsh conditions could lead to decomposition or side reactions.

  • Ethyl 3-bromo-5-methoxybenzoate represents a more economical and readily available alternative. While requiring more forcing conditions—higher temperatures, longer reaction times, and potentially higher catalyst loadings—modern advancements in catalyst design have made aryl bromides highly viable substrates for a vast array of transformations.[2][13]

Ultimately, the optimal choice will depend on the specific constraints and goals of the research program. For early-stage discovery and complex molecule synthesis, the reliability and mildness afforded by the iodo-compound may be preferable. For process development and large-scale synthesis, the cost-effectiveness of the bromo-analog, coupled with optimized reaction conditions, often presents a more practical solution.

References

A Researcher's Guide to Biaryl Synthesis: Navigating Alternatives to Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal and materials chemistry, the biaryl motif remains a cornerstone of molecular design. The synthesis of these structures, often accomplished via palladium-catalyzed cross-coupling reactions, presents a diverse array of choices for the discerning researcher. While aryl iodides, such as ethyl 3-iodo-5-methoxybenzoate, have traditionally been favored for their high reactivity, considerations of cost, availability, and the demands of complex, multi-step syntheses necessitate a thorough understanding of the available alternatives.

This guide provides an in-depth comparison of the primary alternatives to aryl iodides for the synthesis of biaryls, with a focus on methodologies applicable to electron-rich systems like those bearing the 3,5-dimethoxy substitution pattern. We will delve into the mechanistic nuances, practical considerations, and experimental protocols for Suzuki-Miyaura, Negishi, Kumada, and Hiyama couplings, as well as the emerging field of decarboxylative couplings.

The Landscape of Cross-Coupling Partners: A Comparative Overview

The choice of a cross-coupling reaction is a critical decision in any synthetic campaign, balancing factors such as functional group tolerance, reaction kinetics, and the commercial availability and stability of reagents. For the synthesis of a model compound such as 3,5-dimethoxybiphenyl, several pathways are viable, each with its own set of advantages and disadvantages.

Coupling Reaction Organometallic Reagent Key Advantages Key Disadvantages
Suzuki-Miyaura Organoboron (R-B(OH)₂)Stable, non-toxic reagents; broad functional group tolerance; commercially available starting materials.[1]Requires a base for activation; potential for protodeboronation side reactions.[2][3]
Negishi Organozinc (R-ZnX)High reactivity and functional group tolerance; does not require a base for transmetalation.[4][5]Organozinc reagents are moisture-sensitive and often prepared in situ.
Kumada Organomagnesium (R-MgX)Utilizes readily prepared and inexpensive Grignard reagents.[6]Grignard reagents are highly basic and nucleophilic, leading to low functional group tolerance.[7]
Hiyama Organosilicon (R-SiR'₃)Low toxicity and high stability of organosilane reagents.[8]Often requires an activating agent (e.g., fluoride), which can be basic and cleave silyl protecting groups.[9]
Decarboxylative Carboxylic Acid (R-COOH)Bypasses the need for pre-functionalization to an aryl halide; uses readily available starting materials.Can require harsh conditions and may have a more limited substrate scope compared to traditional methods.

Mechanistic Considerations: The "Why" Behind the Choice

The efficacy of a given cross-coupling reaction is deeply rooted in its catalytic cycle. While all palladium-catalyzed C-C bond formations share the fundamental steps of oxidative addition, transmetalation, and reductive elimination, the nature of the organometallic reagent significantly influences each step.

The Catalytic Cycle: A Unifying Framework

Catalytic Cycle cluster_legend Legend Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(R)Ln Transmetalation (R-M) Ar-R Ar-R Ar-Pd(II)(R)Ln->Ar-R Reductive Elimination Ar-X Aryl Halide R-M Organometallic Reagent

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The presence of electron-donating groups, such as the methoxy groups in our target system, can have a profound impact on the reaction. These groups increase the electron density of the aromatic ring, which can make the oxidative addition of an aryl halide to the Pd(0) center more challenging. Conversely, an electron-rich organometallic partner can facilitate transmetalation. The choice of ligand on the palladium catalyst is therefore critical to modulate the electronic and steric environment of the metal center, thereby influencing the rates of the individual steps in the catalytic cycle. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed for challenging couplings involving electron-rich substrates as they promote both oxidative addition and reductive elimination.[10][11]

Experimental Deep Dive: Protocols and Performance

To provide a practical comparison, we present optimized protocols for the synthesis of 3,5-dimethoxybiphenyl, a representative target molecule, via each of the four major cross-coupling methodologies.

Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid reagents.[1] For electron-rich systems, the choice of a sufficiently active catalyst and appropriate base is paramount to achieving high yields.

Reaction Scheme:

Suzuki cluster_reactants cluster_products r1 3,5-Dimethoxyphenylboronic Acid catalyst Pd(OAc)₂ / SPhos K₃PO₄, Dioxane/H₂O plus1 + r2 Bromobenzene p1 3,5-Dimethoxybiphenyl catalyst->p1 80-100 °C

Caption: Suzuki-Miyaura coupling for the synthesis of 3,5-dimethoxybiphenyl.

Experimental Protocol:

  • To a flame-dried Schlenk flask, add 3,5-dimethoxyphenylboronic acid (1.2 mmol), bromobenzene (1.0 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Performance: For electron-rich boronic acids, catalyst systems with bulky, electron-rich phosphine ligands like SPhos are known to be highly effective, often providing yields in the range of 85-95%.[2]

Negishi Coupling: Reactivity and Functional Group Tolerance

The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts, often leading to faster reaction times and milder conditions.[5] This increased reactivity, however, necessitates the use of anhydrous conditions and often the in situ preparation of the organozinc nucleophile.

Reaction Scheme:

Negishi cluster_reactants cluster_products r1 3,5-Dimethoxybenzylzinc Chloride catalyst Pd₂(dba)₃ / XPhos THF plus1 + r2 Aryl Bromide p1 1-Aryl-3,5-dimethoxybenzene catalyst->p1 Room Temp.

Caption: Negishi coupling for the synthesis of a 3,5-dimethoxy-substituted biaryl.

Experimental Protocol:

  • Preparation of the Organozinc Reagent:

    • To a flame-dried flask under an inert atmosphere, add 3,5-dimethoxybenzyl chloride (1.1 mmol) and anhydrous THF.

    • Add activated zinc dust (1.5 mmol) and stir the suspension at room temperature for 2-4 hours to form the organozinc reagent.[7][12]

  • Coupling Reaction:

    • In a separate flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol), and XPhos (0.02 mmol) in anhydrous THF.

    • Slowly add the freshly prepared organozinc solution to the catalyst mixture at room temperature.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or GC-MS.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify by column chromatography.

Expected Performance: The high reactivity of the organozinc reagent often allows for high yields (>90%) under mild conditions, even with less reactive aryl bromides.[13]

Kumada Coupling: The Power of Grignard Reagents

The Kumada coupling is one of the earliest developed cross-coupling reactions and employs readily accessible Grignard reagents.[14] Its primary drawback is the high basicity and nucleophilicity of the organomagnesium species, which limits the tolerance of sensitive functional groups.[7]

Reaction Scheme:

Kumada cluster_reactants cluster_products r1 3,5-Dimethoxyphenylmagnesium Bromide catalyst PdCl₂(dppf) THF plus1 + r2 Aryl Bromide p1 3,5-Dimethoxybiphenyl catalyst->p1 Room Temp. to Reflux

Caption: Kumada coupling for the synthesis of 3,5-dimethoxybiphenyl.

Experimental Protocol:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a condenser and an addition funnel under an inert atmosphere, add magnesium turnings (1.2 mmol).[15][16]

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromo-3,5-dimethoxybenzene (1.0 mmol) in anhydrous THF via the addition funnel.

    • The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

  • Coupling Reaction:

    • In a separate flame-dried Schlenk flask, add the aryl bromide (1.0 mmol) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 mmol) in anhydrous THF.

    • Cool the catalyst mixture in an ice bath and slowly add the freshly prepared Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Carefully quench the reaction with saturated aqueous ammonium chloride.

    • Extract with ether, wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography.

Expected Performance: While highly effective for simple biaryl synthesis with yields often exceeding 80%, the Kumada coupling's intolerance to many functional groups makes it less versatile for complex molecule synthesis.[17]

Hiyama Coupling: The Organosilane Alternative

The Hiyama coupling utilizes organosilanes, which are attractive due to their stability and low toxicity.[8] A key feature of this reaction is the need for an activator, typically a fluoride source like TBAF, to generate a hypervalent silicon species that can undergo transmetalation.[9]

Reaction Scheme:

Hiyama cluster_reactants cluster_products r1 (3,5-Dimethoxyphenyl)trimethoxysilane catalyst Pd(OAc)₂ / Ligand TBAF, THF plus1 + r2 Aryl Iodide p1 3,5-Dimethoxybiphenyl catalyst->p1 60-90 °C

Caption: Hiyama coupling for the synthesis of 3,5-dimethoxybiphenyl.

Experimental Protocol:

  • To a Schlenk flask, add the aryl iodide (1.0 mmol), (3,5-dimethoxyphenyl)trimethoxysilane (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.10 mmol).[18]

  • Seal the flask, and evacuate and backfill with an inert gas.

  • Add anhydrous THF, followed by a solution of tetrabutylammonium fluoride (TBAF, 2.0 mmol) in THF.

  • Heat the reaction mixture to 60-90 °C for 12-24 hours.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Expected Performance: Hiyama couplings can provide good to excellent yields (70-95%), particularly with aryl iodides. The development of fluoride-free methods is an active area of research to broaden the reaction's functional group compatibility.[18][19]

The Modern Frontier: Decarboxylative Cross-Coupling

A more recent and highly attractive strategy for biaryl synthesis involves the direct use of carboxylic acids, bypassing the need for their conversion to aryl halides. This approach is atom-economical and leverages the vast commercial availability of benzoic acid derivatives.

Reaction Scheme:

Decarboxylative cluster_reactants cluster_products r1 3,5-Dimethoxybenzoic Acid catalyst Pd(OAc)₂ / Ag₂CO₃ DMSO plus1 + r2 Arylboronic Acid p1 3,5-Dimethoxybiphenyl catalyst->p1 120 °C

Caption: Decarboxylative coupling of a benzoic acid with a boronic acid.

While still an evolving field, protocols involving palladium catalysis with silver salts as oxidants have shown considerable promise. The mechanism is thought to involve an initial decarboxylation to generate an aryl-palladium intermediate, which then undergoes a Suzuki-like coupling with the boronic acid. This method offers a compelling, streamlined approach to biaryl synthesis, though it may require higher temperatures and careful optimization for broad applicability.

Conclusion: Selecting the Optimal Path Forward

The synthesis of biaryls, a fundamental transformation in organic chemistry, is a field rich with options. While the use of aryl iodides like this compound remains a reliable strategy, a comprehensive understanding of the available alternatives is essential for the modern researcher.

The Suzuki-Miyaura coupling stands out for its balance of reactivity, stability, and broad functional group tolerance, making it an excellent first choice for many applications. For more challenging couplings or when base-sensitive groups are present, the Negishi reaction offers a powerful, albeit more technically demanding, alternative. The Kumada coupling , while economical, is generally reserved for substrates lacking sensitive functional groups. The Hiyama coupling provides a less toxic option, with ongoing research aimed at overcoming the need for fluoride activators. Finally, decarboxylative couplings represent a promising future direction, offering increased atom economy and simplified synthetic routes.

The ultimate choice of methodology will always be context-dependent, guided by the specific molecular architecture, the presence of other functional groups, and considerations of scale and cost. By understanding the underlying principles and practical nuances of each of these powerful reactions, researchers can navigate the synthetic landscape with confidence and efficiency.

References

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  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
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  • BenchChem. (2025). Application Notes and Protocols for 3,5-Dimethoxybenzylzinc Chloride in Negishi Cross-Coupling Reactions. BenchChem.
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A Comparative Guide to Palladium Catalysts for Suzuki Coupling with 3-Halo-5-Methoxybenzoates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1] The synthesis of biaryl compounds, prevalent motifs in pharmaceuticals and functional materials, often relies on this powerful palladium-catalyzed transformation.[2] This guide provides an in-depth comparative analysis of various palladium catalyst systems for the Suzuki coupling of a specific and important class of substrates: 3-halo-5-methoxybenzoates. These substrates, featuring both an electron-withdrawing ester group and an electron-donating methoxy group, present unique challenges and require careful catalyst selection for optimal results.

This guide will delve into the mechanistic nuances of catalyst performance, provide a comparative overview of common palladium catalysts, and offer detailed experimental protocols to empower researchers to make informed decisions for their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Foundation for Catalyst Selection

The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is dictated by its ability to efficiently navigate the catalytic cycle. This cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of palladium precursor and, critically, the associated ligands, directly influences the kinetics and success of each step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)2, Base) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Product Biaryl Product (Ar-Ar') ArX 3-Halo-5-methoxybenzoate (Ar-X) Ar_prime_B Arylboronic Acid (Ar'-B(OR)2) caption Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For 3-halo-5-methoxybenzoates, the electronic nature of the substrate makes the oxidative addition of the aryl halide to the Pd(0) center a critical, often rate-determining, step.[4] Aryl chlorides are generally less reactive than bromides and iodides, necessitating more active catalyst systems.[5] The choice of ligand is paramount in tuning the electron density and steric environment of the palladium center to facilitate this key step.

Comparative Analysis of Palladium Catalyst Systems

Direct comparative studies on 3-halo-5-methoxybenzoates are scarce in the literature. However, by compiling data from individual studies and drawing on established principles for similar electronically modified aryl halides, we can construct a robust comparative framework.

Catalyst SystemSubstrate ExampleBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Key Characteristics & Insights
Pd(PPh₃)₄ Methyl 3-iodo-4-methoxybenzoateMesitylboronic esterNaOPhBenzeneRefluxN/AGoodA classic, versatile catalyst. Often requires higher temperatures and may be less effective for less reactive aryl chlorides. The use of anhydrous conditions and a specific base was crucial in this example with a sterically hindered boronic ester.
Pd(dppf)Cl₂ 3-Chloro-5-(oxadiazol-2-yl)pyridineVarious arylboronic acidsCsOAcDMF9015HighA robust and reliable catalyst for challenging substrates. The dppf ligand provides thermal stability and promotes efficient coupling. Often a good starting point for difficult couplings.[6]
Pd(OAc)₂ / SPhos 3-Chloro-5-fluoro-2-methoxypyridineArylboronic acidK₃PO₄1,4-Dioxane/H₂O10012-24Estimated HighBuchwald ligands like SPhos are bulky and electron-rich, significantly accelerating oxidative addition of aryl chlorides.[7] This system is expected to be highly effective for 3-chloro-5-methoxybenzoates.
Pd(OAc)₂ / XPhos General Aryl ChloridesArylboronic acidK₃PO₄Dioxane80N/AHighSimilar to SPhos, XPhos is a highly active ligand for the coupling of challenging aryl chlorides. The choice between SPhos and XPhos can be substrate-dependent and may require screening.
Pd/C Aryl ChloridesPhenylboronic acidNa₂CO₃Water120 (MW)0.17ModerateA heterogeneous catalyst that offers ease of separation and recyclability. However, it often requires higher temperatures and may exhibit lower activity compared to homogeneous systems.

Note: The data presented is compiled from various sources with differing reaction conditions and, in some cases, analogous substrates. It should be used as a qualitative guide for catalyst selection and optimization.

In-Depth Discussion of Catalyst Classes

1. Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄)

  • Expertise & Experience: Tetrakis(triphenylphosphine)palladium(0) is a well-established, commercially available, and easy-to-handle precatalyst. It has been successfully employed for a wide range of Suzuki couplings. For 3-halo-5-methoxybenzoates, it is most effective with the more reactive aryl iodides and bromides. For aryl chlorides, its performance can be sluggish, often requiring higher catalyst loadings and elevated temperatures. A study on the sterically hindered coupling of 3-iodo-4-methoxybenzoic acid methyl ester highlights its utility, though specific conditions were necessary to achieve good yields.

  • Trustworthiness: While reliable, the potential for PPh₃ dissociation and the formation of less active palladium species can sometimes lead to inconsistent results, particularly at lower temperatures with aryl iodides.[8]

2. Palladacycles and Precatalysts with Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands)

  • Expertise & Experience: The development of bulky and electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos, has revolutionized the field of palladium-catalyzed cross-coupling. These ligands dramatically accelerate the rate-limiting oxidative addition of aryl chlorides and bromides.[5] For 3-chloro-5-methoxybenzoates, catalyst systems generated from Pd(OAc)₂ or Pd₂(dba)₃ with these ligands are highly recommended. They often allow for lower catalyst loadings and milder reaction conditions. While no direct data was found for our specific substrate, protocols for structurally similar chloropyridines strongly suggest their efficacy.[7]

  • Trustworthiness: Pre-formed palladacycle precatalysts (e.g., SPhos Pd G3) offer excellent air and moisture stability, leading to highly reproducible results. They are often the go-to catalysts for challenging substrates in pharmaceutical process development.

3. Ferrocenylphosphine Ligands (e.g., Pd(dppf)Cl₂)

  • Expertise & Experience: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is another highly robust and versatile catalyst. The dppf ligand's wide bite angle and electron-donating properties make it effective for a broad range of substrates, including those with challenging electronic properties. Its high thermal stability allows for reactions to be run at elevated temperatures without significant catalyst decomposition. A study on a structurally related chloropyridine derivative demonstrated high yields, indicating its suitability for the target substrate class.[6]

  • Trustworthiness: Pd(dppf)Cl₂ is a reliable catalyst that often provides a good balance of reactivity and stability, making it a frequent choice for initial reaction screening.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of 3-halo-5-methoxybenzoates. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(OAc)₂ with a Buchwald Ligand (e.g., SPhos) for 3-Chloro-5-methoxybenzoates

This protocol is recommended for the more challenging aryl chloride substrates.

Protocol_1 cluster_setup Reaction Setup cluster_atmosphere Inert Atmosphere cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. To an oven-dried vial, add: - Methyl 3-chloro-5-methoxybenzoate (1.0 equiv) - Arylboronic acid (1.2 equiv) - K₃PO₄ (2.0 equiv) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) Inert 2. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times. Setup->Inert Reaction 3. Add degassed 1,4-dioxane and water (e.g., 4:1 ratio). 4. Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Inert->Reaction Workup 5. Cool to room temperature, dilute with ethyl acetate and water. 6. Separate layers, extract aqueous phase. 7. Wash combined organic layers with brine, dry, and concentrate. 8. Purify by column chromatography. Reaction->Workup caption Figure 2. Experimental workflow for Suzuki coupling with a Buchwald ligand system.

Caption: Figure 2. Experimental workflow for Suzuki coupling with a Buchwald ligand system.

Causality Behind Experimental Choices:

  • Bulky Ligand (SPhos): The steric bulk and electron-rich nature of SPhos are crucial for promoting the oxidative addition of the less reactive aryl chloride.

  • Base (K₃PO₄): A moderately strong base is required to facilitate the transmetalation step without causing hydrolysis of the ester group.

  • Solvent System (Dioxane/Water): The aqueous-organic mixture aids in dissolving both the organic substrates and the inorganic base, promoting efficient reaction kinetics.

Protocol 2: General Procedure using Pd(PPh₃)₄ for 3-Bromo- or 3-Iodo-5-methoxybenzoates

This protocol is suitable for the more reactive aryl bromide and iodide substrates.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the methyl 3-bromo-5-methoxybenzoate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Pd(PPh₃)₄: Sufficiently active for the more reactive aryl bromides and iodides, offering a cost-effective and readily available option.

  • Base (Na₂CO₃): A common and effective base for Suzuki couplings, providing a good balance of reactivity and functional group tolerance.

  • Solvent System: The choice of a biphasic system with an alcohol co-solvent can enhance the solubility of the boronic acid and accelerate the reaction.

Conclusion and Recommendations

The selection of an optimal palladium catalyst for the Suzuki-Miyaura coupling of 3-halo-5-methoxybenzoates is critical for achieving high yields and efficient conversions. For the more reactive 3-bromo- and 3-iodo-5-methoxybenzoates , traditional catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ offer reliable and effective solutions.

For the less reactive 3-chloro-5-methoxybenzoates , more advanced catalytic systems are highly recommended. The use of palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as SPhos or XPhos is the state-of-the-art approach to ensure efficient oxidative addition and high product yields.

Researchers should consider the cost, availability, and reactivity of the aryl halide when selecting a catalyst system. The protocols and comparative insights provided in this guide serve as a strong foundation for the successful synthesis of valuable biaryl compounds from 3-halo-5-methoxybenzoate building blocks.

References

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  • Ghaffari, S., & Veisi, H. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 193-206. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

  • LookChem. (n.d.). 2-IODO-5-METHOXYBENZOIC ACID. [Link]

  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Journal of the American Chemical Society, 138(38), 12493-12499. [Link]

  • Sajith, A. M., et al. (2015). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Journal of Heterocyclic Chemistry, 52(6), 1845-1851. [Link]

  • SIELC Technologies. (2018). Ethyl 3-chloro-4-hydroxy-5-methoxybenzoate. [Link]

  • Mondal, J., et al. (n.d.). Cage Entrapped Pd(II)-catalyst for Efficient Cross-Coupling Reaction. DOI: 10.26434/chemrxiv-2022-p1g1v2-suppl1. [Link]

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A Spectroscopic Journey: Characterizing Ethyl 3-iodo-5-methoxybenzoate and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel molecules and their synthetic intermediates is paramount. Ethyl 3-iodo-5-methoxybenzoate stands as a valuable building block in medicinal chemistry, and understanding its structural features through spectroscopic analysis is crucial for its effective utilization. This guide provides an in-depth spectroscopic comparison of this compound with its key precursors, offering researchers a comprehensive reference based on experimental data. We will explore the transformations from a simple dihydroxybenzoic acid to the more complex iodinated ester, elucidating the changes in molecular structure as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Synthetic Pathway: From Dihydroxybenzoic Acid to the Target Ester

The synthesis of this compound typically proceeds through a multi-step pathway, starting from a readily available precursor like 3,5-dihydroxybenzoic acid. The journey to the final product involves key transformations: selective methylation, iodination, and esterification. Each of these steps imparts distinct structural changes that are readily monitored and confirmed by spectroscopic methods. This guide will focus on the spectroscopic signatures of the starting material and key intermediates in a plausible synthetic route.

Synthesis_Pathway 3,5-Dihydroxybenzoic_Acid 3,5-Dihydroxybenzoic Acid 3-Hydroxy-5-methoxybenzoic_Acid 3-Hydroxy-5-methoxybenzoic Acid 3,5-Dihydroxybenzoic_Acid->3-Hydroxy-5-methoxybenzoic_Acid Selective Methylation Intermediate_Iodo 3-Iodo-5-hydroxybenzoic Acid 3,5-Dihydroxybenzoic_Acid->Intermediate_Iodo Iodination Ethyl_3-iodo-5-methoxybenzoate This compound 3-Hydroxy-5-methoxybenzoic_Acid->Ethyl_3-iodo-5-methoxybenzoate Iodination & Esterification Intermediate_Iodo->Ethyl_3-iodo-5-methoxybenzoate Methylation & Esterification

Caption: Plausible synthetic routes to this compound from 3,5-dihydroxybenzoic acid.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic data for this compound and its precursors. This comparative approach highlights the key changes in the spectra at each synthetic step, providing a clear roadmap for reaction monitoring and product confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Data Comparison

CompoundAr-H Signals (ppm)-OCH₃ Signal (ppm)-OCH₂CH₃ Signals (ppm)-OH Signals (ppm)
3,5-Dihydroxybenzoic Acid6.8-7.0 (m, 3H)--9.0-10.0 (br s, 2H), 12.0-13.0 (br s, 1H)
3-Hydroxy-5-methoxybenzoic Acid7.0-7.2 (m, 3H)~3.8 (s, 3H)-9.5-10.5 (br s, 1H), 12.5-13.5 (br s, 1H)
This compound7.4-7.8 (m, 3H)~3.9 (s, 3H)~4.4 (q, 2H), ~1.4 (t, 3H)-

¹³C NMR Data Comparison

CompoundC=O Signal (ppm)Aromatic C-O Signals (ppm)Aromatic C-I Signal (ppm)Other Aromatic C Signals (ppm)-OCH₃ Signal (ppm)-OCH₂CH₃ Signals (ppm)
3,5-Dihydroxybenzoic Acid~170~158-~108, ~132--
3-Hydroxy-5-methoxybenzoic Acid~169~159, ~160-~105, ~109, ~132~55-
This compound~165~160~94~115, ~125, ~138~56~62, ~14

Interpretation of NMR Data:

The transition from 3,5-dihydroxybenzoic acid to 3-hydroxy-5-methoxybenzoic acid is clearly marked by the appearance of a singlet around 3.8 ppm in the ¹H NMR spectrum, corresponding to the newly introduced methoxy group. In the ¹³C NMR, this is corroborated by a new signal around 55 ppm. The subsequent iodination and esterification to form this compound introduce further distinct changes. The ¹H NMR shows the appearance of the characteristic quartet and triplet of the ethyl ester group. The aromatic region of the ¹H NMR also shifts downfield due to the electron-withdrawing effect of the iodine atom. The most telling change in the ¹³C NMR is the appearance of a signal at a high field (around 94 ppm) for the carbon atom directly bonded to iodine, a result of the "heavy atom effect".

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key vibrational frequencies provide a molecular fingerprint that is highly sensitive to structural changes.

Key IR Absorption Bands (cm⁻¹)

CompoundO-H Stretch (acid)O-H Stretch (phenol)C=O Stretch (acid/ester)C-O Stretch
3,5-Dihydroxybenzoic Acid2500-3300 (broad)3200-3600 (broad)~16801200-1300
3-Hydroxy-5-methoxybenzoic Acid2500-3300 (broad)3200-3600 (broad)~16851200-1300
This compound--~17201100-1300

Interpretation of IR Data:

The IR spectra of the precursors, 3,5-dihydroxybenzoic acid and 3-hydroxy-5-methoxybenzoic acid, are dominated by broad O-H stretching bands for the carboxylic acid and phenolic hydroxyl groups. The C=O stretch of the carboxylic acid is typically observed around 1680-1690 cm⁻¹. The formation of this compound is confirmed by the disappearance of the broad O-H bands and a significant shift of the C=O stretching frequency to a higher wavenumber (~1720 cm⁻¹), which is characteristic of an ester carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns.

Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
3,5-Dihydroxybenzoic AcidC₇H₆O₄154.12154 (M⁺), 137, 109
3-Hydroxy-5-methoxybenzoic AcidC₈H₈O₄168.15168 (M⁺), 153, 125
This compoundC₁₀H₁₁IO₃306.10306 (M⁺), 277, 261, 150

Interpretation of MS Data:

The mass spectrum of each compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The progression from 3,5-dihydroxybenzoic acid (MW=154.12) to 3-hydroxy-5-methoxybenzoic acid (MW=168.15) shows an increase of 14 mass units, corresponding to the addition of a methylene group (CH₂), although in this case it represents the net change of replacing a hydrogen with a methyl group. The final product, this compound, has a significantly higher molecular weight of 306.10, reflecting the incorporation of both an ethyl group and a heavy iodine atom. The isotopic pattern of the molecular ion peak will also clearly show the presence of iodine.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

NMR_Workflow Sample_Prep Sample Preparation (5-10 mg in 0.5 mL deuterated solvent) Instrument_Setup Instrument Setup (Tuning and Shimming) Sample_Prep->Instrument_Setup Acquisition Data Acquisition (¹H and ¹³C Spectra) Instrument_Setup->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Integration, Chemical Shift Assignment) Processing->Analysis

Caption: General workflow for NMR spectroscopic analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and match the probe for the appropriate nucleus (¹H or ¹³C) and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required.[1][2]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction to obtain a clean and accurate spectrum.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts of all signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

IR Spectroscopy Protocol

IR_Workflow Background_Scan Background Scan (Empty Sample Compartment) Sample_Preparation Sample Preparation (Thin film or KBr pellet) Background_Scan->Sample_Preparation Sample_Scan Sample Scan Sample_Preparation->Sample_Scan Data_Analysis Data Analysis (Peak Identification) Sample_Scan->Data_Analysis

Caption: General workflow for FT-IR spectroscopic analysis.

Step-by-Step Protocol:

  • Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.[3]

  • Sample Preparation:

    • For liquids or solutions: Place a drop of the sample between two KBr or NaCl plates to create a thin film.[4]

    • For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared.[4]

  • Sample Scan: Place the prepared sample in the IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry Protocol

MS_Workflow Sample_Prep Sample Preparation (Dilute solution in volatile solvent) Instrument_Setup Instrument Setup (Ionization Method, Mass Analyzer) Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Data_Analysis Data Analysis (Molecular Ion, Fragmentation Pattern) Data_Acquisition->Data_Analysis

Caption: General workflow for mass spectrometric analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., methanol or acetonitrile) suitable for the chosen ionization method.[5][6]

  • Instrument Setup: Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). Set the parameters for the mass analyzer (e.g., mass range, scan speed).[7]

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and detailed picture of the molecular transformations occurring during its synthesis. By carefully analyzing the changes in NMR, IR, and MS spectra, researchers can confidently track the progress of their reactions, confirm the identity of their intermediates, and verify the purity of their final product. The protocols outlined in this guide offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectroscopic data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. UCI Department of Chemistry. [Link]

  • UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. [Link]

  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

  • de Graaf, R. A., Klomp, D. W. J., & Luijten, P. R. (2017). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. eMagRes, 6(2), 247-263. [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. [Link]

  • Missouri University of Science and Technology. (n.d.). fourier transform infrared spectroscopy. [Link]

  • Scheubert, K., Hufsky, F., & Böcker, S. (2013). Computational mass spectrometry for small molecules. Journal of Cheminformatics, 5(1), 12. [Link]

  • Boston University. (n.d.). Basic NMR Concepts. [Link]

  • American Chemical Society. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information for [Article Title]. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. [Link]

  • The Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 MHz) spectrometer. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. [Link]

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A Senior Application Scientist's Guide to Benchmarking Ligands for the Heck Reaction: A Case Study with Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of palladium-catalyzed cross-coupling reactions, the Mizoroki-Heck reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of substituted alkenes.[1] The choice of ligand employed to stabilize and activate the palladium catalyst is paramount, profoundly influencing reaction efficiency, selectivity, and substrate scope. This guide provides a comprehensive framework for the objective comparison of two major classes of ligands—phosphines and N-heterocyclic carbenes (NHCs)—for the Heck reaction, using the coupling of Ethyl 3-iodo-5-methoxybenzoate with ethyl acrylate as a model system. This substrate, an electron-poor aryl iodide, presents a relevant challenge for catalyst development in the synthesis of complex molecules and pharmaceutical intermediates.

This guide is structured to provide not only theoretical insights but also actionable experimental protocols, enabling researchers to conduct their own rigorous benchmarking studies.

The Critical Role of Ligands in the Heck Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The ligand, L, plays a crucial role in each step:

  • Oxidative Addition: The active Pd(0)Ln catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (Ar-X). The electron-donating ability of the ligand facilitates this step, which is often rate-determining.[2][3]

  • Olefin Coordination and Insertion: The resulting Pd(II) complex coordinates with the alkene. Subsequent migratory insertion of the alkene into the Pd-Ar bond forms a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, forming the final substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0)Ln catalyst.[2]

The electronic and steric properties of the ligand dictate the kinetics and stability of the intermediates throughout this cycle, thereby influencing the overall catalytic efficiency.

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)XL2 ArPd(II)XL2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) Alkene_Complex [(Alkene)ArPd(II)XL2] ArPd(II)XL2->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)XL2 Alkene_Complex->Insertion_Product Migratory Insertion Pd-H_Complex HPd(II)XL2 Insertion_Product->Pd-H_Complex β-Hydride Elimination Pd-H_Complex->Pd(0)L2 Reductive Elimination (+ Base, - HBX)

Caption: The Heck Catalytic Cycle.

Phosphine vs. N-Heterocyclic Carbene (NHC) Ligands: A Tale of Two Donors

Phosphine Ligands: For decades, phosphines have been the workhorses of palladium catalysis.[4] Their versatility stems from the ability to readily tune their steric bulk (cone angle) and electronic properties by modifying the substituents on the phosphorus atom. Electron-rich phosphines generally accelerate the oxidative addition step, while bulky phosphines can promote reductive elimination.[5] Common examples include triphenylphosphine (PPh₃), tri(o-tolyl)phosphine, and tributylphosphine.

N-Heterocyclic Carbene (NHC) Ligands: In recent years, NHCs have emerged as a powerful class of ligands for cross-coupling reactions.[4] They are typically stronger σ-donors than phosphines, forming very stable palladium complexes.[4][6] This enhanced stability can lead to higher catalyst longevity and the ability to tolerate higher reaction temperatures. The steric environment around the metal center can also be readily modified by altering the substituents on the nitrogen atoms of the heterocyclic ring.

Ligand ClassKey AdvantagesKey Disadvantages
Phosphines Well-established, wide variety available, tunable electronic and steric properties.Can be sensitive to air and moisture, potential for P-C bond cleavage at high temperatures.
NHCs Strong σ-donors leading to highly stable complexes, often more robust and resistant to high temperatures.Can sometimes lead to less active catalysts if the Pd-NHC bond is too strong, synthesis can be more complex.

Experimental Benchmarking Protocol

To provide a framework for a direct and objective comparison, the following standardized protocols are proposed for the Heck reaction of this compound with ethyl acrylate.

Synthesis of this compound

A reliable synthesis of the starting material is crucial. The following protocol is adapted from established procedures for similar compounds:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 3,5-Dihydroxybenzoic acid Step1 Esterification (EtOH, H2SO4) Start->Step1 Intermediate Ethyl 3,5-dihydroxybenzoate Step1->Intermediate Step2 Methylation (DMS, K2CO3) Intermediate->Step2 Intermediate2 Ethyl 3-hydroxy-5-methoxybenzoate Step2->Intermediate2 Step3 Iodination (I2, HIO3) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for the starting material.

Step 1: Esterification of 3,5-Dihydroxybenzoic acid

  • To a solution of 3,5-dihydroxybenzoic acid (10.0 g, 64.9 mmol) in absolute ethanol (150 mL) is added concentrated sulfuric acid (2 mL) dropwise at 0 °C.

  • The reaction mixture is heated to reflux and stirred for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product, Ethyl 3,5-dihydroxybenzoate, is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.

Step 2: Selective Methylation

  • To a solution of Ethyl 3,5-dihydroxybenzoate (10.0 g, 54.9 mmol) in acetone (150 mL) is added potassium carbonate (8.3 g, 60.4 mmol) and dimethyl sulfate (5.7 mL, 60.4 mmol).

  • The mixture is stirred at room temperature for 24 hours.

  • The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Ethyl 3-hydroxy-5-methoxybenzoate.

Step 3: Iodination

  • To a solution of Ethyl 3-hydroxy-5-methoxybenzoate (5.0 g, 25.5 mmol) in acetic acid (50 mL) is added iodine (3.2 g, 12.7 mmol) and iodic acid (1.1 g, 6.4 mmol).

  • The mixture is heated to 80 °C and stirred for 4 hours.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The product is extracted with ethyl acetate, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and purified by column chromatography to afford this compound.

General Procedure for the Heck Reaction

The following general procedure should be followed for each ligand to ensure a fair comparison.

Heck_Workflow cluster_heck Heck Reaction Workflow Setup Combine Substrate, Pd Source, Ligand, and Base in a Schlenk flask under inert atmosphere. Solvent Add anhydrous solvent. Setup->Solvent Alkene Add ethyl acrylate. Solvent->Alkene Reaction Heat the reaction mixture with stirring. Alkene->Reaction Monitoring Monitor progress by TLC or GC-MS. Reaction->Monitoring Workup Cool, dilute, wash, and dry. Monitoring->Workup Purification Purify by column chromatography. Workup->Purification Analysis Characterize and determine yield. Purification->Analysis

Caption: Standardized workflow for the Heck reaction.

Materials:

  • This compound (1.0 mmol, 320 mg)

  • Ethyl acrylate (1.2 mmol, 130 µL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)

  • Ligand (see table below for specific ligands and quantities)

  • Base (see table below)

  • Anhydrous solvent (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, palladium(II) acetate, the respective ligand, and the base.

  • Add the anhydrous solvent via syringe.

  • Add ethyl acrylate via syringe.

  • Heat the reaction mixture to the specified temperature and stir for the designated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product, Ethyl 3-(2-(ethoxycarbonyl)vinyl)-5-methoxybenzoate.

Ligand Comparison and Expected Outcomes

The following table outlines the specific conditions to be tested for a selection of representative phosphine and NHC ligands. The performance of each ligand will be evaluated based on reaction yield, turnover number (TON), and turnover frequency (TOF).

LigandLigand Loading (mol%)BaseSolventTemp (°C)Time (h)Expected Yield
Phosphine Ligands
Triphenylphosphine (PPh₃)2Triethylamine (Et₃N)DMF10012Moderate to Good
Tri(o-tolyl)phosphine2Potassium carbonate (K₂CO₃)DMAc1208Good to Excellent
NHC Ligands
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)2Potassium carbonate (K₂CO₃)Dioxane1106Excellent
SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene)2Cesium carbonate (Cs₂CO₃)Toluene1106Excellent

Data Analysis and Interpretation:

  • Yield: The isolated yield of the purified product will be the primary metric for comparison.

  • Turnover Number (TON): Calculated as (moles of product) / (moles of catalyst). A higher TON indicates a more efficient catalyst.

  • Turnover Frequency (TOF): Calculated as TON / reaction time (in hours). A higher TOF indicates a faster catalyst.

Conclusion and Recommendations

This guide provides a systematic approach to benchmarking the performance of phosphine and NHC ligands in the Heck reaction of this compound. By adhering to the standardized protocols and meticulously analyzing the resulting data, researchers can make informed decisions about ligand selection for their specific synthetic needs. It is anticipated that for this electron-poor aryl iodide, the robust and strongly donating NHC ligands may offer superior performance in terms of yield and reaction times compared to traditional phosphine ligands. However, the cost and air-sensitivity of the ligands and palladium precursors should also be considered for large-scale applications. The experimental data generated from these studies will provide invaluable insights into the structure-activity relationships of these important ligand classes and contribute to the ongoing development of more efficient and versatile catalytic systems.

References

  • Wang, A.-E., Xie, J.-H., Wang, L.-X., & Zhou, Q.-L. (2005). Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction. Tetrahedron, 61(1), 259-266. [Link]

  • Lee, M.-T., Lee, H. M., & Hu, C.-H. (2006). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 25(19), 4539–4547. [Link]

  • Tzschucke, C. C. (n.d.). Heck Reaction. Retrieved from [Link]

  • What is the role of PPh3 in Heck coupling? - ResearchGate. (2014, March 25). Retrieved from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). [Link]

  • Palladium(0)/NHC-Catalyzed Reductive Heck Reaction of Enones: A Detailed Mechanistic Study | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - NIH. (n.d.). Retrieved from [Link]

  • Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

  • What is the role of PPh3 in Heck coupling? - ResearchGate. (2014, March 25). Retrieved from [Link]

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A Comparative Guide to the Kinetic Analysis of Oxidative Addition: Ethyl 3-Iodo-5-methoxybenzoate to Palladium(0)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical analysis of the kinetic investigation into the oxidative addition of ethyl 3-iodo-5-methoxybenzoate to a palladium(0) complex. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a thorough understanding of the factors governing this crucial, and often rate-determining, step in numerous cross-coupling reactions.[1][2][3] By presenting objective comparisons with alternative methodologies and substrates, supported by established chemical principles, we aim to equip you with the knowledge to design, execute, and interpret your own kinetic studies with scientific rigor.

The Imperative of Kinetic Analysis in Catalysis

The oxidative addition of an aryl halide to a palladium(0) center is the gateway to catalytic cycles that forge new carbon-carbon and carbon-heteroatom bonds, forming the backbone of modern medicinal and materials chemistry.[1][4] The rate of this initial step profoundly influences the overall efficiency and outcome of the reaction.[5] A detailed kinetic analysis is therefore not merely an academic exercise; it is a critical tool for catalyst optimization, reaction design, and scaling up synthetic processes. Understanding how factors like ligand structure, substrate electronics, and solvent affect the reaction rate allows for the rational development of more efficient and robust catalytic systems.[1]

This guide focuses on this compound, an electron-rich aryl iodide, as a representative substrate to explore the principles and practices of a rigorous kinetic study.

Experimental Design: A Framework for Trustworthy Data

A successful kinetic study is built upon a self-validating experimental design. The integrity of the data hinges on the meticulous control of variables and the elimination of confounding factors. The causality behind this is simple: if the system is not well-defined, the kinetic data will be meaningless. This involves rigorous purification of reagents, the use of an inert atmosphere to protect the air-sensitive Pd(0) catalyst, and precise temperature control.

Diagram: Workflow for a Robust Kinetic Investigation

G cluster_prep Phase 1: System Preparation cluster_exp Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation A Reagent Purification (Substrate, Ligand, Solvent) B Inert Atmosphere Setup (Glovebox, Schlenk Line) A->B C Preparation of Stock Solutions (Substrate, Internal Standard) B->C D In Situ Generation of Active Pd(0)L_n Catalyst C->D Precise reagent addition E Temperature Equilibration D->E F Reaction Initiation (t=0) & Time-course Sampling E->F G Reaction Quenching F->G H Quantitative Analysis (NMR, HPLC, GC) G->H Sample analysis I Data Plotting (e.g., ln[ArI] vs. time) H->I J Determination of Rate Law & Rate Constant (k) I->J G PdL2 Pd(0)L₂ TS [ L₂Pd···I···Ar ]‡ PdL2->TS k ArI Ar─I ArI->TS Product trans-ArPd(II)(I)L₂ TS->Product

Caption: A simplified representation of the concerted three-centered transition state.

Conclusion

This guide has outlined a comprehensive framework for the kinetic analysis of the oxidative addition of this compound to palladium(0). We have established that a trustworthy investigation is rooted in a meticulous experimental design and the rational selection of an analytical technique, with ³¹P NMR spectroscopy being a particularly powerful tool. By comparing the reactivity of our target substrate with electronically diverse analogues, we can appreciate the profound influence of substituent effects on reaction rates. The mechanistic understanding of a concerted pathway provides a solid theoretical foundation for interpreting the kinetic data. For scientists in synthetic and process chemistry, mastering these principles is essential for transforming catalytic reactions from empirical observations into predictable, optimizable, and scalable processes.

References

  • BenchChem. (n.d.). A Comparative Guide to the Kinetics of Oxidative Addition of Aryl Iodides to Palladium(0) Complexes.
  • Bickelhaupt, F. M., & Ziegler, T. (2000). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 19(26), 5624–5633.
  • Kania, M. J., Reyes, A., & Neufeldt, S. R. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 144(28), 12699–12716.
  • Kania, M. J., Reyes, A., & Neufeldt, S. R. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • Vetticatt, M. J., & Hirschi, J. S. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
  • Dajoe Merit. (2019, February 2). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube.
  • Amatore, C., et al. (2006). Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Alkyl Bromides: Csp2-Br versus Csp3 Br reactivity and selectivity. Chemistry – A European Journal, 12(23), 6172–6184.
  • Amatore, C., Jutand, A., & Suarez, A. (1993). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Organometallics, 12(8), 3168–3178.
  • Nodwell, M. B., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3467–3477.
  • Neufeldt, S. R., & Sanford, M. S. (2016). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 138(49), 15932–15942.
  • Zhang, T., et al. (2022). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. Journal of the American Chemical Society, 144(11), 5003–5009.
  • Amatore, C., et al. (2017). Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Activated Alkyl Bromides: Csp2−Br versus Csp3−Br Reactivity and Selectivity. RSC Discovery.
  • Amatore, C., & Pfluger, F. (1990). Mechanism of oxidative addition of palladium(0) with aromatic iodides in toluene, monitored at ultramicroelectrodes. Organometallics, 9(8), 2276–2282.
  • Wikipedia. (2023). Suzuki reaction.
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  • Blackmond, D. G., et al. (2005). Comprehensive Kinetic Screening of Palladium Catalysts for Heck Reactions.
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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As professionals dedicated to scientific advancement, our responsibility extends beyond discovery to encompass the safe and environmentally conscious management of all laboratory materials. Ethyl 3-iodo-5-methoxybenzoate, a halogenated aromatic compound often used as an intermediate in pharmaceutical synthesis, requires meticulous handling and disposal. Improper disposal not only poses significant safety risks but also violates stringent environmental regulations, carrying potential legal and financial consequences.[1]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in regulatory standards and best practices. Its purpose is to empower researchers to manage this chemical waste stream confidently, ensuring the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Assessment & Immediate Safety Protocols

Before beginning any disposal procedure, a thorough understanding of the chemical's hazards is paramount. The first step is always to consult the Safety Data Sheet (SDS).

Personal Protective Equipment (PPE) and Handling: Based on its hazard profile, specific precautions must be taken during handling and preparation for disposal.

  • Protective Gear: Always wear chemically resistant gloves (e.g., nitrile), a fully fastened lab coat, and safety glasses or goggles to prevent skin and eye contact.[2][3]

  • Ventilation: All handling of this compound, including transferring it to a waste container, should be performed inside a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[2][4]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled.[2][5] Wash hands thoroughly after handling, even if gloves were worn.[6]

Hazard Summary Table

The Globally Harmonized System (GHS) classification for this compound provides a clear summary of its potential hazards.

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed.[2]
Skin IrritationH315WarningCauses skin irritation.[2]
Eye IrritationH319WarningCauses serious eye irritation.[2]
STOT - Single ExposureH335WarningMay cause respiratory irritation.[2]

Part 2: The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by its chemical properties, specifically the presence of iodine. This places it in a distinct hazardous waste category that must be managed according to federal and institutional regulations.

Step 1: Waste Characterization - Identify as Halogenated Organic Waste

The foundational principle of chemical waste management is proper characterization. This compound is an organic compound containing iodine, a halogen. Therefore, it must be classified as a halogenated organic hazardous waste .[7] This classification is critical because it dictates the entire disposal pathway. Halogenated organic compounds (HOCs) are subject to specific disposal regulations, including a prohibition on land disposal by the U.S. Environmental Protection Agency (EPA) when present above certain concentrations, necessitating specialized treatment methods like high-temperature incineration.[7][8]

Step 2: Segregation - The Most Critical Step

Proper segregation is essential for safety, compliance, and cost-effectiveness.

  • Isolate from Non-Halogenated Waste: Never mix waste containing this compound with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[7][9][10] Disposal facilities use different processes for these two streams, and cross-contamination can complicate treatment and significantly increase disposal costs.[9]

  • Avoid Incompatibles: Keep this waste stream separate from acids, bases, and strong oxidizing agents.[11][12] Accidental mixing can lead to dangerous chemical reactions. For instance, mixing halogenated solvents with certain bases can cause vigorous reactions.

Step 3: Container Selection and Labeling

The integrity and labeling of the waste container are crucial for safe storage and transport.

  • Container Choice: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a glass bottle with a secure, screw-top cap.[12] The container must be in good condition, free from cracks or leaks.[1] The use of metal cans is not recommended as halogenated compounds can degrade to form acids that corrode metal.[12]

  • Proper Labeling: As soon as the first drop of waste is added, the container must be labeled.[10] The label must include:

    • The words "Hazardous Waste ".[9]

    • The full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[10]

    • If it is a mixed waste stream, list all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Designated SAAs are the officially recognized locations for storing hazardous waste at the point of generation.

  • Location: The SAA must be at or near the experimental area and under the control of laboratory personnel.[11]

  • Storage Practices: The waste container must be kept closed at all times except when actively adding waste.[9][11] Store the container in secondary containment (such as a plastic tub) to contain any potential leaks.[11]

  • Inspections: SAAs should be inspected weekly to check for leaks and ensure containers are properly labeled and closed.[11]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection. The final disposal must be handled by trained professionals.

  • Contact EHS: Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EHS) department or a contracted hazardous waste disposal company.[13]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or materials contaminated with it be poured down the sink.[11][12][14] This is illegal and environmentally harmful.

  • Disposal of Contaminated Materials: Any items heavily contaminated with this compound, such as pipette tips or absorbent pads from a spill, should also be collected as solid halogenated hazardous waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal A Start: Generate Waste (this compound) B Step 1: Characterize Waste Is it a Halogenated Organic Compound? A->B C Yes. Contains Iodine. B->C D Step 2: Segregate Waste Collect in a DEDICATED Halogenated Waste Container B->D  Yes E Step 3: Select & Label Container - Chemically Compatible (HDPE, Glass) - Attach 'Hazardous Waste' Label - List Full Chemical Name(s) D->E H STOP! Do NOT mix with non-halogenated waste. D->H F Step 4: Accumulate in SAA - At/Near Point of Generation - Keep Container Closed - Use Secondary Containment E->F G Step 5: Arrange Final Disposal Contact EHS for Pickup F->G I STOP! Do NOT pour down the drain. F->I

Sources

Mastering the Safe Handling of Ethyl 3-iodo-5-methoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers and scientists at the forefront of drug development, the ability to handle specialized chemical reagents with confidence and precision is paramount. Ethyl 3-iodo-5-methoxybenzoate, a key building block in the synthesis of complex organic molecules, requires a nuanced understanding of its properties to ensure both personnel safety and experimental integrity. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind the recommended personal protective equipment (PPE), handling procedures, and disposal protocols. By understanding the "why," you empower yourself to work not only safely but also more effectively.

Hazard Profile of this compound

Before delving into protective measures, it is crucial to understand the inherent hazards of this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed: Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin can cause redness, itching, and inflammation.

  • H319: Causes serious eye irritation: Contact with the eyes can result in significant and potentially damaging irritation.

  • H335: May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.

These classifications are the foundation upon which our safety protocols are built. The presence of an iodine atom on the aromatic ring places this compound in the category of halogenated organic compounds, which necessitates specific handling and disposal considerations.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with a detailed explanation of the reasoning behind each selection.

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves. Ensure they are powder-free and have a sufficient thickness.Halogenated aromatic compounds can be absorbed through the skin. Nitrile and neoprene offer good resistance to a range of organic chemicals. Double-gloving is recommended for extended handling periods to provide an extra layer of protection.
Eye and Face Protection Safety goggles with side shields or a face shieldANSI Z87.1-compliant.Protects the eyes from splashes of solutions containing the compound and from airborne dust particles, directly addressing the H319 hazard. A face shield offers broader protection for the entire face.
Body Protection Laboratory coatLong-sleeved, preferably made of a flame-resistant and chemically inert material.Prevents incidental skin contact and protects personal clothing from contamination.
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor cartridges and P95 or N95 particulate filtersTo be used when handling the solid outside of a certified chemical fume hood or when there is a risk of aerosol generation.Directly mitigates the H335 respiratory irritation hazard by filtering out both organic vapors and fine dust particles.[2][3]

PPE_Workflow cluster_pre_handling Pre-Handling Assessment cluster_ppe_selection PPE Selection cluster_handling Chemical Handling Assess_Task Assess Task-Specific Risks: - Weighing solid - Preparing solution - Running reaction Select_Gloves Select appropriate gloves (Nitrile or Neoprene) Assess_Task->Select_Gloves Requires hand protection Select_Eyewear Wear safety goggles (or face shield) Assess_Task->Select_Eyewear Requires eye protection Select_Coat Don a lab coat Assess_Task->Select_Coat Requires body protection Select_Respirator Determine need for respirator (based on aerosolization risk) Assess_Task->Select_Respirator Potential for dust/aerosol Handle_Chemical Proceed with handling This compound Select_Gloves->Handle_Chemical Select_Eyewear->Handle_Chemical Select_Coat->Handle_Chemical Select_Respirator->Handle_Chemical

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the quality of your experimental results.

Engineering Controls
  • Chemical Fume Hood: All handling of solid this compound that could generate dust, and all work with its solutions, should be conducted in a properly functioning chemical fume hood. This is the primary engineering control to mitigate inhalation hazards.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive vapors or dust.

Handling the Solid Compound
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Have all required equipment (spatulas, weigh boats, glassware) clean and readily accessible within the fume hood to minimize movement and the potential for spills.

  • Weighing: To prevent the generation of dust, do not pour the solid directly from the main container. Instead, carefully use a clean, dedicated spatula to transfer the desired amount to a weigh boat. Keep the container opening away from your breathing zone.

  • Container Management: Immediately after dispensing the required amount, securely close the main container. This prevents contamination of the stock material and reduces the risk of spills.

  • Cleaning: After weighing, carefully clean the spatula and any residual solid from the weighing area using a damp cloth or a specialized laboratory wipe. Avoid dry sweeping, which can aerosolize the dust.

Preparing Solutions
  • Solvent Addition: When preparing a solution, add the solvent to the solid in a controlled manner to avoid splashing.

  • Mixing: If sonication or vigorous stirring is required, ensure the vessel is securely capped or covered to prevent the release of aerosols.

Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, this compound and its associated waste must be disposed of with care to protect the environment and comply with regulations.

  • Waste Segregation: All waste containing this compound, including excess solid, contaminated consumables (gloves, weigh boats, pipette tips), and solutions, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[4][5] Do not mix this waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.

  • Container Management: The halogenated waste container should be kept securely closed when not in use and stored in a well-ventilated area, away from incompatible materials.

  • Disposal Request: Once the waste container is ready for disposal, follow your institution's specific procedures for hazardous waste pickup. Ensure the container is properly labeled with all its contents.

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_storage_disposal Storage & Disposal Generate_Waste Generate waste containing This compound (solid, liquid, consumables) Segregate_Waste Place waste in a designated 'Halogenated Organic Waste' container Generate_Waste->Segregate_Waste Critical step Label_Container Ensure container is clearly labeled with contents Segregate_Waste->Label_Container Store_Container Store container in a well-ventilated area, securely closed Label_Container->Store_Container Request_Pickup Follow institutional procedures for hazardous waste pickup Store_Container->Request_Pickup

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated halogenated waste container. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly handle this compound, ensuring a safe environment for yourself and your colleagues while advancing your critical research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.